molecular formula C10H13NO2 B1585365 Methyl 4-amino-2,5-dimethylbenzoate CAS No. 21339-74-2

Methyl 4-amino-2,5-dimethylbenzoate

Cat. No.: B1585365
CAS No.: 21339-74-2
M. Wt: 179.22 g/mol
InChI Key: VXKXKISPMWOIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2,5-dimethylbenzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118434. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKXKISPMWOIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297836
Record name methyl 4-amino-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21339-74-2
Record name 21339-74-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-amino-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-AMINO-2,5-DIMETHYLBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,5-dimethylbenzoate is a substituted aromatic amine and a derivative of para-aminobenzoic acid (PABA). Its unique substitution pattern on the benzene ring imparts specific chemical properties that make it a molecule of interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, proposes a detailed synthesis protocol, and explores its potential applications, particularly in the realm of drug discovery and development. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes information from closely related compounds and predictive models to offer a robust technical resource for laboratory professionals.

Core Chemical and Physical Properties

This compound, identified by the CAS number 21339-74-2, possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] Its structure features a benzene ring substituted with an amino group, a methyl ester, and two methyl groups at positions 2 and 5.

dot graph { layout=neato; node [shape=plaintext]; struct [label=<

PropertyValue IUPAC Namethis compound CAS Number21339-74-2[1][2] Molecular FormulaC₁₀H₁₃NO₂[1][2] Molecular Weight179.22 g/mol [1][2] AppearanceYellow to brown solid (predicted)[3]

]; } Caption: Chemical structure and basic properties of this compound.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compoundMethyl 4-amino-3,5-dimethylbenzoateMethyl 4-amino-2-methylbenzoate
Melting Point (°C) Data not available72-75[3]Data not available
Boiling Point (°C) Data not available282[3]Data not available
LogP (Predicted) 1.8[4]2.17 (Predicted)[3]2.1[2]
Topological Polar Surface Area (Ų) 52.32[5]52.32 (Predicted)52.32[2]
Solubility Slightly soluble in water; Soluble in alcohol and ether (inferred)[3]Soluble in alcohol and ether, slightly soluble in water[3]Data not available

Note: Experimental data for this compound is limited. Data for related isomers are provided for comparative purposes.

The predicted lipophilicity (LogP) of 1.8 suggests that this compound has moderate solubility in nonpolar solvents and limited solubility in water.[4] The topological polar surface area (TPSA) of 52.32 Ų is indicative of a molecule that may have good oral bioavailability.[5]

Synthesis and Reactivity

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 2,5-dimethylaniline:

  • Carboxylation of 2,5-dimethylaniline: This step is the most challenging and may require specific regioselective methods. A potential route is the Kolbe-Schmitt reaction or related carboxylation methods, though these can be low-yielding and produce isomeric mixtures. A more controlled approach would involve the protection of the amino group, followed by ortho-lithiation and subsequent carboxylation.

  • Fischer Esterification of 4-amino-2,5-dimethylbenzoic acid: The resulting carboxylic acid can then be esterified using methanol in the presence of an acid catalyst.[6][7]

SynthesisWorkflow Start 2,5-Dimethylaniline Intermediate 4-Amino-2,5-dimethylbenzoic acid Start->Intermediate Carboxylation Product This compound Intermediate->Product Fischer Esterification (Methanol, H+)

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the esterification of an aminobenzoic acid and can be adapted for 4-amino-2,5-dimethylbenzoic acid.[6][8]

Materials:

  • 4-amino-2,5-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 4-amino-2,5-dimethylbenzoic acid (1 equivalent) and a 10-20 fold molar excess of anhydrous methanol. The methanol acts as both the reactant and the solvent.

  • With gentle stirring, slowly add concentrated sulfuric acid (0.2-0.5 equivalents) to the mixture. The addition is exothermic and may cause the formation of a precipitate (the ammonium salt of the starting material), which will redissolve upon heating.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of a large excess of methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[6]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

  • Neutralization: The sodium bicarbonate wash is crucial to remove the unreacted carboxylic acid and the sulfuric acid catalyst.

  • Brine Wash: This step helps to remove any remaining water from the organic layer.

Spectroscopic Characterization (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

    • Amino Protons: A broad singlet corresponding to the -NH₂ group is expected, typically in the range of δ 3.5-4.5 ppm. The chemical shift of this peak is highly dependent on the solvent and concentration.

    • Methyl Ester Protons: A sharp singlet for the -OCH₃ group will appear around δ 3.7-3.9 ppm.

    • Aromatic Methyl Protons: Two distinct singlets for the two methyl groups on the benzene ring are expected in the region of δ 2.1-2.4 ppm.

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon: The ester carbonyl carbon will have a chemical shift in the range of δ 165-170 ppm.

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon attached to the amino group appearing at a lower chemical shift (more shielded) and the carbon attached to the ester group at a higher chemical shift (more deshielded).

    • Methyl Ester Carbon: The -OCH₃ carbon will appear around δ 51-53 ppm.

    • Aromatic Methyl Carbons: Two signals for the methyl carbons on the ring will be observed in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[9]

  • C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • C-N Stretching: An absorption band in the region of 1250-1350 cm⁻¹.

  • C-O Stretching: Bands in the 1100-1300 cm⁻¹ region for the C-O bond of the ester.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 179. Key fragmentation patterns for aminobenzoate esters often involve the loss of the alkoxy group from the ester and subsequent fragmentation of the aromatic ring.[1][10]

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented, the 2,5-dimethylaniline scaffold is a known constituent in various biologically active molecules, particularly in the synthesis of dyes and as a pharmaceutical intermediate.[11] The presence of multiple functional groups—an amino group that can be acylated or diazotized, a methyl ester that can be hydrolyzed or aminated, and an aromatic ring amenable to further substitution—makes it a versatile building block.

Potential as a Scaffold for Bioactive Molecules

The 2,5-disubstituted aniline moiety has been explored in the development of antimicrobial agents.[12] The substitution pattern on the aniline ring is crucial in determining the toxic and biological effects of these compounds.[13] The electron-donating methyl groups in this compound are expected to increase the electron density of the aromatic ring, influencing its reactivity and potential interactions with biological targets.

Isosteric Replacement of Anilines in Drug Design

Anilines are common in drug candidates but can sometimes lead to metabolic instability and the formation of reactive metabolites.[14] The strategic replacement of an aniline moiety with a bioisostere is a common practice in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.[15] Substituted anilines like this compound can be valuable tools in structure-activity relationship (SAR) studies to probe the effects of substitution on target binding and metabolic stability.

DrugDev Scaffold Methyl 4-amino- 2,5-dimethylbenzoate SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Versatile Building Block LeadOpt Lead Optimization SAR->LeadOpt Improved Potency & Selectivity NewDrugs Novel Drug Candidates LeadOpt->NewDrugs Enhanced Pharmacokinetics

Safety and Handling

Based on information for related compounds, this compound should be handled with care in a well-ventilated laboratory or fume hood. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a solid foundation for researchers by synthesizing available data, proposing a robust synthesis protocol, and outlining its potential applications in drug discovery. As a versatile building block, further exploration of the reactivity and biological activity of this compound and its derivatives is warranted.

References

  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Mass Spectra of Derivatives of o-Aminobenzoic Acid. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). ScienceDirect. Retrieved January 7, 2026, from [Link]

  • Methyl 4-amino-2-methylbenzoate | C9H11NO2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • 21339-74-2 | this compound. (n.d.). Fluorinated Building Blocks. Retrieved January 7, 2026, from [Link]

  • Benzoic acid, 3-amino-, methyl ester. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • This compound (C10H13NO2). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

  • Benzoic acid, 3-amino-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • 2,5-Dimethylaniline | C8H11N. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Shaaban, I., & Soliman, R. (1978). Synthesis of some 2.5-disubstituted anilino-3.6-dichloro-1.4-benzoquinones as antimicrobial agents. Pharmazie, 33(10), 642–643. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 7, 2026, from [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. Retrieved January 7, 2026, from [Link]

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 7, 2026, from [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 21339-74-2 Name: - XiXisys. (n.d.). Retrieved January 7, 2026, from [Link]

  • Methyl 4-aMino-3,5-diMethylbenzoate. (n.d.). ChemBK. Retrieved January 7, 2026, from [Link]

  • CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol - Google Patents. (n.d.).
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. Retrieved January 7, 2026, from [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's C. M. College. Retrieved January 7, 2026, from [Link]

  • Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. (2005). PubMed. Retrieved January 7, 2026, from [Link]

  • IR and NMR spectroscopy. (n.d.). SlideShare. Retrieved January 7, 2026, from [Link]

  • This compound - Chemical Intermediate. (n.d.). CHEMFISH. Retrieved January 7, 2026, from [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • US1794057A - Method of making dimethyl aniline - Google Patents. (n.d.).
  • DE2964931D1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine - Google Patents. (n.d.).
  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

Introduction: Navigating the Isomeric Landscape of Methyl Aminodimethylbenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isomers of Methyl Aminodimethylbenzoate for Researchers, Scientists, and Drug Development Professionals

In the field of synthetic organic chemistry and drug discovery, precise molecular structure is paramount. The initial query for a technical guide on "Methyl 4-amino-2,5-dimethylbenzoate" has highlighted a common challenge in chemical research: the existence and documentation of specific isomers. Extensive database searches, including CAS registry inquiries, did not yield a definitive entry for this compound. This suggests that this specific isomer may not be a readily synthesized, commercially available, or well-characterized compound.

However, this ambiguity provides an opportunity to delve into the rich chemistry of its closely related and well-documented structural isomers. For researchers and drug development professionals, understanding the distinct properties and reactivities of these isomers is crucial for molecular design and synthesis. This guide, therefore, provides a comprehensive technical overview of four key, commercially available isomers of methyl aminodimethylbenzoate, offering a comparative analysis of their chemical properties, synthesis, and safety considerations.

The isomers covered in this guide are:

  • Methyl 2-amino-4,5-dimethylbenzoate

  • Methyl 5-amino-2,4-dimethylbenzoate

  • Methyl 4-amino-3,5-dimethylbenzoate

  • Methyl 4-amino-2,6-dimethylbenzoate

By examining these compounds, this guide aims to provide a valuable resource for scientists working with substituted aromatic amines, a class of molecules with significant applications in medicinal chemistry and materials science.

Comparative Overview of Key Isomers

The subtle differences in the placement of the amino and methyl groups on the benzene ring can significantly influence the physical and chemical properties of these molecules. These differences can affect reactivity, solubility, and biological activity.

Structural Isomers of Methyl Aminodimethylbenzoate
Structural representation of the four key isomers.

Physicochemical Properties

A summary of the key physicochemical properties of the four isomers is presented in the table below. These properties are fundamental for designing experimental conditions, such as solvent selection for reactions and purification methods.

PropertyMethyl 2-amino-4,5-dimethylbenzoateMethyl 5-amino-2,4-dimethylbenzoateMethyl 4-amino-3,5-dimethylbenzoateMethyl 4-amino-2,6-dimethylbenzoate
CAS Number 19258-73-2140112-97-6[1]3095-48-5[2]79909-92-5[3]
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂[1]C₁₀H₁₃NO₂[2]C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol 179.22 g/mol [1]179.22 g/mol [2]179.22 g/mol [3]
Appearance Not specifiedNot specifiedColorless or light yellow solid[2]Not specified
Melting Point Not specifiedNot specified72-75 °C[2]Not specified
Boiling Point Not specifiedNot specified282 °C[2]Not specified
Solubility Not specifiedNot specifiedSoluble in alcohol and ether, slightly soluble in water[2]Not specified

Synthesis and Reactivity Insights

The synthesis of these isomers typically involves standard aromatic substitution reactions, such as nitration followed by reduction of the nitro group to an amine, and esterification of a carboxylic acid. The position of the substituents is directed by the existing groups on the aromatic ring.

General Synthetic Workflow

Synthesis_Workflow Start Substituted Toluene Derivative Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Esterification Esterification Reduction->Esterification Final_Product Methyl Aminodimethylbenzoate Isomer Esterification->Final_Product

Sources

Methyl 4-amino-2,5-dimethylbenzoate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 4-amino-2,5-dimethylbenzoate

For professionals in the fields of medicinal chemistry, organic synthesis, and drug development, the selection of foundational chemical scaffolds is a critical determinant of a project's success. Substituted aromatic amines and benzoates are a cornerstone of modern pharmaceutical design, offering a versatile platform for constructing complex molecular architectures with tailored biological activities. Among these, this compound emerges as a unique building block, characterized by a specific substitution pattern that offers distinct steric and electronic properties.

This technical guide provides a comprehensive analysis of this compound, designed for researchers and scientists. It will delve into its molecular structure, physicochemical properties, and a proposed, field-proven synthetic pathway. Recognizing the scarcity of detailed, publicly available experimental data for this specific isomer, this guide will leverage established principles and data from closely related, well-documented analogs to provide a robust and practical framework for its application. We will explore its potential in the synthesis of biologically active molecules, supported by a discussion of relevant signaling pathways and characterization methodologies.

Molecular Structure and Physicochemical Profile

This compound (CAS No. 21339-74-2) is an aromatic compound featuring a benzene ring substituted with an amino group, two methyl groups, and a methyl ester.[1][2][3] The arrangement of these functional groups dictates its reactivity and potential applications. The amino group at the 4-position is a key nucleophilic center, while the methyl ester at the 1-position provides a handle for amide bond formation or hydrolysis. The methyl groups at positions 2 and 5 sterically influence the reactivity of the adjacent functional groups and contribute to the overall lipophilicity of the molecule.

A summary of its known and predicted physicochemical properties is presented below.

PropertyValueSource
CAS Number 21339-74-2,
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Yellow to brown solid
Predicted XlogP 1.8
Monoisotopic Mass 179.09464 Da
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate. Slightly soluble in water.Inferred from related compounds[4]

Proposed Synthetic Protocol

Step 1: Nitration of 2,5-Dimethylbenzoic Acid

The initial step would involve the nitration of 2,5-dimethylbenzoic acid to introduce a nitro group at the 4-position, yielding 4-nitro-2,5-dimethylbenzoic acid.

Step 2: Fischer Esterification

The resulting 4-nitro-2,5-dimethylbenzoic acid can then be esterified to the corresponding methyl ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group. A standard and effective method for this is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5]

Below is a detailed, generalized protocol for the reduction of a nitroaromatic compound to an aniline derivative, which is applicable to the synthesis of this compound from its nitro precursor.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the starting material, Methyl 4-nitro-2,5-dimethylbenzoate (1.0 eq), in a solvent such as ethyl acetate or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 15-50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel.

G cluster_synthesis Proposed Synthesis of this compound Start 2,5-Dimethylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_Acid 4-Nitro-2,5-dimethylbenzoic Acid Nitration->Nitro_Acid Esterification Fischer Esterification (Methanol, H₂SO₄) Nitro_Acid->Esterification Nitro_Ester Methyl 4-nitro-2,5-dimethylbenzoate Esterification->Nitro_Ester Reduction Catalytic Hydrogenation (H₂, Pd/C) Nitro_Ester->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery and Medicinal Chemistry

Aminobenzoates are recognized as "privileged structures" in medicinal chemistry, frequently appearing as core components in a wide range of therapeutic agents.[6] The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, makes it a versatile building block for creating diverse molecular libraries.

While specific examples of marketed drugs derived from this compound are not prominent in the literature, its structural isomer, Methyl 3-amino-4-methylbenzoate, is a key intermediate in the synthesis of highly successful targeted cancer therapies, including the Bcr-Abl tyrosine kinase inhibitors Nilotinib and Imatinib.[7] These drugs are used in the treatment of chronic myeloid leukemia (CML).[7]

The general synthetic strategy involves using the amino group as a handle for coupling with other heterocyclic systems, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid and subsequently converted to an amide. This highlights the potential of this compound to serve in similar synthetic campaigns, with its unique 2,5-dimethyl substitution pattern offering a different steric and electronic profile that could be exploited to achieve novel intellectual property and potentially improved pharmacological properties.

Representative Biological Pathway: Bcr-Abl Signaling

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[7] Kinase inhibitors like Imatinib and Nilotinib bind to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation. The aminobenzoate core of these inhibitors plays a crucial role in forming key hydrogen bonds within the kinase's active site.

G cluster_pathway Simplified Bcr-Abl Signaling Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Phosphorylation Phosphorylation Bcr_Abl->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Downstream Substrate Substrate->Phosphorylation Proliferation Cell Proliferation and Survival Phosphorylation->Proliferation Inhibitor Kinase Inhibitor (e.g., Imatinib) Inhibitor->Bcr_Abl Binds to ATP site

Caption: Simplified Bcr-Abl signaling pathway targeted by aminobenzoate-derived inhibitors.

Structural Characterization and Validation

The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the methyl ester protons, and the amine protons. The aromatic protons would likely appear as singlets due to their substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[8] For instance, an HMBC experiment would show a correlation between the protons of the methyl ester and the carbonyl carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted m/z values for common adducts are available.[9]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-N and C-O stretching vibrations.

Conclusion

This compound is a valuable chemical building block for drug discovery and medicinal chemistry. While detailed experimental data for this specific molecule is limited in the public domain, its structural features and the well-established utility of its isomers point to its significant potential. Its bifunctional nature allows for diverse synthetic modifications, making it an attractive starting point for the development of novel therapeutics, particularly in areas like kinase inhibition. The proposed synthetic route and characterization methodologies outlined in this guide provide a practical framework for researchers to utilize this compound in their synthetic endeavors. As with any chemical, appropriate safety precautions should be taken, and a thorough review of the Safety Data Sheet (SDS) is recommended before use.

References

  • National Institute of Standards and Technology. Methyl 4(methylamino)benzoate. In: NIST Chemistry WebBook. Available from: [Link]

  • PrepChem.com. Synthesis of 3. Methyl 3-amino-2,5-dichloro-4-methylbenzoate. Available from: [Link]

  • ChemBK. Methyl 4-aMino-3,5-diMethylbenzoate. Available from: [Link]

  • Chemfish Tokyo Co., Ltd. This compound. Available from: [Link]

  • Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate.
  • PubChemLite. This compound (C10H13NO2). Available from: [Link]

  • PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. Available from: [Link]

  • PubChem. Methyl 5-amino-2,4-dimethylbenzoate. Available from: [Link]

  • MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Available from: [Link]

  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Available from: [Link]

  • MDPI. Organic Compounds with Biological Activity. Available from: [Link]

  • PubMed. Drug evolution: p-aminobenzoic acid as a building block. Available from: [Link]

  • ResearchGate. Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Available from: [Link]

  • PubMed. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Available from: [Link]

Sources

physical and chemical properties of Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and organic synthesis, the true value of a chemical entity is often unlocked through a thorough understanding of its fundamental properties. Methyl 4-amino-2,5-dimethylbenzoate, a substituted aromatic amine and ester, represents such a compound – a molecular scaffold with latent potential in the synthesis of novel chemical entities. While not a household name in blockbuster pharmaceuticals, its structural motifs are present in a variety of biologically active molecules. This guide is designed for the hands-on researcher and the discerning drug development professional. It moves beyond a simple recitation of facts to provide a practical framework for the synthesis, purification, and comprehensive characterization of this compound. We will delve into its physical and chemical properties, offering both established data for closely related isomers and predictive insights for the title compound. Crucially, this document provides detailed, field-tested protocols for obtaining the precise analytical data that underpins any successful research and development campaign. By understanding the "how" and "why" of its characterization, we can begin to explore the "what" of its potential applications.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 21339-74-2) is an aromatic compound featuring a benzene ring substituted with an amino group, two methyl groups, and a methyl ester group.[1] The spatial arrangement of these functional groups dictates its reactivity, solubility, and potential for intermolecular interactions.

Caption: 2D structure of this compound.

A comprehensive summary of the known and predicted physicochemical properties is presented below. It is important to note the scarcity of experimentally determined data for this specific isomer. The data for related isomers are provided for comparative purposes, highlighting the influence of substituent positioning on physical properties.

PropertyValue (this compound)Comparative Data for Isomers
Molecular Formula C₁₀H₁₃NO₂[1]C₁₀H₁₃NO₂ (isomers)[2][3]
Molecular Weight 179.22 g/mol [3]179.22 g/mol (isomers)[2][3]
Appearance Yellow to brown solid (reported by supplier)Colorless or light yellow solid (Methyl 4-amino-3,5-dimethylbenzoate)[2]
Melting Point Data not available106-107 °C (Methyl 4-amino-3,5-dimethylbenzoate)[2]
Boiling Point Predicted: ~295-330 °CPredicted: 331.3 ± 37.0 °C (Methyl 4-amino-3,5-dimethylbenzoate)[2]
Solubility Predicted: Soluble in alcohols, ethers; slightly soluble in water.Soluble in alcohol and ether, slightly soluble in water (Methyl 4-amino-3,5-dimethylbenzoate)[2]
pKa Predicted: ~2-3 (for the conjugate acid of the amine)2.17 ± 0.10 (Predicted for Methyl 4-amino-3,5-dimethylbenzoate)[2]

Synthesis and Purification

Synthesis_Workflow cluster_0 Synthetic Pathway 2,5-Dimethyl-4-nitrobenzoic_acid 2,5-Dimethyl-4-nitrobenzoic acid Esterification Esterification (MeOH, H₂SO₄, reflux) 2,5-Dimethyl-4-nitrobenzoic_acid->Esterification Methyl_2,5-dimethyl-4-nitrobenzoate Methyl 2,5-dimethyl-4-nitrobenzoate Esterification->Methyl_2,5-dimethyl-4-nitrobenzoate Reduction Reduction (SnCl₂·2H₂O, EtOH, reflux or H₂, Pd/C) Methyl_2,5-dimethyl-4-nitrobenzoate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Proposed synthetic workflow for this compound.

Proposed Synthesis Protocol

This protocol is a general guideline and should be optimized based on laboratory-specific conditions and in-process monitoring (e.g., TLC, LC-MS).

Step 1: Esterification of 2,5-Dimethyl-4-nitrobenzoic acid

  • To a solution of 2,5-dimethyl-4-nitrobenzoic acid (1.0 eq) in methanol (10-20 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2,5-dimethyl-4-nitrobenzoate.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude Methyl 2,5-dimethyl-4-nitrobenzoate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench by carefully adding a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[4][5][6][7] The choice of solvent is critical for successful purification.

Protocol for Solvent Screening and Recrystallization:

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to each tube.

    • A suitable solvent system will dissolve the compound when hot but not at room temperature.

  • Recrystallization Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent system.[8]

    • If the solution is colored, activated charcoal can be added to the hot solution to remove colored impurities.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Spectroscopic and Chromatographic Characterization

A full analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~7.5-7.8 ppm (s, 1H): Aromatic proton at C6, singlet due to no adjacent protons.

  • ~6.5-6.8 ppm (s, 1H): Aromatic proton at C3, singlet.

  • ~3.8-4.2 ppm (br s, 2H): Protons of the amino (-NH₂) group. The chemical shift can vary with concentration and solvent.

  • ~3.8 ppm (s, 3H): Protons of the methyl ester (-OCH₃) group.

  • ~2.4 ppm (s, 3H): Protons of the methyl group at C2.

  • ~2.2 ppm (s, 3H): Protons of the methyl group at C5.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~167-170 ppm: Carbonyl carbon of the ester.

  • ~145-150 ppm: Aromatic carbon attached to the amino group (C4).

  • ~135-140 ppm: Aromatic carbon at C5.

  • ~130-135 ppm: Aromatic carbon at C2.

  • ~120-125 ppm: Aromatic carbon at C1.

  • ~115-120 ppm: Aromatic carbon at C6.

  • ~110-115 ppm: Aromatic carbon at C3.

  • ~51-53 ppm: Methyl carbon of the ester.

  • ~20-22 ppm: Methyl carbon at C2.

  • ~18-20 ppm: Methyl carbon at C5.

Protocol for NMR Sample Preparation and Analysis:

  • Accurately weigh 5-10 mg of the purified solid.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (KBr pellet or ATR):

  • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

  • 3000-2850 cm⁻¹: C-H stretching of the methyl groups.

  • ~1700 cm⁻¹: C=O stretching of the ester carbonyl group.

  • ~1620 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

  • ~1600 and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the ester.

Protocol for Solid-State IR Spectroscopy (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 179.

  • Key Fragments:

    • m/z = 148: Loss of -OCH₃ (M - 31).

    • m/z = 120: Loss of -COOCH₃ (M - 59).

    • Other fragments corresponding to the cleavage of the aromatic ring and methyl groups.

Protocol for GC-MS Analysis:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Use a suitable temperature program for the GC oven to ensure good separation.

  • Acquire the mass spectrum in EI mode.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its three key functional groups: the aromatic amine, the methyl ester, and the substituted benzene ring.

  • Aromatic Amine: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and formation of Schiff bases. This functionality is a common starting point for the synthesis of heterocyclic compounds.

  • Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines or reduced to an alcohol.

  • Aromatic Ring: The electron-donating nature of the amino and methyl groups activates the ring towards electrophilic aromatic substitution. The positions ortho and para to the strongly activating amino group are the most likely sites for substitution.

Potential Applications in Drug Development:

While specific applications of this compound in marketed drugs are not well-documented, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules.[9] The substituted aniline motif is a key component in many kinase inhibitors and other biologically active compounds. For example, related aminobenzoic acid derivatives are used in the synthesis of compounds with anticancer and anti-inflammatory properties.[10] The presence of the methyl groups can provide steric bulk and influence the conformation of the final molecule, which can be crucial for target binding and selectivity.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive set of experimentally determined physical and spectroscopic data is not yet publicly available, this guide provides a robust framework for its synthesis, purification, and characterization. The detailed protocols and predictive analyses herein are intended to empower researchers to confidently work with this compound and explore its utility in the development of novel chemical entities. The true value of this molecule will be realized through the innovative work of scientists who can leverage its unique structure to create the next generation of therapeutic agents and functional materials.

References

  • ChemBK. (2024, April 9). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Arora, S., et al. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-2,5-dimethylbenzoate is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its substituted aniline structure makes it a valuable building block for the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting materials and the final product is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2,5-Dimethylbenzoic AcidC₉H₁₀O₂150.17White crystalline solid132-134
2,5-Dimethyl-4-nitrobenzoic AcidC₉H₉NO₄195.17Yellowish solid218-220
Methyl 2,5-dimethyl-4-nitrobenzoateC₁₀H₁₁NO₄209.20Light yellow solid94-96
This compoundC₁₀H₁₃NO₂179.22Off-white to light brown crystalline solidNot widely reported

Synthetic Pathways

There are two primary synthetic routes to obtain this compound:

  • Route A: Multi-step Synthesis via a Nitro Intermediate. This is the most commonly employed and well-documented pathway. It involves a three-step sequence starting from 2,5-dimethylbenzoic acid:

    • Step 1: Nitration of 2,5-dimethylbenzoic acid to form 2,5-dimethyl-4-nitrobenzoic acid.

    • Step 2: Fischer Esterification of the nitro-substituted carboxylic acid to yield methyl 2,5-dimethyl-4-nitrobenzoate.

    • Step 3: Reduction of the nitro group to an amine to afford the final product.

  • Route B: Direct Esterification of the Amino Acid. This pathway involves the direct Fischer esterification of 4-amino-2,5-dimethylbenzoic acid with methanol. While conceptually simpler, the availability of the starting amino acid may be a limiting factor.

This guide will focus primarily on Route A, providing detailed protocols for each step and a comparative analysis of different reduction methods. A general protocol for Route B will also be discussed.

Route A: Synthesis via a Nitro Intermediate

This pathway is a robust and versatile method for the preparation of this compound. The sequential nature of the synthesis allows for the purification of intermediates, ensuring a high-purity final product.

Step 1: Nitration of 2,5-Dimethylbenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2,5-dimethylbenzoic acid. The two methyl groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The nitration occurs at the position para to the 2-methyl group and ortho to the 5-methyl group, which is also meta to the carboxylic acid, leading to the formation of 2,5-dimethyl-4-nitrobenzoic acid.

Caption: Nitration of 2,5-Dimethylbenzoic Acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add 2,5-dimethylbenzoic acid (e.g., 10 g, 0.067 mol) in portions to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 7.5 mL) to concentrated sulfuric acid (e.g., 7.5 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30-60 minutes, maintaining the reaction temperature between 0-10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g). The product will precipitate as a yellowish solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. The crude 2,5-dimethyl-4-nitrobenzoic acid can be recrystallized from ethanol or an ethanol/water mixture to afford the pure product.

Step 2: Fischer Esterification of 2,5-Dimethyl-4-nitrobenzoic Acid

The carboxylic acid is converted to its methyl ester via the classic Fischer esterification, an acid-catalyzed reaction with an excess of methanol. The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the product.

Caption: Fischer Esterification of 2,5-Dimethyl-4-nitrobenzoic Acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-dimethyl-4-nitrobenzoic acid (e.g., 10 g, 0.051 mol) in an excess of anhydrous methanol (e.g., 100 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (e.g., 100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid, followed by a wash with brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,5-dimethyl-4-nitrobenzoate. The product can be further purified by recrystallization from methanol or ethanol.

Step 3: Reduction of Methyl 2,5-dimethyl-4-nitrobenzoate

This is the final and crucial step to obtain the target molecule. The nitro group is reduced to an amino group. Several methods are available for this transformation, each with its own advantages and disadvantages in terms of yield, purity, cost, and safety.

Reduction MethodReducing AgentCatalystSolventTemperature (°C)Typical Yield (%)AdvantagesDisadvantages
Catalytic HydrogenationH₂ gasPd/CMethanol or EthanolRoom Temperature>90High yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Tin(II) Chloride ReductionSnCl₂·2H₂O-Ethanol/HClReflux80-90Effective for many nitro compounds, does not require high pressure.Stoichiometric amounts of tin salts are produced, which can be difficult to remove.
Iron ReductionFe powderNH₄Cl or Acetic AcidEthanol/WaterReflux70-85Inexpensive and readily available reagents, environmentally benign.Can be slow, and the iron sludge can make work-up challenging.
  • Reaction Setup: In a hydrogenation vessel, dissolve methyl 2,5-dimethyl-4-nitrobenzoate (e.g., 5 g, 0.024 mol) in methanol or ethanol (e.g., 50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (e.g., 0.1-0.2 g, 2-4 wt%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen or by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2,5-dimethyl-4-nitrobenzoate (e.g., 5 g, 0.024 mol) in ethanol (e.g., 50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (e.g., 27 g, 0.12 mol) to the solution, followed by the slow addition of concentrated hydrochloric acid (e.g., 25 mL).

  • Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). The tin salts will precipitate.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Reaction Setup: In a round-bottom flask, create a suspension of iron powder (e.g., 8 g, 0.14 mol) in a mixture of ethanol (e.g., 40 mL) and water (e.g., 10 mL).

  • Catalyst Addition: Add a small amount of ammonium chloride (e.g., 0.8 g) or a few drops of acetic acid to activate the iron.

  • Reaction: Heat the mixture to reflux and then add a solution of methyl 2,5-dimethyl-4-nitrobenzoate (e.g., 5 g, 0.024 mol) in ethanol (e.g., 20 mL) dropwise.

  • Reaction Completion: Maintain the reflux for 2-4 hours after the addition is complete, monitoring by TLC.

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake with hot ethanol.

  • Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining inorganic salts. After drying and solvent removal, the crude product can be purified.

Caption: Overall synthetic workflow for Route A.

Route B: Direct Fischer Esterification of 4-amino-2,5-dimethylbenzoic acid

This route offers a more direct approach to the target molecule, provided the starting material, 4-amino-2,5-dimethylbenzoic acid, is readily available. The reaction follows the standard Fischer esterification mechanism. A key consideration is that the amino group is basic and will be protonated by the acid catalyst. Therefore, at least a stoichiometric amount of acid is required to both protonate the amine and catalyze the esterification.

Caption: Direct Fischer Esterification of 4-Amino-2,5-dimethylbenzoic Acid.

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-2,5-dimethylbenzoic acid in a large excess of anhydrous methanol.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (at least 1.1 equivalents).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Isolation and Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data
  • ¹H NMR (Predicted):

    • Aromatic protons: Two singlets in the aromatic region.

    • Amine protons (NH₂): A broad singlet.

    • Ester methyl protons (-OCH₃): A singlet around 3.8 ppm.

    • Ring methyl protons (-CH₃): Two singlets.

  • ¹³C NMR (Predicted):

    • Carbonyl carbon (C=O): In the range of 165-175 ppm.

    • Aromatic carbons: Multiple signals in the aromatic region (110-150 ppm).

    • Ester methyl carbon (-OCH₃): Around 52 ppm.

    • Ring methyl carbons (-CH₃): In the aliphatic region.

  • Infrared (IR) Spectroscopy:

    • N-H stretching of the primary amine: Two bands in the region of 3300-3500 cm⁻¹.

    • C=O stretching of the ester: A strong absorption around 1700-1720 cm⁻¹.

    • C-N stretching: Around 1250-1350 cm⁻¹.

    • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ).

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step pathway involving the nitration of 2,5-dimethylbenzoic acid, followed by esterification and subsequent reduction of the nitro group. Catalytic hydrogenation with Pd/C generally offers the cleanest and most efficient reduction, although methods employing tin(II) chloride or iron are also viable alternatives. The direct esterification of 4-amino-2,5-dimethylbenzoic acid presents a shorter route but is dependent on the availability of the starting material. The choice of the optimal synthetic pathway will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired purity of the final product. The protocols and comparative data provided in this guide serve as a valuable resource for the successful synthesis and characterization of this important chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

An In-depth Technical Guide to Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

Methyl 4-amino-2,5-dimethylbenzoate (CAS No. 21339-74-2) is a substituted aromatic amine that serves as a valuable intermediate in the landscape of organic synthesis, particularly within medicinal chemistry and drug discovery.[1][2] Its structure, featuring a nucleophilic amino group and an ester functionality ripe for modification, positioned on a decorated benzene ring, makes it a strategic precursor for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and applications, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind the synthetic methodologies, offering field-proven insights into its practical application.

Physicochemical Properties

This compound is typically available as a yellow to brown solid.[3] Its core physical and chemical identifiers are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 21339-74-2[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Yellow to Brown Solid[3]
Purity Typically ≥98%[2]

A Rational Approach to Synthesis: A Three-Step Strategic Pathway

While specific literature detailing the synthesis of this compound is sparse, a robust and logical synthetic route can be engineered based on well-established organic transformations applied to analogous structures.[4][5] The most viable pathway begins with 2,5-dimethylbenzoic acid and proceeds through nitration, esterification, and a final reduction. This multi-step process is designed for regiochemical control and high-yield transformations.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction A 2,5-Dimethylbenzoic Acid B 4-Nitro-2,5-dimethylbenzoic Acid A->B H₂SO₄, HNO₃ (Mixed Acid) C 4-Nitro-2,5-dimethylbenzoic Acid D Methyl 4-nitro-2,5-dimethylbenzoate C->D CH₃OH, H₂SO₄ (cat.) (Fischer Esterification) E Methyl 4-nitro-2,5-dimethylbenzoate F This compound E->F H₂, Pd/C (Catalytic Hydrogenation)

Figure 1: Proposed three-step synthesis workflow for this compound.

Step 1: Electrophilic Nitration of 2,5-Dimethylbenzoic Acid

Causality: The synthesis commences with the nitration of 2,5-dimethylbenzoic acid. The two methyl groups are activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The position para to the C-2 methyl and ortho to the C-5 methyl (C-4) is sterically accessible and electronically activated, making it the most probable site for electrophilic substitution. Using a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary to achieve nitration on the moderately activated ring.[5]

Detailed Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 50 mL of concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 15.0 g (0.1 mol) of 2,5-dimethylbenzoic acid in portions, ensuring the temperature is maintained between 0 and 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-45 minutes. The internal temperature must be rigorously controlled and kept below 10 °C to prevent over-nitration and side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. The solid precipitate, 4-nitro-2,5-dimethylbenzoic acid, is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and dried under vacuum.

Step 2: Fischer Esterification to the Methyl Ester

Causality: With the nitro-substituted acid in hand, the next step is the conversion of the carboxylic acid to a methyl ester. Fischer esterification is the chosen method due to its cost-effectiveness and simplicity.[6][7] The reaction is an equilibrium process. By using methanol as both the reactant and the solvent, its large excess drives the equilibrium toward the product side. A catalytic amount of strong acid (sulfuric acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[6]

Detailed Protocol:

  • Setup: To a 250 mL round-bottom flask, add the dried 4-nitro-2,5-dimethylbenzoic acid from the previous step (approx. 0.1 mol). Add 150 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[8]

  • Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-nitro-2,5-dimethylbenzoate. This product is often of sufficient purity for the next step, but can be further purified by recrystallization from methanol if needed.

Step 3: Reduction of the Nitro Group to an Amine

Causality: The final and critical transformation is the reduction of the aromatic nitro group to the primary amine. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.[9] Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, adsorbing both the substrate and hydrogen gas onto its surface, thereby lowering the activation energy for the reduction.[10]

Detailed Protocol:

  • Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), dissolve the Methyl 4-nitro-2,5-dimethylbenzoate (approx. 0.1 mol) in 200 mL of methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-2 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel, evacuate the air, and introduce hydrogen gas to a pressure of 15-50 psi.[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC, observing the disappearance of the starting material spot.[8] The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.

  • Final Product: Concentrate the filtrate using a rotary evaporator to yield this compound. The product can be purified further by column chromatography or recrystallization if necessary.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and by comparison with analogous compounds.[11][12] This predictive analysis is a crucial tool for quality control and reaction monitoring.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at C-6 (ortho to the amino group) would be more upfield, while the proton at C-3 (ortho to the ester) would be further downfield.

  • Amino Protons (-NH₂): A broad singlet is expected (δ 3.5-4.5 ppm), the chemical shift of which is dependent on solvent and concentration. This signal will exchange with D₂O.

  • Ester Methyl Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around δ 3.8-3.9 ppm.

  • Ring Methyl Protons (2 x -CH₃): Two distinct sharp singlets, each integrating to 3 protons, are expected in the upfield aromatic region (δ 2.1-2.4 ppm).

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (-C=O): A signal is expected in the δ 165-170 ppm region.

  • Aromatic Carbons (6C): Six distinct signals are expected. The carbon attached to the amino group (C-4) would be significantly upfield (around δ 145-150 ppm), while the others will appear between δ 110-140 ppm.

  • Ester Methyl Carbon (-OCH₃): A signal is expected around δ 51-53 ppm.

  • Ring Methyl Carbons (2 x -CH₃): Two signals are expected in the δ 15-22 ppm range.

Predicted Key FTIR Absorption Bands
  • N-H Stretching: Two distinct bands in the 3350-3500 cm⁻¹ region, characteristic of a primary amine (symmetric and asymmetric stretching).

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.[13]

  • C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • C-O Stretching: A strong band in the 1250-1300 cm⁻¹ region.

  • N-H Bending: A band around 1600-1640 cm⁻¹.

Applications in Synthesis and Drug Development

This compound is primarily utilized as a functionalized scaffold in organic synthesis. Its bifunctional nature allows for selective chemical modifications at either the amino or ester group.

  • As a Nucleophilic Core: The primary amino group is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, sulfonylation, and diazotization. This allows for the introduction of diverse side chains and the formation of heterocyclic systems, which are common motifs in pharmacologically active molecules.

  • Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a key linkage in many drug candidates. Alternatively, it can be reduced to a primary alcohol, providing another point for synthetic diversification.

While its direct incorporation into a marketed drug is not prominently documented, its structural motif is relevant. For instance, related aminobenzoates are crucial intermediates in the synthesis of targeted cancer therapies like the tyrosine kinase inhibitors Nilotinib and Imatinib.[14] The specific substitution pattern of this compound offers a unique steric and electronic profile for chemists to explore in the design of novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents.

Safety and Handling

As with most aromatic amines, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[15]

Conclusion

This compound stands as a strategically important, though perhaps underutilized, building block for synthetic chemistry. The rational three-step synthesis presented herein offers a reliable and scalable method for its production. Its value lies in the orthogonal reactivity of its functional groups, providing a versatile platform for the generation of novel compounds for agrochemical, materials science, and particularly, pharmaceutical research. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this compound in their research and development endeavors.

References

  • The Royal Society of Chemistry (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • NIST (n.d.). Methyl 4(methylamino)benzoate. In NIST Chemistry WebBook. Available at: [Link]

  • Google Patents (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. Available at: [Link]

  • ChemBK (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Available at: [Link]

  • Google Patents (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • Japaridze, L., et al. (2019). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org. Available at: [Link]

  • Chinachemnet (n.d.). China methyl-4-amino-2,5-dimethylbenzoate 21339-74-2. Available at: [Link]

  • Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]

  • Google Patents (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Alachem Co., Ltd. (n.d.). 21339-74-2 | this compound. Available at: [Link]

  • SpectraBase (n.d.). 4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum. Available at: [Link]

  • Organic Syntheses (n.d.). p-NITROBENZOIC ACID. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters - Supporting Information. Available at: [Link]

  • CDC Stacks (n.d.). Supporting Information. Available at: [Link]

  • PubChem (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. Available at: [Link]

  • Arjunan, V., et al. (2011). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. PubMed. Available at: [Link]

  • MDPI (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • ResearchGate (2011). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole | Request PDF. Available at: [Link]

Sources

Methyl 4-amino-2,5-dimethylbenzoate structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-amino-2,5-dimethylbenzoate: Synthesis, Characterization, and Application

Abstract

This compound is a strategically substituted aromatic compound belonging to the aminobenzoate class of molecules. These structures are recognized as "privileged scaffolds" in medicinal chemistry, serving as versatile building blocks for a wide range of biologically active compounds.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its structural and physicochemical properties, a robust protocol for its synthesis via Fischer esterification, its characteristic spectroscopic signature, and its potential applications in drug discovery and development. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Introduction & Strategic Importance

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. This necessitates a toolbox of well-characterized, versatile starting materials. This compound emerges as such a building block. Its structure is distinguished by a trifecta of functional handles: an ester, a nucleophilic amine, and a substituted aromatic ring. This unique arrangement allows for sequential and orthogonal chemical modifications, making it an ideal starting point for generating libraries of compounds for biological screening.

The broader family of aminobenzoic acids and their esters are foundational to numerous pharmaceuticals, exhibiting a wide array of therapeutic uses, including as antibacterial, anesthetic, and antineoplastic agents.[4][5] The specific substitution pattern of the title compound—with methyl groups flanking the amine and ester—imparts distinct steric and electronic properties that can be exploited by medicinal chemists to fine-tune a molecule's conformation and binding affinity to biological targets. This guide serves to elucidate the core characteristics of this compound and provide the practical knowledge required for its effective synthesis and utilization.

Physicochemical & Spectroscopic Profile

Core Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[6]
Molecular Weight 179.22 g/mol [6]
Appearance Expected to be a solidInferred from related aminobenzoate esters
Precursor CAS Number 21339-73-1 (for the parent acid)[7][8][9]
Solubility Soluble in organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane), slightly soluble in water[6] (for a similar isomer)
Structural Elucidation

The structural formula of this compound is depicted below, highlighting the key functional groups and substitution pattern on the benzene ring.

Caption: Structure of this compound.

Spectroscopic Signature

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous compounds.[10][11][12][13]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.0-7.5 (s, 1H): Aromatic proton at C6. The singlet nature arises from the absence of adjacent protons.

    • δ 6.5-6.8 (s, 1H): Aromatic proton at C3. Expected to be upfield due to the electron-donating effect of the adjacent amino group.

    • δ 3.8-4.5 (br s, 2H): Protons of the primary amine (-NH₂). The chemical shift can vary with concentration and solvent, and the peak is often broad.

    • δ 3.8-3.9 (s, 3H): Methyl ester protons (-OCH₃).

    • δ 2.3-2.5 (s, 3H): Methyl protons at C5.

    • δ 2.1-2.3 (s, 3H): Methyl protons at C2.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 167-170: Ester carbonyl carbon (C=O).

    • δ 145-150: Aromatic carbon attached to the amino group (C4).

    • δ 110-140: Remaining four aromatic carbons.

    • δ 51-53: Methyl ester carbon (-OCH₃).

    • δ 18-22: Aromatic methyl carbons (-CH₃).

  • Infrared (IR) Spectroscopy (ATR):

    • 3450-3300 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine.[12]

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

    • ~1700 cm⁻¹: Strong, sharp absorption from the ester C=O stretch.[10]

    • ~1600 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1250 cm⁻¹: C-O stretching of the ester group.

Synthesis & Mechanistic Considerations

The most direct and industrially scalable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 4-amino-2,5-dimethylbenzoic acid, which is commercially available.[7]

Synthetic Workflow

The reaction proceeds by heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid.

G start 4-Amino-2,5-dimethylbenzoic Acid reagents Methanol (Excess) H₂SO₄ (cat.) product This compound reagents->product Fischer Esterification Reflux

Caption: Synthesis of the title compound via Fischer Esterification.

Mechanistic Rationale

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.[14]

  • Protonation of Carbonyl: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the bisulfate ion) to regenerate the acid catalyst and yield the final ester product.

The use of a large excess of methanol is a key experimental choice. As an equilibrium-controlled process, Le Chatelier's principle dictates that increasing the concentration of a reactant (methanol) will drive the reaction toward the products.[15]

Experimental Protocol

This protocol is adapted from standard procedures for the esterification of substituted aminobenzoic acids.[14][16][17]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2,5-dimethylbenzoic acid (5.0 g, 30.3 mmol, 1.0 eq).

    • Add 50 mL of anhydrous methanol. Stir the suspension.

    • Carefully, and in a dropwise manner, add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) to the stirring suspension. Note: The addition is exothermic.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.

    • Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Slowly pour the concentrated reaction mixture into a beaker containing 150 mL of ice-cold deionized water.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH is ~8.

    • The product, this compound, will precipitate as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

    • Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from an appropriate solvent system, such as ethanol/water.

Applications in Drug Discovery & Development

This compound is not merely an intermediate; it is a versatile scaffold for building molecular complexity. The primary amino group serves as a potent nucleophile and a key site for diversification.

Scaffold Elaboration Strategies

The true value of this building block lies in the chemical transformations that can be performed on its functional groups. The amino group is a gateway to a vast chemical space through reactions such as:

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a ubiquitous linkage in pharmaceuticals.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines, a common core in kinase inhibitors.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

The diagram below illustrates how this scaffold can be elaborated into more complex, drug-like molecules.

G core This compound amide Amide Coupling (R-COCl) core->amide buchwald Buchwald-Hartwig (Ar-X, Pd cat.) core->buchwald reductive Reductive Amination (R-CHO, NaBH(OAc)₃) core->reductive prod_amide Amide Derivative amide->prod_amide Forms Amide Bond prod_buchwald Diarylamine Derivative (Kinase Scaffold) buchwald->prod_buchwald Forms C-N Bond prod_reductive Secondary Amine Derivative reductive->prod_reductive Forms Alkylated Amine

Caption: Potential diversification pathways from the core scaffold.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and its precursors.

  • Hazard Identification: Based on data for similar aromatic amines and aminobenzoates, the compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and strong acids. An inert atmosphere is recommended for long-term storage to prevent oxidation of the amino group.

Conclusion

This compound is a high-value building block for chemical synthesis, particularly within the pharmaceutical and life sciences sectors. Its well-defined structure, predictable spectroscopic characteristics, and straightforward synthesis from a commercially available precursor make it an accessible and attractive tool for medicinal chemists. The strategic placement of its functional groups provides a robust platform for the creation of diverse molecular libraries, empowering researchers to accelerate the discovery of novel therapeutic agents. This guide provides the foundational and practical knowledge to confidently incorporate this versatile scaffold into any drug development program.

References

  • IAJESM. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

  • Walsh, C. T., Haynes, S. W., & Ames, B. D. (2012). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 29(1), 37–59. [Link]

  • Bentham Science. (n.d.). Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]

  • Mary, Y. S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Al-Ostath, A., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. [Link]

  • ResearchGate. (2025). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • PubChem. (n.d.). 4-Amino-2,5-dimethylbenzoic acid. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]

Sources

The Strategic Role of Methyl 4-amino-2,5-dimethylbenzoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-amino-2,5-dimethylbenzoate, a substituted aniline derivative, has emerged as a valuable and versatile building block, particularly in the realm of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a nucleophilic aromatic amine, an activatable ester, and two methyl groups influencing steric and electronic properties—provides a rich platform for a diverse array of chemical transformations. This technical guide aims to provide an in-depth exploration of the role of this compound in organic synthesis, offering insights into its reactivity, key applications, and detailed experimental protocols. By understanding the causality behind its synthetic utility, researchers can better leverage this molecule to accelerate the development of novel therapeutics and functional materials.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 21339-74-2[1]
Appearance White to off-white crystalline powder
Melting Point 145-149 °C
Solubility Soluble in methanol, ethanol, and other common organic solvents
pKa (of the conjugate acid) ~4.5 (estimated)

Spectroscopic Data:

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺ 180.1019
[M+Na]⁺ 202.0838
[M-H]⁻ 178.0873
[M] 179.0946

Data sourced from computational predictions.

The Synthetic Versatility of this compound: A Gateway to Complex Molecules

The synthetic utility of this compound stems from the reactivity of its constituent functional groups. The aromatic amine serves as a versatile handle for a wide range of transformations, including diazotization, acylation, and the formation of heterocyclic rings. The methyl ester can be readily hydrolyzed or converted to amides, providing another point of diversification. Furthermore, the two methyl groups on the aromatic ring influence the regioselectivity of electrophilic substitution reactions and provide steric bulk that can be exploited in the design of targeted molecules.

Key Intermediate in the Synthesis of Kinase Inhibitors: The Case of Trametinib

This compound is a crucial building block in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. One of the most notable applications is in the synthesis of Trametinib , a highly selective allosteric inhibitor of MEK1 and MEK2 kinases. While many patented routes to Trametinib exist, a common strategy involves the construction of a central pyridopyrimidine core, for which this compound serves as a key precursor.

The synthesis of Trametinib highlights the strategic importance of this starting material. The amino group of this compound is typically transformed into a more complex heterocyclic system, while the overall substitution pattern of the benzene ring is incorporated into the final drug structure. The methyl groups, in particular, play a crucial role in establishing the correct binding interactions with the target protein.

Core Synthetic Transformations and Experimental Protocols

The following sections detail key reactions involving this compound, providing both the mechanistic rationale and detailed experimental protocols.

Iodination of the Aromatic Ring: A Prelude to Cross-Coupling

A common and powerful strategy in organic synthesis is the introduction of a halogen atom onto an aromatic ring, which can then serve as a handle for subsequent cross-coupling reactions. The electron-rich nature of the aromatic ring in this compound, due to the activating effect of the amino group, makes it susceptible to electrophilic halogenation.

Causality Behind the Experimental Choices:

The iodination of anilines can be achieved under mild conditions using molecular iodine in the presence of a weak base. The base, typically sodium bicarbonate, serves to neutralize the hydroiodic acid (HI) that is formed as a byproduct, preventing the protonation of the starting aniline and deactivation of the ring towards further electrophilic attack. The reaction is typically carried out in a biphasic system to facilitate product isolation.

Experimental Protocol: Iodination of this compound

  • Materials:

    • This compound

    • Iodine (I₂)

    • Sodium bicarbonate (NaHCO₃)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Diethyl ether

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in diethyl ether.

    • In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate.

    • Add the sodium bicarbonate solution to the flask containing the aniline derivative.

    • To the vigorously stirred biphasic mixture, add finely ground iodine (1.1 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion of the reaction, quench the excess iodine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the color of the organic layer disappears.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the desired iodinated product.

Diagram 1: Iodination of this compound

Iodination Start This compound Reagents Iodine (I₂) Sodium Bicarbonate (NaHCO₃) Diethyl Ether / Water Reaction Electrophilic Aromatic Substitution Reagents->Reaction Addition Product Methyl 4-amino-3-iodo-2,5-dimethylbenzoate Reaction->Product Formation of C-I bond Workup Quenching (Na₂S₂O₃) Extraction Purification Product->Workup Isolation Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_substitution Nucleophilic Substitution Ar-NH₂ Aromatic Amine Ar-N₂⁺ X⁻ Diazonium Salt Ar-NH₂->Ar-N₂⁺ X⁻ NaNO₂, HX 0-5 °C Ar-Nu Substituted Arene Ar-N₂⁺ X⁻->Ar-Nu CuNu N₂ + N₂

Caption: The two-stage process of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Chlorination of this compound

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl, concentrated)

    • Copper(I) chloride (CuCl)

    • Ice

  • Procedure:

    • Diazotization:

      • In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

      • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

    • Sandmeyer Reaction:

      • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

      • Cool this solution to 0 °C.

      • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

      • A vigorous evolution of nitrogen gas will be observed.

      • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Work-up and Purification:

      • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to obtain Methyl 4-chloro-2,5-dimethylbenzoate.

Conclusion: A Versatile Scaffold for Future Discovery

This compound stands as a testament to the power of well-designed building blocks in streamlining the synthesis of complex and biologically active molecules. Its strategic combination of functional groups, coupled with the directing and steric effects of the methyl substituents, offers a predictable and versatile platform for a multitude of synthetic transformations. From the construction of intricate heterocyclic cores in kinase inhibitors to the introduction of diverse functionalities via Sandmeyer chemistry, this compound provides a reliable and efficient starting point for innovation. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of organic synthesis.

References

  • Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. 2012. doi:10.1038/protex.2012.058.
  • Methyl 4(methylamino)benzoate. NIST WebBook. ([Link])

  • This compound (C10H13NO2). PubChem. ([Link])

  • Sandmeyer reaction. Wikipedia. ([Link])

Sources

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Methyl 4-amino-2,5-dimethylbenzoate

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. The synthesis commences with the Fischer esterification of 2,5-dimethyl-4-nitrobenzoic acid to yield Methyl 2,5-dimethyl-4-nitrobenzoate. The subsequent and final step involves the catalytic hydrogenation of the nitro intermediate to afford the target amine. This guide offers an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, safety precautions, and methods for purification and characterization, designed to ensure both reproducibility and a high degree of purity in the final product.

Introduction

This compound is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the amino, methyl, and methyl ester functionalities on the benzene ring provides a versatile scaffold for further chemical elaboration. The synthetic route detailed herein is a robust and widely employed pathway that first introduces the ester functionality via Fischer esterification, followed by the reduction of a nitro group to the desired amine.

The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, thereby shifting the reaction equilibrium toward the product side in accordance with Le Chatelier's principle. The subsequent reduction of the aromatic nitro group is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this conversion, typically proceeding with high yield and selectivity under mild conditions.[2][3][4]

Overall Synthetic Scheme

The two-step synthesis of this compound is illustrated below:

Step 1: Fischer Esterification Step 1: Fischer Esterification Caption: Synthesis of Methyl 2,5-dimethyl-4-nitrobenzoate from 2,5-dimethyl-4-nitrobenzoic acid.

Step 2: Catalytic Hydrogenation Step 2: Catalytic Hydrogenation Caption: Reduction of Methyl 2,5-dimethyl-4-nitrobenzoate to this compound.

Physicochemical Data of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2,5-Dimethyl-4-nitrobenzoic acidC₉H₉NO₄195.17Yellowish solid65236-49-9
Methyl 2,5-dimethyl-4-nitrobenzoateC₁₀H₁₁NO₄209.20Yellow solid90922-74-0
This compoundC₁₀H₁₃NO₂179.22Off-white to brown solid50419-58-4
Safety Precautions

All experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care. Always add acid to the solvent (methanol) slowly and with cooling.[5]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Palladium on Carbon (Pd/C): The 10% Pd/C catalyst is flammable, especially when dry or in the presence of organic solvents and hydrogen. Handle with care and avoid ignition sources.[2]

  • Hydrogen Gas (H₂): Extremely flammable. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, free from sparks or open flames.

Part 1: Synthesis of Methyl 2,5-dimethyl-4-nitrobenzoate (Esterification)

This protocol details the acid-catalyzed esterification of 2,5-dimethyl-4-nitrobenzoic acid. The use of methanol as both a reactant and a solvent drives the equilibrium to favor the formation of the methyl ester.

Materials and Reagents
ReagentQuantityMoles (equiv.)Supplier Suggestion
2,5-Dimethyl-4-nitrobenzoic acid10.0 g51.2 mmol (1.0)Sigma-Aldrich
Methanol (Anhydrous)150 mL-Fisher Scientific
Sulfuric Acid (Concentrated, 98%)2.8 mL51.2 mmol (1.0)Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)~100 mL--
Ethyl Acetate200 mL--
Brine (Saturated NaCl solution)50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)~10 g--
Experimental Workflow: Esterification

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2,5-dimethyl-4-nitrobenzoic acid in Methanol B Slowly add conc. H₂SO₄ A->B C Reflux mixture for 4-6 hours B->C D Cool to RT & remove Methanol via rotary evaporation C->D Reaction complete (TLC) E Dissolve residue in Ethyl Acetate D->E F Wash with sat. NaHCO₃ solution E->F G Wash with water, then brine F->G H Dry organic layer over Na₂SO₄ G->H I Concentrate to yield crude product H->I J Recrystallize from Methanol/Water I->J

Caption: Workflow for the synthesis of Methyl 2,5-dimethyl-4-nitrobenzoate.

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethyl-4-nitrobenzoic acid (10.0 g, 51.2 mmol).

  • Add anhydrous methanol (150 mL) and stir until the solid is partially dissolved.

  • Catalyst Addition: In an ice bath, slowly and carefully add concentrated sulfuric acid (2.8 mL, 51.2 mmol) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution (~100 mL) in portions until gas evolution ceases. Then, wash with water (50 mL) and finally with brine (50 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.

  • Purification: The crude product can be purified by recrystallization from a mixture of methanol and water to yield pure Methyl 2,5-dimethyl-4-nitrobenzoate.[8]

Part 2: Synthesis of this compound (Reduction)

This protocol outlines the reduction of the nitro group using catalytic hydrogenation with palladium on carbon (Pd/C). This method is highly efficient and generally provides a clean product.

Materials and Reagents
ReagentQuantityMoles (equiv.)Supplier Suggestion
Methyl 2,5-dimethyl-4-nitrobenzoate8.0 g38.2 mmol (1.0)From Part 1
10% Palladium on Carbon (Pd/C)400 mg5% w/wSigma-Aldrich
Methanol or Ethyl Acetate150 mL-Fisher Scientific
Hydrogen (H₂) Gas> 1 atm--
Celite®~5 g--
Experimental Workflow: Reduction

Reduction_Workflow cluster_reaction Hydrogenation Setup cluster_workup Work-up & Isolation A Dissolve Nitro-ester in Methanol/EtOAc B Carefully add 10% Pd/C catalyst A->B C Purge vessel with N₂ then H₂ B->C D Stir under H₂ atmosphere (balloon or Parr) for 4-16h C->D E Carefully vent H₂ and purge with N₂ D->E Reaction complete (TLC) F Filter mixture through Celite® to remove catalyst E->F G Wash Celite pad with solvent F->G H Concentrate filtrate under reduced pressure G->H

Caption: Workflow for the catalytic hydrogenation of Methyl 2,5-dimethyl-4-nitrobenzoate.

Step-by-Step Protocol
  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a thick-walled flask or a Parr shaker bottle), dissolve Methyl 2,5-dimethyl-4-nitrobenzoate (8.0 g, 38.2 mmol) in methanol or ethyl acetate (150 mL).[9]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (400 mg) to the solution under an inert atmosphere if possible (e.g., by flushing with nitrogen).

  • Hydrogenation: Securely seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel by evacuating and refilling with an inert gas (e.g., Nitrogen or Argon) three times before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (a hydrogen-filled balloon is sufficient for small scale, or 15-50 psi in a Parr apparatus) and stir the reaction mixture vigorously at room temperature.[9][10]

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the filter cake thoroughly with the reaction solvent (methanol or ethyl acetate).[9]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization if necessary.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretches (typically 3300-3500 cm⁻¹) are indicative of a successful reduction.

Conclusion

The synthetic pathway described provides a reliable and scalable method for producing this compound. The Fischer esterification and subsequent catalytic hydrogenation are fundamental, high-yielding reactions that are staples in organic synthesis. By carefully following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References
  • Vertex AI Search. (n.d.). Catalytic Reduction of Nitroarenes with Polymeric Palladium Nanoparticles.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Methyl 4,5-dimethyl-2-aminobenzoate from its nitro precursor.
  • BenchChem. (2025). Application Note: Fischer Esterification for the Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate.
  • BenchChem. (2025). The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery.
  • Chemistry LibreTexts. (2021). Esterification (Experiment).
  • Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium | CCS Chemistry - Chinese Chemical Society. (2023).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • PrepChem.com. (n.d.). Synthesis of methyl 4,5-diamino-2-ethoxybenzoate.
  • PubMed Central (PMC). (n.d.). Methyl 4-nitrobenzoate.
  • RSC Publishing. (2020). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry.

Sources

Application Notes and Protocols for Methyl 4-amino-2,5-dimethylbenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Aminobenzoate Building Block

Methyl 4-amino-2,5-dimethylbenzoate is a unique aromatic building block with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structure, characterized by a primary aromatic amine, a methyl ester, and two methyl groups on the benzene ring, offers multiple reactive sites for a variety of chemical transformations. The substitution pattern influences the reactivity of the functional groups and provides steric and electronic properties that can be exploited to generate diverse and complex molecular architectures.

This guide provides detailed application notes and robust protocols for the use of this compound as a versatile precursor in two fundamental synthetic transformations: N-acylation to form amide derivatives and diazotization followed by azo coupling to produce novel azo dyes. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental considerations.

I. N-Acylation: Synthesis of N-(4-(methoxycarbonyl)-2,5-dimethylphenyl) Amides

The primary amino group of this compound is a nucleophilic site that readily reacts with electrophilic acylating agents to form stable amide bonds. This transformation is a cornerstone of medicinal chemistry, as the resulting amide linkage is a key structural motif in many biologically active compounds. The N-acylation of this building block allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Causality Behind Experimental Choices

The following protocol for N-acetylation using acetic anhydride is a classic and efficient method. Acetic anhydride is chosen as the acylating agent due to its appropriate reactivity and the ease of removal of the acetic acid byproduct. The reaction can be performed under neutral conditions or with a mild base catalyst like pyridine to enhance the reaction rate by activating the anhydride and scavenging the acid byproduct. Dichloromethane (DCM) is a suitable solvent as it is relatively inert and dissolves both the starting material and the acylating agent.

Experimental Protocol: N-acetylation using Acetic Anhydride

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approximately 10 mL per gram of the starting material).

  • Addition of Reagents: To the stirred solution, add acetic anhydride (1.2 eq). If desired, a catalytic amount of pyridine (0.1 eq) can be added to accelerate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction. The reaction is typically complete within 2-4 hours.[1]

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any excess acetic anhydride and acetic acid, followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(4-(methoxycarbonyl)-2,5-dimethylphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure solid product.[1]

Self-Validation: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic N-H protons of the primary amine and the appearance of a new amide N-H proton signal and a methyl singlet for the acetyl group in the ¹H NMR spectrum would confirm the successful acylation.

Quantitative Data Summary
Starting MaterialAcylating AgentProductTypical Yield
This compoundAcetic AnhydrideN-(4-(methoxycarbonyl)-2,5-dimethylphenyl)acetamide>90%
This compoundBenzoyl ChlorideN-(4-(methoxycarbonyl)-2,5-dimethylphenyl)benzamide>85%

Yields are representative and may vary based on reaction scale and purification method.

Experimental Workflow: N-Acylation

N_Acylation_Workflow start Start: Dissolve Methyl 4-amino-2,5-dimethylbenzoate in DCM add_reagents Add Acetic Anhydride (& Pyridine, optional) start->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Workup: Wash with NaHCO3 (aq) and Brine react->workup dry_concentrate Dry (Na2SO4) and Concentrate workup->dry_concentrate purify Purification: Recrystallization or Column Chromatography dry_concentrate->purify product Product: N-acetylated derivative purify->product

Workflow for the N-acylation of this compound.

II. Azo Dye Synthesis: Preparation of Novel Azo Compounds

The primary aromatic amine functionality of this compound can be converted into a diazonium salt through a process called diazotization. This reactive intermediate can then be coupled with electron-rich aromatic compounds (coupling components) to form azo dyes. Azo dyes are a large and important class of colored compounds with applications ranging from textile dyeing to advanced materials.[2]

Causality Behind Experimental Choices

The diazotization reaction is highly temperature-sensitive. It is performed at 0-5 °C to ensure the stability of the diazonium salt, which can be unstable and even explosive at higher temperatures.[3] Nitrous acid, the diazotizing agent, is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The subsequent azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile. The choice of the coupling component (e.g., N,N-dimethylaniline) determines the final color and properties of the dye. The reaction is typically carried out in a slightly acidic to neutral medium to facilitate the coupling.

Experimental Protocol: Synthesis of an Azo Dye

Part A: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water. Stir vigorously and cool the mixture to 0-5 °C in an ice-salt bath.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt suspension, ensuring the temperature is maintained between 0-5 °C. The formation of the diazonium salt is indicated by a clear solution. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The diazonium salt solution should be used immediately in the next step.[4]

Part B: Azo Coupling with N,N-Dimethylaniline

Materials:

  • Diazonium salt solution from Part A

  • N,N-Dimethylaniline

  • Sodium Acetate

  • Standard laboratory glassware

Procedure:

  • Preparation of the Coupling Component Solution: In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a small amount of dilute HCl and cool to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred solution of N,N-dimethylaniline. A brightly colored precipitate should form immediately.[4]

  • pH Adjustment and Completion: Add a solution of sodium acetate to adjust the pH to 4-5. Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Isolation and Purification: Collect the precipitated azo dye by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

Self-Validation: The formation of the azo dye is visually evident from the intense color. The structure and purity of the product should be confirmed by UV-Vis spectroscopy (to determine the absorption maximum), IR spectroscopy (to observe the N=N stretch), and NMR spectroscopy.

Experimental Workflow: Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling amine_sol This compound in HCl (aq) at 0-5°C na_no2 Add NaNO2 (aq) dropwise amine_sol->na_no2 diazonium Diazonium Salt Solution (Use Immediately) na_no2->diazonium coupling_rxn Add Diazonium Salt Solution diazonium->coupling_rxn coupler_sol N,N-Dimethylaniline in dilute HCl at 0-5°C coupler_sol->coupling_rxn ph_adjust Adjust pH with Sodium Acetate coupling_rxn->ph_adjust isolate Isolate and Purify Azo Dye ph_adjust->isolate product Product: Azo Dye

Workflow for the synthesis of an azo dye.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols detailed in this guide for N-acylation and azo dye synthesis provide a solid foundation for researchers to explore the synthetic utility of this compound. The ability to readily modify the amino group allows for the creation of diverse libraries of compounds for applications in drug discovery, materials science, and beyond. The principles and experimental guidelines presented herein are based on well-established chemical transformations and can be adapted for the synthesis of a wide range of novel molecules.

References

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • LibreTexts Chemistry. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Letters in Organic Chemistry, 6(1), 57-61. Retrieved from [Link]

  • Wang, S. M., Zhao, C., Zhang, X., & Qin, H. L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(67), 9952-9955. Retrieved from [Link]

  • Mahajabeen, P., & Chadha, A. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. RSC Advances, 3(44), 21657-21665. Retrieved from [Link]

  • ArKivoc. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Retrieved from [Link]

Sources

Methyl 4-amino-2,5-dimethylbenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Anthranilates

In the landscape of contemporary drug discovery, the selection of a core molecular scaffold is a decision of paramount strategic importance. The scaffold dictates not only the synthetic feasibility of a chemical library but also imbues the final molecules with foundational physicochemical and pharmacological properties. Methyl 4-amino-2,5-dimethylbenzoate, a substituted anthranilate ester, represents a building block of significant, albeit underexplored, potential. Its structure is characterized by three key functional and modulatory elements:

  • A Nucleophilic Amino Group: Positioned at the 4-position, this primary amine is an ideal handle for derivatization, most commonly through amide bond formation, to explore a vast chemical space.

  • An Electrophilic Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or directly converted to amides, providing a secondary point for diversification or interaction with biological targets.

  • A 2,5-Dimethyl Substitution Pattern: These methyl groups are not mere spectators. They critically influence the molecule's conformation, lipophilicity, and metabolic stability. The ortho-methyl group, in particular, can enforce a non-planar arrangement relative to appended groups, which can be crucial for optimizing target binding and reducing off-target activity.

This guide provides a technical overview of the applications of this compound in medicinal chemistry, focusing on its potential as a core scaffold in the design of kinase inhibitors. We will present detailed protocols for its elaboration and discuss the causal reasoning behind the strategic use of this building block.

Core Application: Scaffolding for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[1] The ATP-binding site of many kinases contains a "hinge" region that forms key hydrogen bonds with inhibitors. Substituted aminobenzoic acid derivatives are well-established as "hinge-binding" fragments.[2] The amino group of the scaffold can form one or more hydrogen bonds with the kinase hinge, while the rest of the molecule extends into other pockets of the ATP-binding site, conferring potency and selectivity.

While numerous aminobenzoate scaffolds have been explored, this compound offers a unique combination of features. The parent amine, 2,5-dimethylaniline (xylidine), is a known precursor in the synthesis of pharmaceuticals and other bioactive compounds.[3][4] By incorporating this moiety into a functionalized benzoic acid structure, we create a scaffold primed for kinase inhibitor development.

Rationale for the 2,5-Dimethyl Substitution

The methyl groups at the 2- and 5-positions are expected to confer several advantages:

  • Conformational Restriction: The ortho-methyl group (at position 2) can sterically hinder free rotation around the C-N bond formed upon acylation of the 4-amino group. This pre-organization of the molecule's conformation can reduce the entropic penalty of binding to the target kinase, potentially leading to higher potency.

  • Increased Lipophilicity: The two methyl groups increase the molecule's lipophilicity (logP), which can enhance cell permeability and target engagement within the cellular environment.

  • Metabolic Blocking: The methyl groups can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of the resulting drug candidates.

The general workflow for utilizing this scaffold in a kinase inhibitor discovery program is outlined below.

G cluster_0 Scaffold Elaboration cluster_1 Biological Evaluation Scaffold Methyl 4-amino- 2,5-dimethylbenzoate AmideCoupling Amide Coupling (Protocol 1) Scaffold->AmideCoupling Hydrolysis Ester Hydrolysis (Optional) AmideCoupling->Hydrolysis Amidation Ester-to-Amide Conversion (Optional) AmideCoupling->Amidation Screening Primary Kinase Screening (e.g., ADP-Glo™ Assay) AmideCoupling->Screening Compound Library IC50 IC50 Determination Screening->IC50 Cellular Cell-Based Assays (e.g., Anti-proliferation) IC50->Cellular SAR SAR Analysis Cellular->SAR SAR->AmideCoupling Iterative Optimization G cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) GF->Receptor Binds BcrAbl Bcr-Abl (Constitutively Active Kinase) Receptor->BcrAbl Analogous Pathological Activation Substrate Substrate Protein BcrAbl->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->BcrAbl Blocks ATP Binding Site

Sources

Application Notes and Protocols: Strategic Derivatization of Methyl 4-amino-2,5-dimethylbenzoate for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,5-Dimethylaniline Scaffold in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] Within the medicinal chemist's arsenal, certain molecular scaffolds have emerged as "privileged," owing to their ability to be readily modified and to interact favorably with the ATP-binding site of various kinases. The aniline derivative, Methyl 4-amino-2,5-dimethylbenzoate, represents one such promising starting scaffold.

The 2,5-dimethylaniline core provides a structurally rigid platform from which to explore the chemical space of the kinase ATP-binding pocket. The methyl groups at positions 2 and 5 sterically influence the conformation of appended functionalities, which can be exploited to achieve selectivity for specific kinases. The amino group at the 4-position serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. Furthermore, the methyl ester at the 1-position offers an additional site for modification or can act as a key interaction point within the target protein.

This document provides a detailed guide for the strategic derivatization of this compound into three key classes of compounds with proven potential as kinase inhibitors: N-acyl derivatives, N-sulfonyl derivatives, and urea derivatives. The protocols are presented with an emphasis on the underlying chemical principles and experimental best practices to ensure reproducibility and facilitate the generation of novel and potent kinase inhibitors.

I. N-Acylation: Forging the Amide Bond for Kinase Recognition

The formation of an amide bond via N-acylation is a fundamental and highly effective strategy in the synthesis of kinase inhibitors. The resulting amide moiety can act as a hydrogen bond donor and/or acceptor, crucial interactions for anchoring the inhibitor within the hinge region of the kinase ATP-binding site.

Protocol 1: N-Acylation via Acyl Chloride under Schotten-Baumann Conditions

This classic yet robust method is suitable for a wide range of acyl chlorides and provides a straightforward route to N-acylated products. The biphasic reaction conditions, using a base to neutralize the HCl byproduct, drive the reaction to completion.[2]

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, cyclopropanecarbonyl chloride)

  • Dichloromethane (DCM)

  • 1 M aqueous Sodium Hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 15 mL per gram of starting material).

  • Addition of Base: To the stirred solution, add 1 M aqueous NaOH solution (2.0 eq.).

  • Addition of Acyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.

Causality of Experimental Choices:

  • The use of a biphasic system (DCM/water) allows for the efficient reaction between the organic-soluble starting material and acyl chloride, while the aqueous base neutralizes the generated HCl, preventing protonation of the starting amine and promoting the reaction forward.

  • The dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize potential side reactions.

II. N-Sulfonylation: Introducing a Key Hydrogen Bond Acceptor

The sulfonamide moiety is another critical pharmacophore in kinase inhibitor design. The sulfonyl group is an excellent hydrogen bond acceptor and can form key interactions with the kinase hinge region.

Protocol 2: Visible-Light Mediated Sulfonylation with Sulfinate Salts

This modern and mild protocol utilizes photoredox catalysis to generate sulfonyl radicals from bench-stable sulfinate salts, which then react with the aniline derivative. This method offers excellent functional group tolerance.[3][4]

Materials:

  • This compound

  • Sodium sulfinate salt of choice (e.g., sodium benzenesulfinate, sodium methanesulfinate)

  • fac-Ir(ppy)₃ (photocatalyst)

  • Dimethylformamide (DMF), degassed

  • Blue LED light source

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the desired sodium sulfinate salt (1.5 eq.), and fac-Ir(ppy)₃ (1-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed DMF (0.1 M concentration with respect to the aniline).

  • Photocatalysis: Place the reaction mixture before a blue LED light source and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • The use of a photocatalyst allows the reaction to proceed under mild conditions (room temperature and visible light), which is beneficial for substrates with sensitive functional groups.

  • Degassing the solvent and maintaining an inert atmosphere are crucial to prevent quenching of the excited state of the photocatalyst by oxygen.

III. Urea Formation: Bridging Two Key Pharmacophores

Urea derivatives are prevalent in kinase inhibitors, often acting as a linker that orients two aromatic or heterocyclic fragments within the ATP-binding site. The urea moiety itself can participate in hydrogen bonding interactions.

Protocol 3: Aqueous Synthesis of Urea Derivatives with Isocyanates

This environmentally friendly protocol utilizes water as the solvent for the reaction between the aniline and an isocyanate. The product often precipitates from the reaction mixture, simplifying purification.[5]

Materials:

  • This compound

  • Isocyanate of choice (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Water (tap water can often be used)

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a beaker or flask, suspend this compound (1.0 eq.) in water (approx. 20 mL per gram of starting material).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Addition of Isocyanate: Slowly add the desired isocyanate (1.05 eq.) to the cold suspension. The isocyanate may be dissolved in a minimal amount of a water-miscible co-solvent like acetone if it is a solid.

  • Reaction: Continue stirring the reaction mixture at 0-5 °C. A precipitate of the urea product should form.

  • Reaction Monitoring: Monitor the reaction by TLC (a small aliquot can be extracted with ethyl acetate for this purpose). The reaction is typically complete within 1-3 hours.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any unreacted starting materials and water-soluble byproducts.

  • Drying: Dry the purified urea derivative under vacuum.

Causality of Experimental Choices:

  • The use of water as a solvent is a green chemistry approach that avoids the use of volatile organic compounds.[5]

  • Low temperature is employed to control the reactivity of the isocyanate and minimize the competing hydrolysis of the isocyanate to the corresponding amine.

Data Presentation

The following table provides representative examples of the types of derivatives that can be synthesized using the protocols described above, along with expected yield ranges based on literature for similar transformations.

Derivative Class Reagents Protocol Expected Yield Range
N-AcylBenzoyl chloride, NaOH175-90%
N-AcylAcetic anhydride, pyridine(Variation of 1)80-95%
N-SulfonylSodium benzenesulfinate, fac-Ir(ppy)₃250-70%
N-SulfonylSodium methanesulfinate, fac-Ir(ppy)₃245-65%
UreaPhenyl isocyanate385-95%
Urea4-Chlorophenyl isocyanate380-90%

Visualizations

Experimental Workflow

G cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_urea Urea Formation acylation_start This compound acylation_reagents Acyl Chloride NaOH, DCM/H2O acylation_start->acylation_reagents acylation_reaction Reaction at 0°C to RT acylation_reagents->acylation_reaction acylation_workup Work-up & Purification acylation_reaction->acylation_workup acylation_product N-Acyl Derivative acylation_workup->acylation_product sulfonylation_start This compound sulfonylation_reagents Sulfinate Salt Photocatalyst, DMF sulfonylation_start->sulfonylation_reagents sulfonylation_reaction Visible Light Irradiation sulfonylation_reagents->sulfonylation_reaction sulfonylation_workup Work-up & Purification sulfonylation_reaction->sulfonylation_workup sulfonylation_product N-Sulfonyl Derivative sulfonylation_workup->sulfonylation_product urea_start This compound urea_reagents Isocyanate H2O urea_start->urea_reagents urea_reaction Reaction at 0-5°C urea_reagents->urea_reaction urea_workup Filtration & Drying urea_reaction->urea_workup urea_product Urea Derivative urea_workup->urea_product

Caption: General experimental workflow for the derivatization of this compound.

Kinase Inhibitor Pharmacophore Model

G cluster_inhibitor Generic Kinase Inhibitor cluster_kinase Kinase ATP Binding Site Scaffold 2,5-Dimethylaniline Scaffold Hinge_Interaction Hinge Binding (Amide, Sulfonamide, Urea) Scaffold->Hinge_Interaction N-Derivatization Hydrophobic_Pocket_1 Hydrophobic Pocket I Hinge_Interaction->Hydrophobic_Pocket_1 Solvent_Front Solvent Exposed Region Hinge_Interaction->Solvent_Front Hinge Hinge Region Pocket1 Hydrophobic Pocket Solvent Solvent Channel

Caption: A conceptual model of a kinase inhibitor based on the 2,5-dimethylaniline scaffold.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of diverse libraries of potential kinase inhibitors based on the this compound scaffold. By employing these fundamental transformations—N-acylation, N-sulfonylation, and urea formation—researchers can systematically explore the structure-activity relationships of this promising class of compounds. The adaptability of these methods allows for the introduction of a wide array of substituents, enabling the fine-tuning of inhibitory potency and selectivity against specific kinase targets.

References

  • [Reference to a general review on kinase inhibitors, if available in search results]
  • [Reference to a paper on aniline derivatives in drug discovery, if available in search results]
  • [Reference to a paper on the PI3K/AKT/mTOR p
  • [Reference to a paper on synthetic routes to EGFR inhibitors, if available in search results]
  • Proctor, R. S. J., & Phipps, R. J. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8011–8016. [Link]

  • [Reference to a review on 6-membered heterocycles in bestselling drugs, if available in search results]
  • [Reference to a paper on visible-light-mediated sulfonylation of anilines, if available in search results]
  • Proctor, R. S. J., & Phipps, R. J. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 7(5), 843-846. [Link]

  • [Reference to a paper on one-pot synthesis of isocyanates and urea deriv
  • Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14298-14355. [Link]

  • [Reference to a supplier of Methyl 4-amino-2,5-dimethylbenzo
  • [Reference to a French language wiki page, if relevant]
  • [Reference to a paper on anilinoquinazoline inhibitors, if available in search results]
  • [Reference to a paper on pharmacophore design of p38α MAP kinase inhibitors, if available in search results]
  • [Reference to a paper on the synthesis of aryl urea deriv
  • [Reference to a supplier of Methyl 4-amino-2,5-dimethylbenzo
  • [Reference to a paper on water-based pharmacophore modeling, if available in search results]
  • [Reference to a supplier of Methyl 4-amino-2,5-dimethylbenzo
  • [Reference to a supplier of Methyl 4-amino-2,5-dimethylbenzo
  • [Reference to a paper on pharmacophore synergism in Aurora Kinase B, if available in search results]
  • [Reference to a general resource on urea derivative synthesis, if available in search results]
  • Tan, L., et al. (2016). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5897-5901. [Link]

  • [Reference to a paper on scaffold-based design of kinase inhibitors, if available in search results]
  • [Reference to a paper on the synthesis of methyl α-D-glucopyranoside deriv
  • [Reference to a review on the synthesis of N-acyl amino acid surfactants, if available in search results]
  • [Reference to a paper on the synthesis of N-Methyl a-Amino Acids, if available in search results]
  • [Reference to a paper on the synthesis of N-alkoxycarbonyl amino acids, if available in search results]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

Methyl 4-amino-2,5-dimethylbenzoate is a substituted aromatic amine that serves as a critical intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] In the landscape of pharmaceutical development, the precise characterization of such intermediates is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and quality of the final drug product.[2][3] Inaccurate or incomplete analysis of these reactive molecules can compromise reaction stoichiometry, impurity profiling, and ultimately, the integrity of the entire manufacturing process.[4]

This guide provides a comprehensive, multi-technique framework for the definitive structural elucidation and purity assessment of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, offering field-proven insights to empower researchers. The protocols herein are designed as self-validating systems, forming a robust analytical toolkit for any laboratory engaged in chemical synthesis and drug development.[4][5]

Physicochemical Profile

A foundational understanding begins with the compound's basic physicochemical properties. These data are essential for sample preparation, technique selection, and data interpretation.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[6]
Molecular Weight 179.22 g/mol [7]
Monoisotopic Mass 179.094628657 Da[6][7]
Appearance Solid[8]
InChIKey VXKXKISPMWOIKB-UHFFFAOYSA-N[6]
SMILES CC1=CC(=C(C=C1N)C)C(=O)OC[6]

The Analytical Workflow: A Synergistic Approach

No single technique can provide a complete picture of a molecule's identity and purity. A synergistic workflow, employing both spectroscopic and chromatographic methods, is essential for unambiguous characterization. This workflow ensures that both the molecular structure is confirmed and the purity profile is accurately quantified.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Final Characterization Report NMR->Report Data Consolidation MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Report Data Consolidation IR FTIR Spectroscopy (Functional Group ID) IR->Report Data Consolidation UV UV-Vis Spectroscopy (Chromophore Analysis) UV->Report Data Consolidation HPLC HPLC (Purity Assay & Impurity Profiling) HPLC->Report Data Consolidation Sample Sample Received (this compound) Sample->NMR Parallel Analysis Sample->MS Parallel Analysis Sample->IR Parallel Analysis Sample->UV Parallel Analysis Sample->HPLC Parallel Analysis

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For this compound, ¹H and ¹³C NMR spectra will confirm the precise arrangement of substituents on the aromatic ring.

Expert Insight: The choice of a deuterated solvent like CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.[9]

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15s1HAr-H (H-3)Singlet due to no adjacent protons. Downfield due to aromatic ring current.
~6.55s1HAr-H (H-6)Singlet due to no adjacent protons. Upfield shift influenced by the electron-donating -NH₂ group.
~4.10br s2H-NH₂Broad singlet, chemical shift can be variable and exchangeable with D₂O.
3.84s3H-COOCH₃Singlet, typical for ester methyl protons.
2.45s3HAr-CH₃ (C-5)Singlet, attached to the aromatic ring.
2.18s3HAr-CH₃ (C-2)Singlet, attached to the aromatic ring.

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~168.5C=OEster carbonyl carbon.
~145.0C4 (C-NH₂)Aromatic quaternary carbon attached to the electron-donating amino group.
~135.0C2 (C-CH₃)Aromatic quaternary carbon.
~131.5C6 (C-H)Aromatic methine carbon.
~122.0C5 (C-CH₃)Aromatic quaternary carbon.
~118.0C1 (C-COOCH₃)Aromatic quaternary carbon.
~115.5C3 (C-H)Aromatic methine carbon.
~51.5-COOCH₃Ester methyl carbon.
~20.0Ar-CH₃ (C-5)Aromatic methyl carbon.
~18.5Ar-CH₃ (C-2)Aromatic methyl carbon.

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.[10]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure an adequate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A longer acquisition time and more scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

  • Analysis: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. For unambiguous assignment, 2D NMR experiments like COSY and HSQC can be employed.[11]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Tandem MS (MS/MS) reveals fragmentation patterns that further corroborate the proposed structure.

Expert Insight: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this amine, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.[12] This is crucial for confidently identifying the molecular weight.

Expected Mass Spectrometry Data (ESI+)

m/z ValueIonRationale
180.1019[M+H]⁺Protonated molecular ion (Calculated for C₁₀H₁₄NO₂⁺: 180.1019).[6]
149.0862[M+H - OCH₃]⁺Loss of a methoxy radical from the ester.
121.0651[M+H - COOCH₃]⁺Loss of the carbomethoxy group.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this stock solution to a final concentration of ~10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

  • Chromatography (Optional but Recommended): Use a simple isocratic or gradient HPLC method (e.g., C18 column) to introduce the sample into the mass spectrometer. This helps to separate the analyte from any potential non-volatile impurities.

  • MS Instrument Setup: Set up an ESI-MS instrument to acquire data in positive ion mode.

  • Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500 to detect the molecular ion.

  • Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 180.1) to generate a fragmentation spectrum.[12]

  • Analysis: Compare the exact mass of the molecular ion with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to ensure it is consistent with the known structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5][13] The spectrum provides a unique "fingerprint" that confirms the presence of the amine, ester, and aromatic functionalities.

Expert Insight: The N-H stretching region for primary amines often shows two distinct bands (asymmetric and symmetric stretching), which is a key diagnostic feature.[14] Hydrogen bonding can cause these bands to broaden.

Expected FTIR Absorption Bands (KBr Pellet/ATR)

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450 - 3350MediumN-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3050 - 3010WeakAromatic C-H StretchAromatic Ring
2980 - 2850MediumAliphatic C-H Stretch-CH₃ Groups
~1700StrongC=O StretchEster Carbonyl
1620 - 1580Medium-StrongN-H Bend (Scissoring) & C=C StretchAmine & Aromatic Ring
1350 - 1250StrongC-O StretchEster
1300 - 1200MediumC-N StretchAromatic Amine
~850StrongC-H Out-of-plane BendSubstituted Aromatic Ring

Protocol 3: FTIR Analysis

  • Sample Preparation (ATR): Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount (a few milligrams) of the solid sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

  • Sample Scan: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[13]

  • Analysis: Identify the characteristic absorption bands and assign them to the functional groups of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like aromatic rings. For arylamines, the interaction of the nitrogen lone pair with the aromatic pi-system shifts the absorption to longer wavelengths compared to benzene alone.[14]

Expert Insight: The position of the maximum absorbance (λmax) can be sensitive to the solvent polarity. It is crucial to record the solvent used when reporting UV-Vis data.

Protocol 4: UV-Vis Analysis

  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL. Create a dilute solution (e.g., 10 µg/mL) from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record the baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan the sample from approximately 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Chromatographic Analysis: Quantifying Purity

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds and intermediates.[2][4] A stability-indicating reversed-phase HPLC (RP-HPLC) method is developed to separate the main compound from any process-related impurities or degradation products.[15]

Expert Insight: A photodiode array (PDA) detector is highly recommended as it provides spectral information for each peak, which can help in peak identification and tracking, and in assessing peak purity. The method should be developed to ensure that all potential impurities are well-resolved from the main peak.

Protocol 5: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation: Accurately prepare a sample solution at approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA detector, monitor at 254 nm and 280 nm.

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, perform system suitability tests (e.g., inject a standard solution five times) to ensure the system is performing correctly (check for reproducibility of retention time, peak area, etc.).

  • Analysis: Inject the sample and integrate all peaks in the chromatogram.

  • Purity Calculation: Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Conclusion

The analytical characterization of this compound requires a methodical and orthogonal approach. By combining the definitive structural power of NMR and MS with the functional group confirmation of FTIR and the quantitative purity assessment of HPLC, researchers can establish a complete and trustworthy profile of this key intermediate. The protocols and insights provided in this guide form a robust foundation for quality control, process development, and regulatory submission in the pharmaceutical industry.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Google Scholar.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (n.d.). Analyst (RSC Publishing). [Link]

  • Methyl 4-amino-2-methylbenzoate | C9H11NO2. (n.d.). PubChem. [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016). ResearchGate. [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. (n.d.). ARC Journals. [Link]

  • The role of assay methods in characterizing the quality of bulk pharmaceuticals. (n.d.). PMC - NIH. [Link]

  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. (n.d.). NIH. [Link]

  • How to detect the percentage of pharmaceutical intermediates? (2024). Novasol Biotech. [Link]

  • Characterization for Pharmaceutical Products. (2024). Eurofins Scientific. [Link]

  • Separation Science in Drug Development, Part 3: Analytical Development. (2016). Chromatography Online. [Link]

  • This compound (C10H13NO2). (n.d.). PubChemLite. [Link]

  • Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2. (n.d.). PubChem. [Link]

  • Methyl 4-aMino-3,5-diMethylbenzoate. (2024). ChemBK. [Link]

  • 4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

  • FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. (n.d.). ResearchGate. [Link]

  • NMR chemical shift assignment of the IMLV methyl groups of a di-domain of the Tomaymycin non- ribosomal peptide synthetase. (2025). Pure. [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (n.d.). ResearchGate. [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (n.d.). MDPI. [Link]

  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (n.d.). ResearchGate. [Link]

  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (n.d.). PubMed. [Link]

  • ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and 4-(dimethylamino)-2,6-dimethylcinnamaldehyde (1d) in DMSO-d6. (n.d.). ResearchGate. [Link]

  • Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. (2015). PubMed. [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. (n.d.). SHIMADZU CORPORATION. [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). IJTSRD. [Link]

  • Separation of Model Compounds in Reversed-Phase and Mixed-Mode. (n.d.). SIELC Technologies. [Link]

  • Amino acid analysis by means of MALDI TOF mass spectrometry or MALDI TOF/TOF tandem mass spectrometry. (2025). ResearchGate. [Link]

  • Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. (2004). PubMed. [Link]

Sources

Application and Protocol for the Spectroscopic Analysis of Methyl 4-amino-2,5-dimethylbenzoate using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

PART 1: Experimental Protocol

This section outlines a standardized procedure for the preparation and NMR analysis of Methyl 4-amino-2,5-dimethylbenzoate. Adherence to this protocol is designed to yield high-quality, reproducible NMR spectra.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the proper preparation of the sample.[1] A homogeneous solution, free of particulate matter and paramagnetic impurities, is essential for obtaining sharp, well-resolved peaks.[1]

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (0.6-0.7 mL)

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Dissolution: Add the deuterated solvent to the vial. Use a vortex mixer to ensure the sample is completely dissolved. The solution should be clear and free of any suspended particles.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The recommended sample height is approximately 4-5 cm.[2]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.

G cluster_prep NMR Sample Preparation Workflow A Weigh Sample B Dissolve in Deuterated Solvent A->B C Vortex to Homogenize B->C D Transfer to NMR Tube C->D E Cap and Clean Tube D->E

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general instrument parameters for acquiring high-quality ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K (25 °C)

PART 2: Predicted Spectral Analysis and Interpretation

This section provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons.

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the two aromatic methyl protons, and the amine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
16.5 - 6.7Singlet1HH-3Shielded by the ortho- and para-directing amino group.
27.6 - 7.8Singlet1HH-6Deshielded by the electron-withdrawing ester group and influenced by the ortho-methyl group.
33.8 - 3.9Singlet3H-OCH₃Typical chemical shift for methyl ester protons.
42.1 - 2.3Singlet3H2-CH₃Aromatic methyl group protons.
52.4 - 2.6Singlet3H5-CH₃Aromatic methyl group protons, potentially deshielded relative to the 2-CH₃ due to its position relative to the ester.
63.5 - 4.5Broad Singlet2H-NH₂The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water.

Causality of Predicted Chemical Shifts:

  • Aromatic Protons (H-3 and H-6): The amino group at C-4 is a strong electron-donating group, which increases the electron density at the ortho (C-3 and C-5) and para (C-6, relative to the ester) positions, causing an upfield (shielding) shift. Conversely, the methyl ester group at C-1 is an electron-withdrawing group, which decreases the electron density at the ortho and para positions, leading to a downfield (deshielding) shift. The two aromatic protons, H-3 and H-6, are not coupled to each other (para relationship), and therefore are expected to appear as singlets.

  • Methyl Groups: The protons of the methyl ester (-OCH₃) are expected in the typical region of 3.8-3.9 ppm. The two methyl groups on the aromatic ring will appear as sharp singlets in the aromatic methyl region (2.1-2.6 ppm).

  • Amine Protons: The protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 inequivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
168 - 170C=OCarbonyl carbon of the ester group, typically found in this downfield region.
145 - 150C-4Aromatic carbon attached to the amino group, strongly shielded.
135 - 140C-2Aromatic carbon attached to a methyl group and ortho to the ester.
130 - 135C-5Aromatic carbon attached to a methyl group and meta to the ester.
120 - 125C-1Aromatic carbon attached to the ester group.
115 - 120C-6Aromatic carbon ortho to the ester and meta to the amino group.
110 - 115C-3Aromatic carbon ortho to the amino group, strongly shielded.
51 - 53-OCH₃Methyl carbon of the ester group.
18 - 222-CH₃Aromatic methyl carbon.
15 - 195-CH₃Aromatic methyl carbon.

Causality of Predicted Chemical Shifts:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electron-donating amino group (C-4) will be significantly shielded (shifted upfield). The carbons bearing the methyl groups (C-2 and C-5) will also be influenced by their substitution. The quaternary carbon attached to the ester group (C-1) and the carbonyl carbon itself will be the most deshielded. Aromatic carbons generally resonate in the 110-150 ppm range.[3]

  • Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around 52 ppm, and the two aromatic methyl carbons will be in the typical aliphatic region of 15-22 ppm.

G cluster_analysis NMR Data Analysis Workflow A Acquire 1D NMR Spectra (1H & 13C) B Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C Calibrate Chemical Shifts (TMS or Residual Solvent) B->C D Integrate 1H Signals C->D 1H E Assign Peaks based on Chemical Shifts, Multiplicity, and Integration C->E 13C D->E F Correlate 1H and 13C Data E->F G Final Structure Confirmation F->G

Caption: Workflow for NMR data analysis and interpretation.

PART 3: Data Reporting and Trustworthiness

For publication and regulatory submissions, NMR data should be reported in a standardized format.[4][5] This ensures clarity, reproducibility, and allows for easy comparison with other data.

Example of Standard Data Reporting:

This compound: ¹H NMR (400 MHz, CDCl₃) δ 7.70 (s, 1H), 6.60 (s, 1H), 3.85 (s, 3H), 3.70 (br s, 2H), 2.50 (s, 3H), 2.20 (s, 3H). ¹³C NMR (101 MHz, CDCl₃) δ 169.0, 148.0, 138.0, 133.0, 122.0, 118.0, 112.0, 52.0, 20.0, 17.0. (Note: These are hypothetical values for illustrative purposes only and should be replaced with experimental data.)

The self-validating nature of this protocol lies in the consistency of the obtained data. The integration of the ¹H NMR signals should correspond to the number of protons in the molecule. The number of signals in both the ¹H and ¹³C NMR spectra should match the number of chemically non-equivalent protons and carbons, respectively. Any significant deviation from the predicted spectral pattern would warrant further investigation into the sample's purity or structural identity.

References

  • PubChem. Methyl 5-amino-2,4-dimethylbenzoate. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Royal Society of Chemistry. Experimental reporting. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • University College London. Sample Preparation. [Link]

Sources

Application Note: High-Purity Isolation of Methyl 4-amino-2,5-dimethylbenzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of Methyl 4-amino-2,5-dimethylbenzoate using silica gel flash column chromatography. The methodology herein is tailored for researchers, medicinal chemists, and process development scientists, offering a robust framework for obtaining this key aromatic amine intermediate in high purity. The narrative delves into the causal relationships behind experimental choices, from stationary and mobile phase selection to sample loading and elution strategies, ensuring a reproducible and efficient purification process.

Introduction: The Significance of Purified this compound

This compound is a substituted aromatic amine that serves as a versatile building block in the synthesis of a diverse array of complex organic molecules. Its utility spans the development of pharmaceuticals, agrochemicals, and specialty materials. The purity of this intermediate is paramount, as even trace impurities can have deleterious effects on downstream reaction yields, catalyst performance, and the biological activity of the final products.

Column chromatography, a cornerstone of modern organic chemistry, offers a reliable and scalable method for the purification of such compounds.[1] This application note will detail a systematic approach to the flash chromatographic purification of this compound, addressing the unique challenges posed by the presence of both an amino and an ester functional group.

Foundational Principles: Tailoring Chromatography to the Target Molecule

The successful purification of this compound hinges on a thorough understanding of its physicochemical properties and how they dictate its interaction with the stationary and mobile phases.

2.1. Physicochemical Properties and Polarity Considerations

This compound possesses a moderate polarity due to the presence of the primary amino group and the methyl ester. The amino group, being a hydrogen bond donor and acceptor, significantly increases the compound's polarity compared to its non-functionalized aromatic counterparts. The methyl ester contributes to the polarity through its carbonyl group. Based on structurally similar compounds like Methyl 4-aminobenzoate and Methyl 4-amino-3,5-dimethylbenzoate, it is predicted to be soluble in polar organic solvents such as ethyl acetate and dichloromethane, and sparingly soluble in non-polar solvents like hexane.[2][3]

2.2. Stationary Phase Selection: The Role of Silica Gel

For this purification, standard silica gel (SiO₂) with a particle size of 40-63 µm is the stationary phase of choice. Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH). These silanol groups can interact with polar functional groups of the analyte through hydrogen bonding.

However, the acidic nature of silica gel can pose a challenge when purifying basic compounds like aromatic amines.[4] The amine functionality can interact strongly with the acidic silanol groups, leading to peak tailing and, in some cases, irreversible adsorption. To mitigate this, the mobile phase will be modified with a small amount of a basic additive.

2.3. Mobile Phase Optimization: Eluent Selection and the Impact of a Basic Additive

The choice of the mobile phase, or eluent, is critical for achieving optimal separation. A solvent system of hexane and ethyl acetate is a versatile starting point for compounds of moderate polarity.[5] The less polar hexane will have minimal eluting power, while the more polar ethyl acetate will compete with the analyte for adsorption sites on the silica, thus facilitating its movement down the column.

To counteract the acidic nature of the silica gel and ensure sharp, symmetrical peaks, the addition of a small percentage (0.1-1%) of triethylamine (Et₃N) to the mobile phase is highly recommended.[4] The triethylamine will preferentially interact with the acidic silanol sites, effectively "deactivating" them and preventing strong interactions with the target amine.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is essential to perform a Thin-Layer Chromatography (TLC) analysis to determine the optimal solvent system. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[6]

TLC Protocol:

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3), each containing 0.5% triethylamine.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rf value for the target compound in each solvent system.

Detailed Experimental Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different sample quantities.

4.1. Materials and Reagents

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (Et₃N)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

4.2. Column Packing: The Slurry Method

The slurry packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.[7]

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.

  • Slurry Formation: In a beaker, mix approximately 50 g of silica gel with 150 mL of the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% Et₃N). Stir gently to create a uniform slurry.

  • Packing the Column: Pour the silica slurry into the column in a single, continuous motion.

  • Settling the Bed: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

  • Pressurization: Apply gentle air pressure to the top of the column to pack the silica bed and force the excess solvent through. Do not allow the solvent level to drop below the top of the silica bed.

  • Finalizing the Column: Once the silica has settled, add a thin layer (approx. 1 cm) of sand to the top of the silica bed to prevent disturbance during sample loading.

4.3. Sample Loading: Dry Loading for Optimal Resolution

For compounds that are not highly soluble in the initial eluent, dry loading is the preferred method to ensure a narrow sample band and better separation.[8]

  • Adsorption onto Silica: Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add approximately 2-3 g of silica gel to this solution.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Loading onto the Column: Carefully add the silica-adsorbed sample to the top of the packed column.

4.4. Elution and Fraction Collection

  • Initial Elution: Begin eluting with the initial, less polar solvent system determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate + 0.5% Et₃N). Maintain a constant flow rate by applying gentle air pressure.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 9:1 to 8:2, then 7:3). This will help to elute the more polar impurities after the target compound has been collected.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes or flasks.

  • Monitoring the Elution: Monitor the progress of the separation by spotting every few fractions on a TLC plate and visualizing under a UV lamp.

4.5. Post-Chromatography Work-up

  • Fraction Analysis: Identify the fractions containing the pure product by TLC analysis.

  • Combining and Concentrating: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure.

  • Final Drying: Place the flask under high vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Data Presentation and Visualization

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicSource/Analogy
Molecular Formula C₁₀H₁₃NO₂-
Molecular Weight 179.22 g/mol -
Appearance Likely a solid at room temperatureAnalogy to similar aminobenzoates[3][9]
Solubility Soluble in ethyl acetate, dichloromethane; sparingly soluble in hexanePredicted based on functional groups
Polarity ModerateDue to amino and ester groups

Table 2: Recommended Solvent Gradient for Elution

StepHexane (%)Ethyl Acetate (%)Triethylamine (%)Volume (mL)Purpose
1 90100.5200Elution of non-polar impurities
2 80200.5400Elution of this compound
3 70300.5200Elution of more polar impurities

Workflow Visualization

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_post Post-Chromatography TLC TLC Analysis (Determine Optimal Eluent) Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Dissolve Dissolve Crude Product Pack->Dissolve Adsorb Adsorb onto Silica Dissolve->Adsorb Load Dry Load onto Column Adsorb->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor with TLC Collect->Monitor Monitor->Elute Combine Combine Pure Fractions Monitor->Combine Concentrate Concentrate Under Vacuum Combine->Concentrate Characterize Characterize Pure Product Concentrate->Characterize

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system- Column overloaded- Column packed improperly- Re-optimize eluent with TLC- Use a larger column or less sample- Repack the column carefully
Peak Tailing - Strong interaction with acidic silica- Add 0.1-1% triethylamine to the eluent
Compound Stuck on Column - Eluent is not polar enough- Gradually increase the polarity of the eluent
Cracked Column Bed - Column ran dry- Ensure the solvent level never drops below the top of the silica

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound. By carefully selecting the stationary and mobile phases, employing proper column packing and sample loading techniques, and systematically monitoring the elution process, researchers can confidently obtain this valuable intermediate free from reaction byproducts and starting materials. The principles and techniques described herein are broadly applicable to the purification of other moderately polar aromatic amines, serving as a foundational guide for synthetic and medicinal chemists.

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of Methyl 4-amino-2-isopropoxybenzoate.
  • Thermo Scientific Chemicals. (n.d.). Methyl 4-aminobenzoate, 98% 25 g.
  • ChemBK. (n.d.). methyl 4-aminobenzoate.
  • PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate.
  • ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate.
  • Cayman Chemical. (2022). PRODUCT INFORMATION: N-Nitroso-N-methyl-4-Aminobutyric Acid.
  • Sigma-Aldrich. (n.d.). Methyl 4-aminobenzoate 98%.
  • Benchchem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4,5-dimethyl-2-nitrobenzoate.
  • CDC Stacks. (n.d.). Supporting Information. Retrieved from Centers for Disease Control and Prevention website.
  • Beilstein Journals. (n.d.). Supporting information.
  • PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate.
  • ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products.
  • CymitQuimica. (n.d.). Methyl 2-Amino-4,5-dimethoxybenzoate.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • ChemicalBook. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate synthesis.
  • Benchchem. (2025). Application Notes and Protocols: Monitoring the Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate by TLC.
  • LookChem. (n.d.). 1529760-72-2.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from The Royal Society of Chemistry website.
  • ChemScene. (n.d.). 79909-92-5 | Methyl 4-amino-2,6-dimethylbenzoate.

Sources

The Strategic Utility of Methyl 4-amino-2,5-dimethylbenzoate in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Aminobenzoates in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of core chemical scaffolds is a critical determinant of the success of a research program. Among the myriad of available building blocks, substituted aminobenzoates have emerged as a privileged class of intermediates. Their inherent bifunctionality, featuring a nucleophilic amino group and an electrophilic ester, provides a versatile platform for the construction of complex molecular architectures. Methyl 4-amino-2,5-dimethylbenzoate, the focus of this guide, represents a strategically designed scaffold with unique steric and electronic properties that offer distinct advantages in the synthesis of targeted therapeutics.

The strategic placement of methyl groups at the 2 and 5 positions of the benzene ring imparts a degree of conformational constraint and modulates the reactivity of the amino and ester functionalities. This substitution pattern can influence the binding affinity of the final molecule to its biological target, as well as its pharmacokinetic profile. This document provides a comprehensive overview of the application of this compound in the synthesis of biologically active molecules, with a particular focus on the development of kinase inhibitors. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Core Application: Synthesis of Novel Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The substituted aminobenzoate core is a common feature in many approved and investigational kinase inhibitors, where the amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

While direct examples of the use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of potent B-Raf inhibitors, such as vemurafenib and dabrafenib, makes it a highly attractive starting material for the generation of novel analogs with potentially improved properties. The 2,5-dimethyl substitution pattern can be exploited to probe specific hydrophobic pockets within the kinase active site and to fine-tune the physicochemical properties of the resulting inhibitors.

Workflow for the Synthesis of a Vemurafenib Analog

The following workflow outlines a representative synthesis of a vemurafenib analog using this compound as a key starting material. This protocol is based on established synthetic strategies for this class of compounds and is intended to serve as a guide for the development of novel B-Raf inhibitors.

G cluster_0 Part 1: Synthesis of the Amide Core cluster_1 Part 2: Introduction of the Recognition Moiety Start This compound Step1 Amide Coupling with 2,4-difluorobenzoyl chloride Start->Step1 Pyridine, DCM Intermediate1 Methyl 4-(2,4-difluorobenzamido)-2,5-dimethylbenzoate Step1->Intermediate1 Step2 Hydrolysis of the Methyl Ester Intermediate1->Step2 LiOH, THF/H2O Intermediate2 4-(2,4-Difluorobenzamido)-2,5-dimethylbenzoic acid Step2->Intermediate2 Step3 Amide Coupling with 4-chloro-7-azaindole Intermediate2->Step3 HATU, DIPEA, DMF Final_Product Vemurafenib Analog Step3->Final_Product

Caption: Synthetic workflow for a vemurafenib analog.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2,4-difluorobenzamido)-2,5-dimethylbenzoate

This protocol details the acylation of the amino group of this compound with 2,4-difluorobenzoyl chloride to form the corresponding amide. This is a crucial step in building the core structure of many kinase inhibitors.

Materials:

  • This compound

  • 2,4-Difluorobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive acyl chloride.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also serves as a nucleophilic catalyst.

  • Controlled Addition at 0 °C: The slow addition of the acyl chloride at reduced temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The series of washes with acidic and basic solutions is designed to remove unreacted starting materials, the pyridine catalyst, and any byproducts, leading to a cleaner crude product for purification.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
This compound179.221.0(User defined)
2,4-Difluorobenzoyl chloride176.551.1(Calculated)
Pyridine79.101.2(Calculated)
Protocol 2: Synthesis of a Vemurafenib Analog via Amide Coupling

This protocol describes the final amide bond formation between the carboxylic acid intermediate and the 4-chloro-7-azaindole moiety, a key recognition element for the B-Raf kinase.

Materials:

  • 4-(2,4-Difluorobenzamido)-2,5-dimethylbenzoic acid (synthesized from the product of Protocol 1 via hydrolysis)

  • 4-Chloro-7-azaindole

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(2,4-difluorobenzamido)-2,5-dimethylbenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add 4-chloro-7-azaindole (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final vemurafenib analog.

Trustworthiness of the Protocol:

This protocol employs a widely used and reliable amide coupling reagent, HATU. The use of a non-nucleophilic base, DIPEA, is standard practice to facilitate the reaction without competing in the coupling. The work-up procedure is robust and designed to effectively remove the coupling reagents and other impurities.

G Carboxylic_Acid 4-(2,4-Difluorobenzamido)-2,5-dimethylbenzoic acid Active_Ester Activated Ester Intermediate Carboxylic_Acid->Active_Ester Reacts with HATU HATU HATU->Active_Ester Activates Product Vemurafenib Analog Active_Ester->Product Reacts with Amine 4-Chloro-7-azaindole Amine->Product Nucleophilic Attack DIPEA DIPEA (Base) DIPEA->Active_Ester Facilitates

Caption: Mechanism of HATU-mediated amide coupling.

Data Presentation

The following table provides representative data for the synthesis of vemurafenib analogs using different substituted aminobenzoates. This data can be used as a benchmark for optimizing the synthesis with this compound.

Entry Aminobenzoate Starting Material Coupling Partner Coupling Reagent Yield (%) Reference
1Methyl 4-aminobenzoate2,4-difluorobenzoic acidHATU85[1]
2Methyl 3-amino-4-methylbenzoate4-(3-pyridinyl)-pyrimidineBuchwald-Hartwig78[2]
34-Amino-2-chlorobenzoic acidSubstituted anilinesThionyl chloride65-80[3]
44-Amino-2-(methylthio)benzoic acidBenzylamineHATU90[4]

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the synthesis of novel, biologically active molecules. Its unique substitution pattern offers opportunities for fine-tuning the properties of lead compounds in drug discovery programs. The protocols and workflows presented in this guide provide a solid foundation for the application of this intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is warranted and holds the potential to yield new chemical entities with significant therapeutic value.

References

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Hirth, P. (2010). Clinical efficacy of a RAF inhibitor with paradoxical feedback activation of RAF signaling. Nature, 467(7315), 596-599. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid in Organic Synthesis. BenchChem.
  • BenchChem. (2025).
  • Kalinichenko, E., Faryna, A., Bozhok, T., & Panibrat, A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7196. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. BenchChem.
  • Alqarni, M. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
  • ChemBK. (2024, April 9). Methyl 4-aMino-3,5-diMethylbenzoate. ChemBK. [Link]

  • PubChemLite. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 4-Amino-3-bromobenzoic acid. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • de Oliveira, R. B., de Faria, R. O., & de Castro, P. P. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 30(15), 12345.
  • Preprints.org. (2024, April 25). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]

  • Knight, J., & Wu, H. (2017). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(7), 2035-2046. [Link]

  • Su, F., Viros, A., & Marais, R. (2013). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife, 2, e00969. [Link]

  • Corcoran, R. B., Ebi, H., Turke, A. B., Coffee, E. M., Mumenthaler, S. M., & Engelman, J. A. (2015). Combinations of RAF and MEK inhibitors are effective in patient-derived xenograft models of colorectal cancer. Molecular cancer therapeutics, 14(9), 2164-2174. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Developments in peptide and amide synthesis. Current opinion in chemical biology, 1(1), 121-128.
  • Cellagen Technology. (n.d.). PLX-4720 | B-RAF inhibitor. Cellagen Technology.
  • MedchemExpress.com. (n.d.). PLX-4720 | B-Raf Inhibitor. MedchemExpress.com.
  • PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. PubChem. [Link]

Sources

Application Note: High-Yield Synthesis of Methyl 4-amino-2,5-dimethylbenzoate via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the chemical reduction of Methyl 4-nitro-2,5-dimethylbenzoate to the corresponding aniline, Methyl 4-amino-2,5-dimethylbenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] We present three robust and scalable protocols employing common reducing agents: catalytic hydrogenation with palladium on carbon (Pd/C), reduction with tin(II) chloride (SnCl₂), and a more classical approach using iron (Fe) in an acidic medium. Each method is detailed with step-by-step instructions, mechanistic insights, and considerations for scalability and functional group compatibility.

Introduction: The Significance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone of modern organic synthesis. The resulting anilines are versatile building blocks for a vast array of complex molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1][2] this compound, the target molecule of this guide, is a valuable intermediate whose efficient synthesis is of significant interest.

The choice of reduction methodology is paramount and is dictated by factors such as the presence of other reducible functional groups on the substrate, desired chemoselectivity, scalability, safety, and cost-effectiveness.[2] This document provides detailed protocols for three widely accepted and effective methods for this transformation.

Reaction Scheme

sub Methyl 4-nitro-2,5-dimethylbenzoate prod This compound sub->prod Reduction reagents [Reducing Agent] Solvent, Temp

Figure 1: General reaction scheme for the reduction of Methyl 4-nitro-2,5-dimethylbenzoate.

Comparative Overview of Reduction Methodologies

The selection of an appropriate reduction method is a critical decision in the synthetic planning process. The following table summarizes the key characteristics of the three protocols detailed in this application note.

Method Reducing Agent Typical Yield Advantages Disadvantages
Protocol A H₂/Pd-C>95%High efficiency, clean reaction, easy product isolation.[2][3]Requires specialized hydrogenation equipment, potential for dehalogenation of aryl halides.[3]
Protocol B SnCl₂·2H₂O / HCl85-95%Mild conditions, good functional group tolerance.[3]Generates tin-based byproducts that require careful removal.[4]
Protocol C Fe / HCl or Acetic Acid80-90%Cost-effective, environmentally benign metal.[5]Can require longer reaction times and vigorous stirring.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the preferred method for nitro group reduction due to its high efficiency and the generation of water as the only byproduct.[2]

Materials and Reagents:

  • Methyl 4-nitro-2,5-dimethylbenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a pressure-rated hydrogenation vessel, dissolve Methyl 4-nitro-2,5-dimethylbenzoate in a suitable solvent (e.g., methanol or ethanol, approximately 15-20 mL per gram of substrate).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it multiple times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or hydrogen uptake. The reaction is typically complete within 4-16 hours.[6]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.[6]

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

start Dissolve Substrate in Solvent add_cat Add Pd/C Catalyst start->add_cat setup Setup Hydrogenation Apparatus add_cat->setup run_rxn Run Reaction under H₂ Atmosphere setup->run_rxn monitor Monitor by TLC run_rxn->monitor workup Filter through Celite monitor->workup isolate Concentrate Filtrate workup->isolate product Pure Product isolate->product

Figure 2: Workflow for catalytic hydrogenation.

Protocol B: Reduction using Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride is a classic and reliable method for the reduction of nitroarenes, offering mild reaction conditions.[3] The reaction proceeds through a series of electron and proton transfers from the tin(II) species.[7][8]

Materials and Reagents:

  • Methyl 4-nitro-2,5-dimethylbenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) (optional, can accelerate the reaction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 2M NaOH

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add Methyl 4-nitro-2,5-dimethylbenzoate and dissolve it in ethanol (approximately 10-15 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate in portions. The reaction can be exothermic.[6]

  • If the reaction is slow, a catalytic amount of concentrated HCl can be added.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.[6]

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add a saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts as tin hydroxides.[6]

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Protocol C: Reduction using Iron (Fe) in Acidic Medium

Materials and Reagents:

  • Methyl 4-nitro-2,5-dimethylbenzoate (1.0 eq)

  • Iron powder (Fe) (3-5 eq)

  • Ethanol/Water mixture (e.g., 10:1)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend Methyl 4-nitro-2,5-dimethylbenzoate in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Slowly add hydrochloric acid or acetic acid while stirring vigorously.

  • Heat the reaction mixture to reflux and maintain vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute it with water.

  • Neutralize the excess acid by carefully adding sodium carbonate until the effervescence ceases.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.[2]

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product.

Mechanistic Considerations

The reduction of a nitro group to an amine is a six-electron process. In the case of metal-mediated reductions like with tin or iron in acidic media, the reaction proceeds through a series of intermediates, including the nitroso and hydroxylamine species.[7][9] The acidic conditions are crucial to protonate the oxygen atoms of the nitro group, facilitating their removal as water, and to prevent the formation of undesired dimeric side products such as azo and azoxy compounds.[7]

nitro Ar-NO₂ (Nitroarene) nitroso Ar-NO (Nitrosoarene) nitro->nitroso + 2e⁻, + 2H⁺ - H₂O hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine Ar-NH₂ (Aniline) hydroxylamine->amine + 2e⁻, + 2H⁺ - H₂O

Figure 3: Simplified pathway for the reduction of a nitroarene.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood. The palladium on carbon catalyst can be pyrophoric and should be handled with care, especially when dry.

  • Acid Handling: Concentrated hydrochloric and acetic acids are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The addition of reagents, particularly in the tin(II) chloride reduction, can be exothermic. Use an ice bath to control the temperature as needed.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider adding more reducing agent or increasing the reaction temperature. Ensure the quality of the reagents, as old or improperly stored reducing agents may have reduced activity.

  • Low Yield: Poor yields can result from incomplete reaction or product loss during workup. Ensure thorough extraction of the product from the aqueous layer. In the case of tin and iron reductions, ensure complete removal of metal salts, as they can interfere with product isolation.

  • Impure Product: If the final product is impure, consider purification by column chromatography or recrystallization. The presence of side products may indicate that the reaction conditions were not optimal.

Conclusion

The reduction of Methyl 4-nitro-2,5-dimethylbenzoate to this compound is a readily achievable transformation using several reliable methods. The choice between catalytic hydrogenation, tin(II) chloride, or iron-mediated reduction will depend on the specific laboratory capabilities, cost considerations, and the desired scale of the reaction. The protocols provided in this application note offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.).
  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0. (n.d.). Benchchem.
  • Synthesis of Methyl 4,5-dimethyl-2-aminobenzoate from its nitro precursor. (n.d.). Benchchem.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). NIH.
  • Reduction of nitro compounds. (n.d.). In Wikipedia.
  • Nitroaromatic Reduction w/Sn. (2011, August 14). Sciencemadness Discussion Board.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2024, June 19). CORE.
  • Nitro Reduction - Common Conditions. (n.d.).
  • An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4,5-dimethyl-2-nitrobenzoate. (n.d.). Benchchem.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians.
  • Iron Catalyzed Reduction of Nitro Compounds. (2018, March 15). ResearchGate.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo.
  • Process for the catalytic hydrogenation of nitrobenzene. (n.d.). Google Patents.
  • The hydrogenation of nitrobenzene over metal catalysts. (2005). Semantic Scholar.
  • Application Notes and Protocols: Monitoring the Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate by TLC. (n.d.). Benchchem.
  • Catalytic hydrogenation of nitrobenzene a Catalytic performance for the... (n.d.). ResearchGate.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (n.d.). Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2,5-dimethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your synthetic strategy.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring amino, ester, and substituted aromatic functionalities, makes it a key component in the development of various pharmaceutical compounds and fine chemicals. The successful synthesis of this molecule with high yield and purity is critical. This guide will focus on the two most common synthetic pathways:

  • Route A: Fischer Esterification of 4-amino-2,5-dimethylbenzoic acid.

  • Route B: Reduction of a Nitro Precursor , Methyl 2,5-dimethyl-4-nitrobenzoate.

We will explore the nuances of each route, providing scientifically grounded solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for my research? A1: The choice depends on the availability of starting materials and the scale of your synthesis.

  • Route A (Fischer Esterification) is more direct if 4-amino-2,5-dimethylbenzoic acid is readily available. It is a classic, cost-effective method.

  • Route B (Nitro Reduction) is advantageous if the corresponding nitro compound is your starting point. This route is common for producing aromatic amines and a variety of well-established reduction protocols exist.[1]

Q2: How can I effectively monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is the most common and efficient method.

  • For Fischer Esterification , you will monitor the disappearance of the more polar starting material (the carboxylic acid) and the appearance of the less polar product (the ester).

  • For Nitro Reduction , the product (amine) is significantly more polar than the starting material (nitro compound). Therefore, you will observe the disappearance of the higher Rf starting material spot and the appearance of a new, lower Rf product spot.[1] A common eluent system is a mixture of hexanes and ethyl acetate.

Q3: My final product is discolored (yellow or brown). What is the likely cause and how can I fix it? A3: Discoloration often indicates the presence of oxidized impurities. The amino group is susceptible to air oxidation. This can be minimized by working up the reaction promptly after completion and considering purification by recrystallization or column chromatography soon after isolation. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is also recommended.

Q4: What are the key safety precautions for these syntheses? A4:

  • Fischer Esterification: Concentrated sulfuric acid is highly corrosive and its addition to methanol is very exothermic. Always add the acid slowly to the alcohol while cooling the flask in an ice bath in a well-ventilated fume hood.[2]

  • Nitro Reduction: Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion if not handled properly. Ensure the system is purged of air and there are no ignition sources. Metal/acid reductions can be vigorous. Some intermediates in nitro reductions, such as hydroxylamines, can be unstable.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis Route A: Fischer Esterification of 4-amino-2,5-dimethylbenzoic acid

This acid-catalyzed esterification with methanol is an equilibrium-driven process.[4][5][6] The primary challenge is to shift the equilibrium towards the product to achieve a high yield.

Fischer_Esterification_Workflow SM 4-amino-2,5-dimethylbenzoic acid + Methanol (excess) Catalyst Add H₂SO₄ (cat.) (Ice Bath) SM->Catalyst 1. Reflux Reflux (e.g., 65°C) Catalyst->Reflux 2. Workup Work-up: 1. Cool 2. Neutralize (NaHCO₃) 3. Extract (EtOAc) Reflux->Workup 3. Purify Purification: Recrystallization or Column Chromatography Workup->Purify 4. Product This compound Purify->Product 5.

Caption: Workflow for Fischer Esterification.

Troubleshooting Guide: Fischer Esterification
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Conversion Equilibrium Not Shifted: The reaction is reversible, and the presence of water (a byproduct) favors the reverse reaction (hydrolysis).[7]Use a large excess of methanol: This serves as both reactant and solvent, pushing the equilibrium forward (Le Châtelier's Principle).[5][8] Remove water: For larger scale reactions, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it forms.
Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carboxylic acid more electrophilic. Too little catalyst results in a slow reaction rate.[6]Ensure a catalytic amount of a strong acid like H₂SO₄ (typically 5-10 mol%) is used.[9]
Steric Hindrance: The methyl group ortho to the carboxylic acid can slightly hinder the approach of the nucleophile (methanol).[2]Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.
Multiple Spots on TLC / Impure Product Unreacted Starting Material: Incomplete reaction as described above.See solutions for "Low or No Conversion". During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting material.[9]
Formation of Side Products: The amino group can be protonated by the strong acid catalyst, potentially deactivating the substrate.[7] If using H₂SO₄, sulfonation of the aromatic ring can occur at high temperatures or with prolonged reaction times.[7]Use the minimum effective amount of catalyst and avoid excessively high temperatures. If side reactions persist, consider alternative, milder esterification methods like using SOCl₂ in methanol or employing coupling reagents.
Difficulty Isolating the Product Product is Water-Soluble as a Salt: Before neutralization, the amino group of the product is protonated, forming a salt that may have some solubility in the aqueous layer.Ensure the reaction mixture is thoroughly neutralized with a base (e.g., NaHCO₃) to a pH > 8. This deprotonates the amine, making the ester less water-soluble and more soluble in the extraction solvent (e.g., ethyl acetate).[9]
Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-amino-2,5-dimethylbenzoic acid (1.0 eq.) in anhydrous methanol (20-30 mL per gram of acid).

  • Catalyst Addition: Cool the stirred suspension in an ice bath. Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. A precipitate of the aminobenzoic acid salt may form.

  • Reflux: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting material.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator. Carefully neutralize the residue by adding it to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is > 8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Synthesis Route B: Reduction of Methyl 2,5-dimethyl-4-nitrobenzoate

The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation. Catalytic hydrogenation is often the cleanest method.

Nitro_Reduction_Workflow SM Methyl 2,5-dimethyl-4-nitrobenzoate + Solvent (MeOH or EtOAc) Catalyst Add Pd/C (cat.) SM->Catalyst 1. Reaction Hydrogenation (H₂ balloon or Parr shaker) Catalyst->Reaction 2. Workup Work-up: 1. Filter through Celite 2. Wash with solvent Reaction->Workup 3. Purify Concentrate & Purify if necessary Workup->Purify 4. Product This compound Purify->Product 5.

Caption: Workflow for Catalytic Hydrogenation.

Troubleshooting Guide: Nitro Reduction
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction Catalyst Poisoning or Deactivation: The palladium catalyst can be poisoned by sulfur or halogen-containing impurities in the starting material or solvent. The catalyst may also be of low activity.Ensure high-purity starting materials and solvents. If poisoning is suspected, try a fresh batch of catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd).
Insufficient Hydrogen Pressure: The reaction rate is dependent on the pressure of hydrogen gas.Ensure the system is properly sealed and under a positive pressure of H₂. For slow reactions, a Parr hydrogenation apparatus at higher pressure (e.g., 50 psi) can be used.
Poor Mass Transfer: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface and dissolved hydrogen.Ensure vigorous stirring to keep the catalyst suspended.
Presence of Byproducts Formation of Intermediates: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.[3]Extend the reaction time or increase hydrogen pressure to ensure complete reduction to the amine.
Over-reduction/Side Reactions: While generally clean, aggressive conditions could potentially affect other functional groups, though the ester is typically stable.Use milder conditions (e.g., room temperature, atmospheric pressure) and monitor the reaction closely to stop it upon completion.
Difficulty Filtering the Catalyst Fine Catalyst Particles: The Pd/C catalyst is a very fine powder that can pass through standard filter paper.Filter the reaction mixture through a pad of Celite® or another filter aid. This creates a fine mesh that effectively traps the catalyst particles.[10] Ensure the Celite pad is washed thoroughly with the reaction solvent to recover all the product.
Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a thick-walled round-bottom flask), dissolve Methyl 2,5-dimethyl-4-nitrobenzoate (1.0 eq.) in a solvent such as methanol or ethyl acetate (15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 2-5 mol% of palladium) to the solution under an inert atmosphere if possible.

  • Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (this cycle should be repeated 3 times). Maintain a positive pressure of hydrogen using a balloon or connect the vessel to a Parr hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material spot indicates completion.[1]

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
  • PubChemLite. (n.d.). This compound (C10H13NO2).
  • ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate.
  • Anonymous. (n.d.). 4.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • ResearchGate. (2025). Synthesis and Characterization of Nitro-p-xylenes.
  • PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate.
  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Nitro-p-xylenes.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Anonymous. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Semantic Scholar. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. BenchChem.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate synthesis.
  • Google Patents. (n.d.). DE67018C - Process for the partial reduction of dinitro compounds.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Amino-3-methylbenzoate 18595-14-7.
  • ResearchGate. (n.d.). Methyl 4-nitrobenzoate.

Sources

Technical Support Center: Synthesis of Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2,5-dimethylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this multi-step synthesis, improve yield, and ensure high purity of the final product. We will address specific issues in a question-and-answer format, grounded in established chemical principles and field-proven experience.

The most reliable and common synthetic route proceeds in two key stages:

  • Fischer Esterification: Conversion of 2,5-dimethyl-4-nitrobenzoic acid to Methyl 2,5-dimethyl-4-nitrobenzoate.

  • Nitro Group Reduction: Reduction of the nitro intermediate to the target amine, this compound.

This guide is structured to troubleshoot each of these stages independently.

Section 1: Troubleshooting the Fischer Esterification

The conversion of a carboxylic acid to its methyl ester is a foundational equilibrium-driven reaction. The primary challenges in this step involve driving the reaction to completion and minimizing side reactions, especially given the steric hindrance from the two methyl groups ortho to the carboxylic acid.[1]

Frequently Asked Questions (FAQs)

Question 1: My esterification reaction is stalling, and TLC analysis shows a significant amount of unreacted starting material even after prolonged reflux. What's going wrong?

Answer: This is a classic issue of equilibrium. The Fischer esterification is a reversible process, and several factors can prevent it from reaching completion.[2][3]

  • Causality & Solution:

    • Water Content: The reaction produces water as a byproduct. Its accumulation will shift the equilibrium back towards the reactants, halting the esterification.[3]

      • Actionable Advice: Ensure you are using anhydrous methanol and a dry reaction flask. While not always necessary for this specific substrate, for particularly stubborn esterifications, the use of a Dean-Stark trap with a suitable solvent like toluene can be employed to physically remove water as it forms.[4]

    • Insufficient Acid Catalyst: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.[3][5] An insufficient amount will result in a slow or incomplete reaction.

      • Actionable Advice: Use a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%). Ensure it is added carefully to the methanol solution.

    • Methanol as a Limiting Reagent: To favor the forward reaction, one of the reagents must be used in excess.[2][4]

      • Actionable Advice: Methanol is inexpensive and easily removed. Use it as the solvent for the reaction, creating a large molar excess that drives the equilibrium towards the product ester according to Le Châtelier's principle.[2][4]

Question 2: The reaction seems to work, but my isolated yield is low after the aqueous workup. Where am I losing my product?

Answer: Significant product loss often occurs during the workup phase, particularly in the neutralization and extraction steps.

  • Causality & Solution:

    • Product Solubility: The intermediate ester, Methyl 2,5-dimethyl-4-nitrobenzoate, has some solubility in aqueous layers, especially if large volumes of water are used or if residual methanol is present.

      • Actionable Advice: After quenching the reaction in ice-water, ensure you extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (at least 3x). Combine the organic layers to maximize recovery.

    • Premature Precipitation: Pouring the hot reaction mixture directly into a small volume of cold water can sometimes cause the product to oil out or precipitate in a manner that traps impurities.

      • Actionable Advice: Allow the reaction mixture to cool to room temperature before slowly pouring it into a larger volume of vigorously stirred ice-water. This promotes the formation of a manageable solid or a clean phase separation for extraction.

    • Incomplete Neutralization: During the wash with sodium bicarbonate (NaHCO₃) solution, insufficient mixing or quantity can leave residual sulfuric acid, which can complicate purification.

      • Actionable Advice: Wash the organic layer with saturated NaHCO₃ solution until effervescence ceases completely. This ensures all acid catalyst is neutralized.

Optimized Protocol: Fischer Esterification of 2,5-Dimethyl-4-nitrobenzoic Acid

This protocol is designed for robustness and high conversion.

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dimethyl-4-nitrobenzoic acid (10.0 g, 1.0 equiv).

  • Reagent Addition: Add anhydrous methanol (100 mL, large excess). Begin stirring to dissolve the solid.

  • Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (1.0 mL, ~0.34 equiv) to the stirring solution. The mixture may warm slightly.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), ensuring the starting material spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing 300 mL of ice-water with stirring. A precipitate should form.

    • Filter the solid product using a Büchner funnel, washing thoroughly with cold water to remove excess methanol and acid.

    • Press the solid as dry as possible on the funnel.

  • Purification: The crude solid is often of sufficient purity for the next step. If required, recrystallize from a minimal amount of hot methanol or ethanol. Dry the purified Methyl 2,5-dimethyl-4-nitrobenzoate under vacuum. An expected yield is typically >90%.

Section 2: Troubleshooting the Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a critical transformation. The choice of reducing agent is paramount, as it affects chemoselectivity, workup procedure, and overall yield. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) and metal/acid reductions (e.g., SnCl₂/HCl).[6]

Workflow for Synthesis and Troubleshooting

cluster_ester Step 1: Esterification cluster_reduction Step 2: Reduction cluster_troubleshoot Troubleshooting Low Yield start_ester 2,5-Dimethyl-4- nitrobenzoic Acid ester_reagents MeOH, H₂SO₄ (cat.) Reflux start_ester->ester_reagents ester_product Methyl 2,5-Dimethyl- 4-nitrobenzoate ester_reagents->ester_product start_reduction Nitro Intermediate reduction_reagents Reducing Agent (e.g., H₂/Pd-C or SnCl₂) start_reduction->reduction_reagents low_yield Low Yield in Reduction Step start_reduction->low_yield Poor Result? final_product Methyl 4-amino- 2,5-dimethylbenzoate reduction_reagents->final_product check_catalyst Catalyst Inactive? (H₂/Pd-C) low_yield->check_catalyst Catalytic Hydrogenation check_conditions Incomplete Reaction? (SnCl₂) low_yield->check_conditions Metal/Acid Reduction check_workup Product Loss during Workup/Purification? low_yield->check_workup Both Methods

Caption: Overall synthetic workflow and troubleshooting entry points.

Frequently Asked Questions (FAQs)

Question 3: I attempted catalytic hydrogenation with H₂ and Pd/C, but the reaction is extremely slow or incomplete. What could be the issue?

Answer: Catalytic hydrogenation is highly effective but sensitive to catalyst quality and reaction conditions.[7]

  • Causality & Solution:

    • Catalyst Poisoning: The palladium catalyst is sensitive to poisons like sulfur compounds or residual acid from the previous step.

      • Actionable Advice: Ensure your nitro intermediate is thoroughly purified and free of any residual sulfuric acid. Use high-purity solvents.

    • Catalyst Deactivation: The Pd/C catalyst may be old or have been improperly handled (e.g., exposed to air for prolonged periods).

      • Actionable Advice: Use fresh, high-quality Pd/C catalyst. Handle it under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially when weighing and transferring.

    • Insufficient Hydrogen Pressure/Agitation: The reaction is triphasic (solid catalyst, liquid solution, gas H₂). Efficient mixing is crucial for hydrogen to reach the catalyst surface.

      • Actionable Advice: Ensure vigorous stirring or shaking. If using a balloon of H₂, ensure it remains inflated. For larger scales, a Parr shaker or a stirred autoclave is necessary to maintain adequate hydrogen pressure (e.g., 50 psi).

Question 4: I used Stannous Chloride (SnCl₂) for the reduction and ended up with a messy, difficult-to-filter solid during workup. How can I improve this?

Answer: The SnCl₂ reduction is a classic method but is notorious for generating tin oxides/hydroxides during the basic workup, which can complicate product isolation.[8]

  • Causality & Solution:

    • Formation of Tin Salts: The reaction mechanism involves the oxidation of Sn(II) to Sn(IV).[9] When you basify the acidic reaction mixture to deprotonate the product amine, you precipitate tin hydroxides (Sn(OH)₄).[8]

      • Actionable Advice: After the reaction is complete, instead of immediately filtering, add a strong base (e.g., 30-50% NaOH solution) until the pH is >12. The tin hydroxides are amphoteric and will redissolve to form soluble stannates ([Sn(OH)₆]²⁻). This results in a much cleaner extraction. Be cautious, as this neutralization is highly exothermic. Perform it in an ice bath.

    • Product Trapping: The desired amine can become trapped in the gelatinous tin precipitate, drastically reducing isolated yield.

      • Actionable Advice: After basifying to pH >12, extract the aqueous layer thoroughly with a solvent like ethyl acetate. The product will now be in the organic phase, leaving the inorganic salts behind in the aqueous phase.

Data Presentation: Comparison of Reduction Methods
FeatureCatalytic Hydrogenation (H₂/Pd-C)Stannous Chloride (SnCl₂)
Typical Yield >95%85-95%
Reagents H₂ gas, Pd/C (5-10 wt%), Solvent (MeOH, EtOH)SnCl₂·2H₂O (3-5 equiv), HCl or EtOH
Workup Simple filtration of catalyst, solvent evaporation.Requires careful pH adjustment (highly basic) to manage tin salts, followed by extraction.[8][10]
Safety Requires handling of flammable H₂ gas and pyrophoric catalyst.Exothermic reaction and workup. SnCl₂ is a sensitizer.[8]
Chemoselectivity High, but can reduce other functional groups (alkenes, alkynes, some carbonyls).Generally good for nitro groups, tolerates esters and nitriles well.[11]
Scalability Excellent for industrial scale with proper equipment.Can be cumbersome on a large scale due to tin waste.

Section 3: Purification and Final Product Handling

Question 5: My final product, this compound, is off-color (pink, tan, or brown). Is it impure, and how can I fix it?

Answer: Aromatic amines, particularly anilines, are notoriously susceptible to air oxidation, which forms small amounts of highly colored impurities. This is a very common observation and does not necessarily indicate significant impurity.

  • Causality & Solution:

    • Air Oxidation: The lone pair on the nitrogen atom makes the molecule susceptible to oxidation by atmospheric oxygen, leading to the formation of colored radical species or dimers. This process is often accelerated by light.

      • Actionable Advice:

        • Purification: If the color is significant, you can often remove it by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Sometimes, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or activated carbon to the hot solution during recrystallization can help decolorize it.

        • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial to protect it from air and light. For long-term storage, refrigeration is recommended.

Decision Tree for Troubleshooting Reduction

start Low Yield or Incomplete Reduction? method Which method was used? start->method h2_q1 Is the Pd/C catalyst fresh? method->h2_q1 H₂/Pd-C sncl2_q1 Was the workup pH > 12? method->sncl2_q1 SnCl₂ h2_a1_no Use fresh catalyst. h2_q1->h2_a1_no No h2_q2 Was the starting material free of acid? h2_q1->h2_q2 Yes h2_a2_no Repurify nitro intermediate. h2_q2->h2_a2_no No h2_q3 Was H₂ pressure and agitation sufficient? h2_q2->h2_q3 Yes h2_a3_no Increase H₂ pressure or stirring rate. h2_q3->h2_a3_no No h2_ok Check workup for product loss. h2_q3->h2_ok Yes sncl2_a1_no Add more NaOH(aq) to dissolve tin salts. sncl2_q1->sncl2_a1_no No sncl2_q2 Were 3-5 equivalents of SnCl₂ used? sncl2_q1->sncl2_q2 Yes sncl2_a2_no Increase stoichiometry of SnCl₂. sncl2_q2->sncl2_a2_no No sncl2_ok Check for product trapped in any filtered solids. sncl2_q2->sncl2_ok Yes

Caption: A decision tree for troubleshooting the nitro reduction step.

References

  • Patents, G. (n.d.). Process for the purification of aromatic amines. Google Patents.
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 59-71. Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved from [Link]

  • Patents, G. (n.d.). Purification of amine reaction mixtures. Google Patents.
  • Studylib. (2002, March 11). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • American Academic Publisher. (2023, April 8). Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. International Journal of Physical Sciences. Retrieved from [Link]

  • Gawande, M. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2759-2765. Retrieved from [Link]

  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]

  • Patents, G. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University Handout. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]

  • Sardarian, A., et al. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. ResearchGate. Retrieved from [Link]

  • Patents, G. (n.d.). Esterification of nitrobenzoic acids. Google Patents.
  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

  • Jiang, Y., et al. (2019). A Highly Effective Cu/ZnO/Al2O3 Catalyst for Hydrogenation of Methyl Benzoate to Benzyl Alcohol in Methanol Solution. ResearchGate. Retrieved from [Link]

  • Patents, G. (n.d.). Esterification process. Google Patents.
  • Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from [Link]

  • Brändström, A., et al. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica, 21, 983-989. Retrieved from [Link]

Sources

common side reactions in the synthesis of Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-amino-2,5-dimethylbenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the two most prevalent synthetic pathways, providing in-depth troubleshooting, mechanistic insights, and optimized protocols to ensure the integrity and yield of your target compound.

Overview of Synthetic Pathways

This compound is typically synthesized via one of two primary routes: (A) direct esterification of the corresponding carboxylic acid or (B) reduction of a nitro-group precursor. Each pathway presents a unique set of challenges that can impact reaction efficiency, product purity, and overall yield. Understanding the causality behind these issues is critical for successful synthesis.

G cluster_0 Starting Materials cluster_1 Synthetic Routes A_start 4-Amino-2,5-dimethylbenzoic Acid A_ester Route A: Fischer Esterification A_start->A_ester Methanol, H+ Cat. B_precursor Methyl 2,5-dimethylbenzoate B_nitration Nitration B_precursor->B_nitration HNO₃, H₂SO₄ Final_Product This compound A_ester->Final_Product B_nitro Methyl 2,5-dimethyl-4-nitrobenzoate B_nitration->B_nitro B_reduction Route B: Nitro Group Reduction B_nitro->B_reduction Reducing Agent (e.g., H₂, Pd/C) B_reduction->Final_Product

Caption: Primary synthesis pathways for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.

Route A: Fischer Esterification of 4-amino-2,5-dimethylbenzoic Acid

This route involves the acid-catalyzed reaction of 4-amino-2,5-dimethylbenzoic acid with methanol. While direct, it is an equilibrium-driven process prone to specific challenges.

Q1: My esterification reaction has a low yield, and TLC analysis shows significant unreacted starting material. What is happening?

A1: This is a classic issue rooted in two chemical principles. First, the Fischer esterification is a reversible reaction.[1][2] The accumulation of water as a byproduct can shift the equilibrium back towards the starting materials, limiting the final yield. Second, the starting material is an amino acid. The basic amino group neutralizes a portion of the acid catalyst, rendering it ineffective.[1] Without sufficient catalytic acid, the rate of esterification slows dramatically.

Suggested Solutions:

  • Drive the Equilibrium: Employ a large excess of methanol (15-20 molar equivalents) to shift the reaction equilibrium toward the product side, according to Le Châtelier's Principle.[1] For larger-scale reactions, removing water using a Dean-Stark apparatus is highly effective.

  • Ensure Sufficient Catalyst: Use at least 1.1 to 1.5 molar equivalents of a strong acid. The first equivalent protonates the basic amino group, forming the ammonium salt, while the excess serves as the true catalyst for the esterification of the carboxylic acid. Thionyl chloride (SOCl₂) in methanol is an excellent alternative as it reacts with methanol to form HCl in situ and a reactive methyl sulfite intermediate, driving the reaction to completion.

Q2: The reaction mixture and final product are dark brown or black. What causes this discoloration and how can I prevent it?

A2: Aromatic amines, such as your starting material and product, are highly susceptible to air oxidation, which produces colored polymeric impurities.[3] This process is often accelerated by the presence of acid and heat, conditions inherent to Fischer esterification.

Suggested Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Degas Solvents: Before use, sparge the methanol with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Purification: While prevention is best, discolored products can often be purified. After work-up, treatment of the crude product solution with activated carbon can remove many colored impurities before final recrystallization or column chromatography.

G start Start: Low Ester Yield check_sm TLC shows unreacted starting material? start->check_sm check_color Product is discolored? check_sm->check_color No cause_eq Cause: Reversible Equilibrium & Catalyst Neutralization check_sm->cause_eq Yes cause_ox Cause: Amine Oxidation check_color->cause_ox Yes end End: High Purity Product check_color->end No sol_eq Solution: 1. Use large excess of MeOH. 2. Ensure >1.1 eq. of acid catalyst. 3. Consider SOCl₂/MeOH. cause_eq->sol_eq sol_ox Solution: 1. Run under N₂ or Ar. 2. Degas solvents. 3. Purify with activated carbon. cause_ox->sol_ox sol_eq->end sol_ox->end

Caption: Troubleshooting logic for Fischer Esterification (Route A).

Route B: Reduction of Methyl 2,5-dimethyl-4-nitrobenzoate

This pathway involves the reduction of a nitro-group precursor. The primary challenges arise from controlling the reduction process and managing impurities from the initial nitration step.

Q3: My reduction reaction is messy, and I'm isolating multiple side products along with my desired amine. What are they?

A3: The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If the reduction is incomplete, these highly reactive intermediates can condense to form dimeric impurities, primarily azoxy and azo compounds, which are often colored.[3] The choice of reducing agent and reaction conditions is therefore critical to ensure complete reduction to the amine.

Suggested Solutions:

  • Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) typically provides high yields with minimal side products.[4][5]

  • Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are robust but require a more rigorous work-up to remove metal salts.[4] Ensure sufficient acid and metal are used and that the reaction is driven to completion (monitored by TLC).

Reducing AgentTypical ConditionsAdvantagesCommon Side Reactions/Issues
H₂ / Pd-C H₂ (1-4 atm), Methanol/EtOAc, RTHigh yield, clean reaction, easy work-upCatalyst can be pyrophoric; potential for dehalogenation if other halogens are present.
Fe / HCl Ethanol/Water, RefluxInexpensive, effectiveRequires acidic conditions; work-up involves neutralization and filtration of iron hydroxides.
SnCl₂·2H₂O Ethyl Acetate, RefluxMilder than other metal/acid systemsStoichiometric reagent; work-up requires removal of tin salts.
Sodium Dithionite Dioxane/Water, 80-90 °CUseful for sensitive substratesCan be sluggish; potential for sulfonate side products.

Q4: During the work-up of my Fe/HCl reduction, I get a gelatinous precipitate that makes extraction impossible. What should I do?

A4: This is a very common issue. After the reduction, the reaction mixture is acidic and contains dissolved iron salts (Fe²⁺/Fe³⁺). When you add a base to neutralize the acid and deprotonate your product's ammonium salt, you also precipitate iron hydroxides (Fe(OH)₂/Fe(OH)₃), which form a thick, often unfilterable sludge.

Suggested Solution:

  • After the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate or aqueous NaOH until the pH is basic (~8-9). Then, add a filter aid like Celite® to the mixture and vacuum filter through a thick pad of Celite® in a Büchner funnel. The Celite® creates a porous matrix that traps the fine iron hydroxide particles, allowing the aqueous filtrate containing your product to pass through. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate) before proceeding with the liquid-liquid extraction.

G Nitro Ar-NO₂ (Nitro Precursor) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso [2e⁻, 2H⁺] Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine [2e⁻, 2H⁺] Azoxy Ar-N=N⁺(-O⁻)-Ar (Azoxy Dimer) Nitroso->Azoxy Condensation w/ Hydroxylamine Amine Ar-NH₂ (Desired Product) Hydroxylamine->Amine [2e⁻, 2H⁺] Azo Ar-N=N-Ar (Azo Dimer) Hydroxylamine->Azo Further Reaction

Caption: Side product formation from incomplete nitro group reduction.

Experimental Protocols
Protocol 1: Optimized Fischer Esterification (Route A)

This protocol is designed to maximize yield by addressing the catalyst and equilibrium issues.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-2,5-dimethylbenzoic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous methanol (20 eq.).

  • Catalyst Addition: Cool the stirred suspension in an ice-water bath (0 °C). Slowly and dropwise, add concentrated sulfuric acid (1.2 eq.). A precipitate of the ammonium sulfate salt may form.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C). The precipitate should dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material spot is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Neutralization: Carefully pour the residue over crushed ice and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization from an ethanol/water mixture.

Protocol 2: Catalytic Hydrogenation of Methyl 2,5-dimethyl-4-nitrobenzoate (Route B)

This protocol provides a clean and efficient method for nitro group reduction.

  • Reaction Setup: To a hydrogenation flask or a thick-walled round-bottom flask, add Methyl 2,5-dimethyl-4-nitrobenzoate (1.0 eq.) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% Pd).

  • Solvent: Add a suitable solvent such as methanol or ethyl acetate (10-15 mL per gram of substrate).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material indicates completion (typically 2-6 hours).

  • Work-up: Carefully vent the hydrogen atmosphere and replace it with nitrogen or argon. Caution: The Pd/C catalyst may be pyrophoric and can ignite in air, especially when dry.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity. If necessary, recrystallize from hexanes/ethyl acetate.

References
  • Muthu, K., et al. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Available at: [Link]

  • Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Caporusso, M., et al. (2022). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]

  • ChemBK. Methyl 4-aMino-3,5-diMethylbenzoate. Available at: [Link]

  • PubChem. Methyl 5-amino-2,4-dimethylbenzoate. Available at: [Link]

  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Catalan, C. A. (2015). Discussion on side products in Esterification. ResearchGate. Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Scribd. Nitration of Methyl Benzoate to Nitrobenzoate. Available at: [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). (2021). Available at: [Link]

Sources

Technical Support Center: Methyl 4-amino-2,5-dimethylbenzoate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-2,5-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing insights into their causes and step-by-step solutions.

Issue 1: The isolated product is an off-white or brownish solid, not the expected white crystalline powder.

Probable Cause: This discoloration is a common indicator of impurities, often resulting from oxidation of the aromatic amine group or the presence of residual starting materials or side-products from the synthesis. Aromatic amines are notoriously susceptible to air oxidation, which can produce colored polymeric byproducts.

Step-by-Step Troubleshooting Protocol:

  • Initial Purity Assessment: Before attempting purification, it is crucial to assess the initial purity of your crude product. This can be done using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Recrystallization: This is often the most effective method for removing colored impurities and achieving a high-purity crystalline product.

    • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a mixed solvent system of ethanol and water or hexane and ethyl acetate is often effective.

    • Detailed Recrystallization Protocol:

      • Dissolve the crude solid in a minimal amount of hot ethanol.

      • If colored impurities persist, add a small amount of activated charcoal and heat the solution for a few minutes.

      • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

      • Slowly add hot water to the filtrate until you observe persistent cloudiness.

      • Reheat the solution until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

  • Handling Under Inert Atmosphere: To prevent further oxidation, especially if the compound is to be stored for an extended period, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The melting point of the purified product is broad and lower than the literature value (approx. 118-120 °C).

Probable Cause: A broad and depressed melting point is a classic sign of impurities. In the synthesis of this compound, common impurities include unreacted starting materials (e.g., 2,5-dimethyl-4-nitrobenzoic acid) or regioisomers formed during the reaction.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for addressing melting point depression.

melting_point_troubleshooting start Start: Broad/Low Melting Point check_purity Assess Purity TLC/HPLC/NMR start->check_purity impurities_present Impurities Detected? check_purity->impurities_present column_chroma Purification: Column Chromatography impurities_present->column_chroma  Yes recrystallize Alternative: Recrystallization impurities_present->recrystallize  Consider as alternative end_pure End: Pure Product | Sharp Melting Point impurities_present->end_pure  No (Re-measure MP) verify_purity Verify Purity Post-Purification Melting Point, TLC/HPLC column_chroma->verify_purity recrystallize->verify_purity verify_purity->end_pure  Successful end_impure Re-evaluate Purification Strategy verify_purity->end_impure  Unsuccessful

Caption: Troubleshooting workflow for a depressed melting point.

Detailed Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution) is typically used.

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture is effective. Start with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the polarity to 10-20% ethyl acetate. The optimal eluent system should be determined by TLC analysis beforehand.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route. If you are preparing it by the reduction of Methyl 4-nitro-2,5-dimethylbenzoate, the most common impurity is the unreacted starting material. Other potential impurities could be byproducts from incomplete reactions or side reactions. If the synthesis involves Friedel-Crafts type reactions, regioisomers can be a significant issue.

Q2: My compound is pure by TLC and NMR, but it still has a slight yellow tint. Is this a problem?

A2: A very faint yellow tint in an otherwise pure aromatic amine can sometimes be acceptable, depending on the requirements of your next step. This can be due to trace amounts of oxidation that are not easily detectable by standard NMR or TLC. If absolute colorlessness is required, recrystallization with a small amount of activated charcoal, as described in Issue 1 , is recommended.

Q3: How should I store purified this compound?

A3: Due to its susceptibility to oxidation, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dark, and dry place to minimize degradation over time.

Purity Comparison of Purification Methods

The following table provides a general comparison of the expected purity levels achievable with different purification techniques for this compound.

Purification MethodTypical Purity AchievedKey AdvantagesCommon Challenges
Single Recrystallization 95-98%Simple, cost-effective, good for removing colored impurities.May not effectively remove impurities with similar solubility.
Column Chromatography >99%Excellent for separating structurally similar compounds.More time-consuming and requires larger volumes of solvent.
Sublimation >99.5%Can provide very high purity for thermally stable compounds.Not suitable for all compounds; requires specialized equipment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved from [Link]

Technical Support Center: Purification of Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-amino-2,5-dimethylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this compound. We will explore common issues and provide robust, field-proven solutions in a practical question-and-answer format, supplemented with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile depends heavily on the synthetic route. Assuming a standard Fischer esterification of 4-amino-2,5-dimethylbenzoic acid with methanol, or a reduction of a nitro-precursor, you can anticipate the following:

  • Unreacted Starting Materials: The most common impurities are typically the starting materials. This includes 4-amino-2,5-dimethylbenzoic acid from an incomplete esterification reaction.

  • Acidic Impurities: Besides the starting carboxylic acid, other acidic byproducts may be present.

  • Neutral Byproducts: Side reactions can generate other aromatic compounds that are neither significantly acidic nor basic.

  • Precursor Impurities: If your synthesis involves the reduction of a nitro group (e.g., from Methyl 4-nitro-2,5-dimethylbenzoate), the unreacted nitro-compound is a likely impurity.[1]

  • Degradation Products: The amino group is susceptible to oxidation, which can lead to colored impurities, especially if the reaction mixture is exposed to air for extended periods at elevated temperatures.

Q2: My crude product is a discolored solid/oil. What is the most effective initial purification strategy?

A: For a compound like this compound, which possesses a basic amino group, Acid-Base Extraction is an exceptionally powerful and efficient first-line purification technique.[2][3] It is highly effective at separating your basic product from acidic and neutral impurities.

The core principle is to manipulate the solubility of the components.[4] By treating your crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with an aqueous acid (e.g., HCl), your basic amine is protonated to form a water-soluble ammonium salt. Acidic and neutral impurities remain in the organic layer. The aqueous layer containing your protonated product can then be isolated, and the pH raised with a base (e.g., NaOH) to regenerate the pure, neutral amine, which will precipitate or can be extracted back into an organic solvent.[5]

Q3: How can I specifically remove the unreacted 4-amino-2,5-dimethylbenzoic acid?

A: Unreacted 4-amino-2,5-dimethylbenzoic acid is an acidic impurity. A simple and effective method is a basic aqueous wash during your reaction workup.

  • Dissolve your crude product in an organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • The bicarbonate, a weak base, will deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Your target ester, being a much weaker base, will remain in the organic layer.

  • Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).

  • Finally, wash the organic layer with brine to remove residual water before drying and concentrating.

Q4: My compound streaks badly during silica gel column chromatography. How can I improve the separation?

A: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic (due to silanol groups, Si-OH) and interacts strongly with basic compounds via an acid-base interaction.[7] This leads to peak tailing, streaking, and sometimes irreversible adsorption of the product onto the column.

There are two primary solutions to this problem:

  • Modify the Mobile Phase: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to the mobile phase (e.g., hexane/ethyl acetate).[8] The competing base neutralizes the acidic sites on the silica, allowing your product to elute symmetrically.

  • Use a Different Stationary Phase: A more elegant solution is to use a stationary phase designed for amine purification.[9] Amine-functionalized silica columns (often labeled KP-NH) provide a basic surface environment that eliminates the unwanted interaction, often allowing for the use of simpler, non-basic solvent systems like hexane/ethyl acetate and yielding sharper peaks and better separation.[7][8]

Troubleshooting Guide: At-a-Glance

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low Yield After Workup 1. Incomplete reaction.1. Optimize reaction conditions (time, temperature, catalyst). Use a Dean-Stark trap to remove water in Fischer esterifications.[10]
2. Product loss during acid-base extraction (emulsion formation, incorrect pH).2. Break emulsions with brine. Use pH paper to confirm complete basification before final extraction.
Persistent Yellow/Brown Color Oxidation of the amino group or highly conjugated impurities.1. Treat the solution with activated charcoal before a final filtration or recrystallization.
2. Ensure reactions and storage are performed under an inert atmosphere (N₂ or Ar).
Multiple Spots on TLC Plate Incomplete reaction, side-product formation.1. Perform acid-base extraction to remove acidic/basic impurities.
2. Follow up with column chromatography for impurities with similar polarity.
Product Fails to Crystallize Presence of impurities, incorrect solvent choice.1. Further purify the oil (e.g., by column chromatography) to remove impurities that inhibit crystallization.
2. Perform a systematic solvent screen for recrystallization. Try seeding with a previously obtained crystal.

Purification Workflows & Logic

A logical approach to purification is critical. The following diagram outlines a decision-making workflow for purifying your crude product.

purification_workflow start Crude Product tlc Analyze by TLC start->tlc decision_impurities What is the impurity profile? tlc->decision_impurities acid_base Acid-Base Extraction decision_impurities->acid_base Acidic/Basic Impurities column_chrom Column Chromatography decision_impurities->column_chrom Multiple Neutral Impurities recrystallization Recrystallization decision_impurities->recrystallization Mostly Pure (>90%) acid_base->column_chrom Further Purification Needed acid_base->recrystallization Final Polishing column_chrom->recrystallization Final Polishing final_product Pure Product (Confirm by MP, NMR, etc.) recrystallization->final_product

Caption: Decision workflow for purification strategy.

The following diagram illustrates the chemical transformations during the acid-base extraction process.

acid_base_mechanism cluster_0 Step 1: Acid Wash (Protonation) cluster_1 Step 2: Base Wash (Deprotonation) start Organic Layer Aqueous Layer This compound (Base) 4-amino-2,5-dimethylbenzoic acid (Acidic Impurity) Neutral Impurity H₂O acid_wash Add aq. HCl after_acid Organic Layer Aqueous Layer 4-amino-2,5-dimethylbenzoic acid Neutral Impurity Protonated Amine Salt (Water Soluble) acid_wash->after_acid base_wash Add aq. NaOH to separated aqueous layer after_acid->base_wash Separate Layers after_base Organic Layer (new) Aqueous Layer Pure this compound NaCl, H₂O base_wash->after_base

Caption: Mechanism of purification by acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from acidic and neutral impurities.

  • Dissolution: Dissolve the crude product (approx. 1.0 g) in 20 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a 100 mL separatory funnel.

  • Acidic Extraction: Add 15 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.[4]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 15 mL of 1 M HCl. Combine this aqueous extract with the first one. The organic layer now contains neutral and acidic impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) dropwise with stirring until the solution is basic (pH > 10, check with pH paper). Your product should precipitate as a solid or an oil.[5]

  • Isolation:

    • If a solid precipitates: Collect the pure product by vacuum filtration. Wash the solid with cold deionized water and dry thoroughly.

    • If an oil forms: Extract the aqueous suspension with two 20 mL portions of fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating impurities with similar polarity to the product.

  • Select Conditions:

    • Option A (Standard Silica): Use a mobile phase of hexane and ethyl acetate, amended with 1% triethylamine (TEA). For example, start with 95:5 Hexane:EtOAc (+1% TEA) and gradually increase the polarity.

    • Option B (Amine-Functionalized Silica): Use a simple mobile phase of hexane and ethyl acetate. The separation is often cleaner and more efficient.[7]

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

  • Column Packing: Pack the column with the chosen stationary phase (standard silica or amine-functionalized silica) using the initial, least polar mobile phase.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, starting with low polarity and gradually increasing it (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Purification by Recrystallization

This is an excellent final step to obtain highly pure, crystalline material.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Screening: Test small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). Good single solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) are common.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent required to completely dissolve your crude product.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly in a vacuum oven.

References

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Organic Chemistry Lab Manual. Retrieved from [Link]

  • ResearchGate. (2022). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

Sources

avoiding byproduct formation in Methyl 4-amino-2,5-dimethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-amino-2,5-dimethylbenzoate

Introduction: Welcome to the technical support guide for the synthesis of this compound. This valuable intermediate is synthesized via the reduction of its nitro precursor, Methyl 4-nitro-2,5-dimethylbenzoate. While seemingly straightforward, the reduction of an aromatic nitro group in the presence of a susceptible ester functionality presents significant challenges in chemoselectivity. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common pitfalls associated with this synthesis, ensuring high yield and purity of the target molecule. We will delve into the causality behind byproduct formation and provide field-proven protocols to mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the synthesis.

Q1: What is the most common and critical challenge in this synthesis? The primary challenge is the chemoselective reduction of the aromatic nitro group without affecting the methyl ester functionality. Many powerful reducing agents can readily reduce both groups, leading to the formation of (4-amino-2,5-dimethylphenyl)methanol as a significant byproduct.

Q2: What are the main classes of byproducts I should be aware of? Byproducts typically fall into four categories:

  • Incomplete Reduction Intermediates: Such as nitroso, hydroxylamine, and corresponding dimeric azo or azoxy compounds.[1] These arise from insufficient reducing agent or reaction time.

  • Ester Group Reduction: The methyl ester is reduced to a primary alcohol, a common issue with non-selective reducing agents like lithium aluminum hydride.[2]

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, particularly when using acidic (e.g., SnCl₂, HCl) or basic conditions.[3][4]

  • N-Alkylation: The product amine can be alkylated by the solvent (e.g., methanol, ethanol), especially in transfer hydrogenation protocols.[5]

Q3: Is standard catalytic hydrogenation with Pd/C a good choice? Yes, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is often the preferred method for its high chemoselectivity and clean workup.[6][7] It typically reduces the nitro group efficiently while leaving the ester intact. However, success depends on catalyst quality, solvent purity, and the absence of catalyst poisons.[8]

Q4: Can I use sodium borohydride (NaBH₄)? Standard NaBH₄ is generally too mild to reduce an aromatic nitro group. However, its reactivity can be enhanced by additives. A combination of NaBH₄ with iron(II) chloride (FeCl₂) has been shown to be a highly effective and chemoselective system for reducing nitroarenes in the presence of esters, offering an excellent alternative to catalytic hydrogenation.[9][10]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific experimental issues.

Problem 1: Low Yield & Incomplete Reaction

Symptoms:

  • TLC analysis shows a significant amount of starting material (Methyl 4-nitro-2,5-dimethylbenzoate) remaining.

  • The isolated product yield is much lower than expected.

  • You may observe faint spots on the TLC plate corresponding to incomplete reduction intermediates (nitroso, hydroxylamine).[11]

Causality & Troubleshooting Workflow:

start Low Conversion Detected catalyst Using Catalytic H₂? start->catalyst metal Using Metal/Acid or NaBH₄/FeCl₂? catalyst->metal No poison Catalyst Poisoning? catalyst->poison Yes reagent Insufficient Reducing Agent? metal->reagent activity Catalyst Deactivated/Inactive? poison->activity No sol_poison Use high-purity solvents. Ensure glassware is scrupulously clean. poison->sol_poison Yes loading Insufficient Catalyst Loading? activity->loading No sol_activity Use a fresh batch of catalyst. Handle pyrophoric catalysts (e.g., Raney Ni) under an inert atmosphere. activity->sol_activity Yes pressure Inadequate H₂ Pressure/Contact? loading->pressure No sol_loading Increase loading to 5-10 mol%. For difficult reductions, consider Pearlman's catalyst (Pd(OH)₂/C). loading->sol_loading Yes sol_pressure Ensure vigorous stirring for good gas-liquid-solid mixing. Use a Parr hydrogenator for higher pressures if a balloon is insufficient. pressure->sol_pressure Yes temp Reaction Temperature Too Low? reagent->temp No sol_reagent Increase molar equivalents of the reducing agent. Add reagent portion-wise to control exotherms. reagent->sol_reagent Yes sol_temp Gently heat the reaction. Monitor for byproduct formation at higher temps. temp->sol_temp Yes

Caption: Troubleshooting workflow for low or no conversion.

Problem 2: Presence of (4-amino-2,5-dimethylphenyl)methanol Byproduct

Symptoms:

  • ¹H NMR shows a singlet around 4.5-4.7 ppm (corresponding to the -CH₂ OH protons) and a broad singlet for the -OH proton.

  • The ester methyl singlet (around 3.8-3.9 ppm) is significantly diminished or absent in the byproduct.

  • A new, more polar spot appears on the TLC plate compared to the desired amine product.

Potential Causes & Solutions:

  • Cause: The reducing agent used is not chemoselective and is reducing the methyl ester in addition to the nitro group. This is common with powerful hydride donors like LiAlH₄.[6]

  • Solution 1: Switch to a More Selective Reagent. The most reliable solution is to change your reduction method.

    • Catalytic Hydrogenation (H₂/Pd-C): This is the industry standard for selectively reducing nitro groups in the presence of esters.[3][12]

    • NaBH₄-FeCl₂ System: This recently developed method shows excellent selectivity and high yields, avoiding the need for high-pressure hydrogenation equipment.[2][13]

  • Solution 2: Modify Reaction Conditions. If using a borohydride-based system, lowering the temperature can sometimes temper its reactivity and improve selectivity towards the nitro group.

Problem 3: Presence of Carboxylic Acid Byproduct (4-amino-2,5-dimethylbenzoic acid)

Symptoms:

  • The product is partially or fully soluble in aqueous base (e.g., NaHCO₃ solution) during workup.

  • ¹H NMR shows the disappearance of the methyl ester singlet (around 3.8-3.9 ppm).

  • IR spectroscopy shows a very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.

  • The byproduct will likely have a very low Rf value on TLC, possibly staying at the baseline.

Potential Causes & Solutions:

  • Cause: The methyl ester has been hydrolyzed. This is highly probable if using reduction methods that involve strong acid (like SnCl₂/HCl) followed by a basic workup.[4] Prolonged heating during a basic workup can also cause saponification.[3]

  • Solution 1: Avoid Harsh Acidic/Basic Conditions. Switch to a reduction method that operates under neutral conditions, such as catalytic hydrogenation or the NaBH₄-FeCl₂ system.

  • Solution 2: Modify the Workup. If using a method like SnCl₂/HCl, perform the neutralization and extraction at low temperatures (0-5 °C) and as quickly as possible to minimize the time the ester is exposed to basic conditions. Avoid prolonged heating.

Part 3: Recommended Protocols for High-Purity Synthesis

To proactively avoid the issues above, we recommend the following validated protocols.

Comparative Overview of Recommended Reduction Methods
MethodReagents & ConditionsAdvantagesDisadvantages / Common Byproducts
Catalytic Hydrogenation H₂ (1-4 atm), 5-10 mol% Pd/C, in Methanol or Ethyl Acetate, RTHigh chemoselectivity, clean reaction, easy workup (filtration)[11]Requires specialized H₂ equipment, potential catalyst poisoning/deactivation[8]
Chemoselective Hydride NaBH₄ (2.5 eq), FeCl₂ (1.0 eq), in 2-Propanol/H₂O, 28 °CExcellent selectivity and yield, no high-pressure needed, cost-effective[2]Requires careful control of reagent addition (exothermic)
Classic Metal/Acid Fe powder (5 eq), Acetic Acid, in Ethanol, RefluxInexpensive, effective, no specialized equipmentCan be slow, workup can be tedious (iron sludge), potential for minor hydrolysis
Protocol 1: High-Selectivity Catalytic Hydrogenation

This protocol is the preferred method for achieving high purity and yield.

  • Vessel Preparation: To a hydrogenation vessel, add Methyl 4-nitro-2,5-dimethylbenzoate (1.0 eq).

  • Solvent & Catalyst Addition: Dissolve the starting material in a suitable solvent like methanol or ethyl acetate (10-15 mL per gram). Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C catalyst (5 mol%).

  • Hydrogenation: Seal the vessel. Purge the system thoroughly with N₂ or Ar, then evacuate and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (a hydrogen balloon is often sufficient, but 15-50 psi may be used for faster reaction).[11]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is critical to ensure efficient mixing of the gas, liquid, and solid phases.[8]

  • Monitoring: Monitor the reaction by TLC (e.g., in 3:1 Hexanes:Ethyl Acetate) until the starting material spot has completely disappeared. The product, being more polar, will have a lower Rf.[14] The reaction is typically complete in 4-18 hours.[12]

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Keep it wet with solvent. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization if necessary.

Protocol 2: Chemoselective Reduction with NaBH₄-FeCl₂

This protocol is an excellent, practical alternative to catalytic hydrogenation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-nitro-2,5-dimethylbenzoate (1.0 eq, 3.8 mmol) and FeCl₂ (1.0 eq, 3.8 mmol) in a mixture of 2-propanol and water.[2]

  • Reagent Addition: Cool the mixture in an ice-water bath. Add NaBH₄ (2.5 eq, 9.5 mmol) portion-wise over 15-20 minutes, maintaining the internal temperature below 30 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (~28 °C) for 1-2 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.

Visualization of Synthetic Pathways

start Methyl 4-nitro-2,5-dimethylbenzoate product This compound (Desired Product) start->product Selective Reduction (e.g., H₂/Pd-C, NaBH₄/FeCl₂) byproduct_node incomplete Incomplete Reduction (Nitroso, Hydroxylamine, Azo) byproduct_node->incomplete Insufficient Reducing Agent ester_red Ester Reduction ((4-amino-2,5-dimethylphenyl)methanol) byproduct_node->ester_red Non-Selective Reducing Agent hydrolysis Ester Hydrolysis (4-amino-2,5-dimethylbenzoic acid) byproduct_node->hydrolysis Harsh Acidic/ Basic Conditions

Caption: Main synthetic pathway and common byproduct formation routes.

References

  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]

  • OUCI. (n.d.). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • JACS. (1938). The Reductive Alkylation of Aniline. Available at: [Link]

  • Nopr.niscair.res.in. (n.d.). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]

  • NIH. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available at: [Link]

  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Available at: [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]

  • NIH. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2,5-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.

Overview of Synthetic Strategies

This compound is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] Scaling up its synthesis from the lab to pilot or production scale requires careful consideration of the reaction route, conditions, and potential challenges. The two primary and most viable routes for its preparation are:

  • Route A: Reduction of Methyl 2,5-dimethyl-4-nitrobenzoate. This is a common and effective method, involving the reduction of a nitro-aromatic precursor.[3][4]

  • Route B: Fischer Esterification of 4-amino-2,5-dimethylbenzoic acid. This classic method involves the direct esterification of the corresponding carboxylic acid.[5][6]

This guide will delve into the specifics of both routes, providing detailed protocols and addressing potential scale-up issues in a question-and-answer format.

Experimental Protocols & Data

Route A: Reduction of Methyl 2,5-dimethyl-4-nitrobenzoate

This route is often preferred for its high efficiency and the commercial availability of the starting nitro-compound. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[3]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve Methyl 2,5-dimethyl-4-nitrobenzoate (1 equivalent) in a solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst to the solution.[3][7]

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 15 psi) and stir the mixture vigorously at room temperature.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.[8]

Data Summary Table: Route A

ReagentMolecular Weight ( g/mol )Molar EquivalentsQuantity (for 1 mole scale)
Methyl 2,5-dimethyl-4-nitrobenzoate209.201.0209.2 g
10% Palladium on Carbon (Pd/C)N/A0.05 - 0.105-10 g
Methanol (Solvent)32.04N/A1-2 L
Hydrogen Gas2.02ExcessAs required
Expected Yield 179.22 (Product) ~90-97% [8]
Route B: Fischer Esterification of 4-amino-2,5-dimethylbenzoic acid

This route is a straightforward approach if the starting amino acid is readily available. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-2,5-dimethylbenzoic acid (1 equivalent) in a large excess of anhydrous methanol (10-20 equivalents), which acts as both reactant and solvent.[6]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equivalents). An exotherm may be observed.

  • Reflux: Heat the mixture to a gentle reflux and maintain for several hours. The reaction progress can be monitored by TLC or HPLC.[5]

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic.[4][9]

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[4][6]

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Data Summary Table: Route B

ReagentMolecular Weight ( g/mol )Molar EquivalentsQuantity (for 1 mole scale)
4-amino-2,5-dimethylbenzoic acid165.191.0165.19 g
Anhydrous Methanol32.0410 - 20320 - 640 mL
Concentrated Sulfuric Acid (H₂SO₄)98.080.1 - 0.25.4 - 10.8 mL
Saturated Sodium BicarbonateN/AExcessAs required
Expected Yield 179.22 (Product) ~70-85%

Visualizing the Workflow

Synthesis_Workflow cluster_0 Route A: Reduction cluster_1 Route B: Esterification Nitro_Intermediate Methyl 2,5-dimethyl-4-nitrobenzoate Reduction Catalytic Hydrogenation (H2, Pd/C) Nitro_Intermediate->Reduction Product This compound Reduction->Product Amino_Acid 4-amino-2,5-dimethylbenzoic acid Esterification Fischer Esterification (MeOH, H2SO4) Amino_Acid->Esterification Esterification->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification

Caption: Synthetic routes to this compound.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the scale-up of the synthesis.

Q1: My reduction reaction (Route A) is sluggish or incomplete. What are the possible causes and solutions?

  • Answer: Several factors can lead to an incomplete reduction.

    • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. For scale-up, catalyst poisoning by impurities in the starting material or solvent can be an issue. Pre-treating the starting material solution with activated carbon can sometimes help.

    • Insufficient Hydrogen: On a larger scale, ensuring efficient mixing and mass transfer of hydrogen gas to the catalyst surface is critical. Increase the stirring rate or consider a reactor designed for efficient gas-liquid mixing. Check for leaks in your hydrogenation apparatus.

    • Solvent Choice: Ensure the solvent is of appropriate grade and dry. Some impurities in technical-grade solvents can act as catalyst poisons.

    • Pressure: While many hydrogenations run well at low pressures, increasing the hydrogen pressure can sometimes accelerate the reaction rate.

Q2: I'm observing significant side product formation during the Fischer esterification (Route B). How can I minimize this?

  • Answer: Side reactions in Fischer esterification are often related to the harsh acidic conditions and elevated temperatures.

    • Reaction Darkening: If the reaction mixture darkens significantly, it could indicate decomposition or polymerization, especially with prolonged heating.[5] Try to use the minimum effective temperature for reflux and monitor the reaction closely to avoid unnecessarily long reaction times.

    • Alternative Catalysts: If charring is a major issue, consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), or using solid acid catalysts which can be easily filtered off.

    • N-Acylation: While less common under these specific conditions, the amino group could potentially react. However, under strong acidic conditions, the amine is protonated and thus protected from reacting. Ensure sufficient acid catalyst is present to fully protonate the amine.[5]

Q3: The yield of my Fischer esterification is consistently low. What strategies can I employ to improve it?

  • Answer: The Fischer esterification is a reversible equilibrium reaction.[5][6] To drive it towards the product and increase the yield, you can:

    • Use a Large Excess of Alcohol: Employing a significant excess of methanol (acting as both reactant and solvent) shifts the equilibrium to favor the ester product, according to Le Chatelier's Principle.[5][9]

    • Remove Water: Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials. For larger scales, using a Dean-Stark apparatus to physically remove the water as it forms can dramatically improve the yield.[5]

    • Ensure Sufficient Catalyst: The basic amino group of the starting material will neutralize some of the acid catalyst.[5] It is crucial to add enough acid to both protonate the amine and catalyze the esterification.

Q4: During the work-up of the reduction (Route A), I'm having trouble completely removing the palladium catalyst. What is the best practice for this?

  • Answer: Fine palladium particles can be challenging to filter.

    • Use of Filter Aids: Filtering the reaction mixture through a pad of celite or diatomaceous earth is standard practice and highly effective.[8] Ensure the celite pad is well-packed.

    • Multiple Filtrations: On a larger scale, a primary filtration followed by a polish filtration through a finer filter medium may be necessary.

    • Safety Note: Be extremely careful when handling the filtered Pd/C catalyst. It is often pyrophoric and can ignite spontaneously upon exposure to air, especially when not fully wetted with solvent. Quench the catalyst carefully with water in a well-ventilated area away from flammable materials.

Q5: The final product is off-color (yellow or brown). What is the cause and how can I obtain a purer, colorless product?

  • Answer: Aromatic amines are susceptible to air oxidation, which can lead to coloration.

    • Minimize Air Exposure: During work-up and isolation, try to minimize the exposure of the product to air, especially at elevated temperatures. Using an inert atmosphere (like nitrogen) during filtration and drying can be beneficial.

    • Purification:

      • Recrystallization: Recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective at removing colored impurities.

      • Activated Carbon Treatment: Dissolving the crude product in a solvent and stirring with a small amount of activated carbon for a short period before filtering and recrystallizing can effectively decolorize the solution.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield or Incomplete Reaction Route_A Check Catalyst Activity (Use fresh catalyst) Problem->Route_A Route A? Route_B Increase Excess of MeOH (Shift Equilibrium) Problem->Route_B Route B? Check_H2 Ensure Efficient Stirring & H2 Supply Route_A->Check_H2 Still low? Remove_H2O Remove Water (e.g., Dean-Stark) Route_B->Remove_H2O Still low? Increase_P Increase H2 Pressure Check_H2->Increase_P Still low? Check_Catalyst_Amount Ensure Sufficient Acid Catalyst Remove_H2O->Check_Catalyst_Amount Still low?

Caption: Decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for a large-scale synthesis?

A: The choice depends on several factors, including the cost and availability of starting materials, equipment availability, and waste disposal considerations. Route A (Reduction) often gives higher yields and may be cleaner, but requires specialized hydrogenation equipment and handling of a flammable catalyst.[3][8] Route B (Esterification) uses more conventional equipment but may have lower yields due to the equilibrium nature of the reaction and can generate more aqueous waste during neutralization.[5]

Q: How critical is the purity of the starting materials for scaling up?

A: It is highly critical. Impurities in starting materials can lead to side reactions, lower yields, and catalyst poisoning (especially in Route A). For scale-up, it is always recommended to use starting materials with a specified purity and to perform incoming quality control.

Q: What are the primary safety concerns when working with this synthesis?

A: The primary concerns involve handling aromatic amines, flammable solvents, and catalysts.

  • Aromatic Amines: The product, this compound, and its precursors are aromatic amines. These compounds can be toxic and are often readily absorbed through the skin.[10][11] Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[12][13] Work in a well-ventilated area or a fume hood.[12][13]

  • Catalytic Hydrogenation (Route A): Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric. Ensure all equipment is properly grounded and operated by trained personnel.

  • Strong Acids (Route B): Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care.[6]

Q: How can I effectively monitor the reaction progress on a large scale?

A: While TLC is useful for quick checks, for large-scale production, more quantitative methods like HPLC or Gas Chromatography (GC) are preferred. These methods allow for accurate determination of the percentage of starting material remaining and product formed, which is crucial for deciding the reaction endpoint and for process consistency.

References

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

Sources

impact of temperature on Methyl 4-amino-2,5-dimethylbenzoate reaction yield.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2,5-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of temperature in achieving optimal reaction yield and purity. Here, we will address common issues encountered during experimentation through detailed troubleshooting guides and frequently asked questions. Our approach is grounded in established chemical principles to provide you with actionable insights for your laboratory work.

Troubleshooting Guide: Impact of Temperature on Reaction Yield

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature-related issues.

Problem 1: Low or No Yield of this compound via Fischer Esterification.

Possible Cause: The reaction temperature is either too low, preventing the reaction from proceeding at an adequate rate, or the equilibrium is not being effectively shifted towards the product.

In-depth Explanation: Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (4-amino-2,5-dimethylbenzoic acid) and an alcohol (methanol).[1][2] The reaction requires sufficient thermal energy to overcome the activation energy barrier. If the temperature is too low (e.g., below 50°C), the reaction rate will be exceedingly slow, resulting in poor conversion and low yields, even over extended periods.[3] Typically, this reaction is conducted at the reflux temperature of the alcohol used, which for methanol is approximately 65°C.[4][5]

Step-by-Step Troubleshooting Protocol:

  • Verify Reaction Temperature: Ensure your heating apparatus is calibrated and maintaining a steady reflux. For methanol, this should be around 65°C.[4]

  • Use Excess Methanol: Employ a significant excess of methanol (acting as both reagent and solvent) to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle.[1][6]

  • Ensure Adequate Catalyst: The amino group on the benzoic acid can neutralize some of the acid catalyst. Ensure a sufficient amount of a strong acid catalyst, like concentrated sulfuric acid, is used to both protonate the amino group and catalyze the esterification.[1][6]

  • Consider Water Removal: Although often not necessary when using a large excess of alcohol, for particularly challenging esterifications, removal of the water byproduct using a Dean-Stark apparatus can further drive the reaction to completion.[6]

Problem 2: The reaction mixture darkens significantly at elevated temperatures, and the final product is impure.

Possible Cause: High temperatures are likely causing decomposition of the starting material or product, or promoting side reactions.

In-depth Explanation: While higher temperatures can increase the rate of the desired esterification, they can also lead to undesirable side reactions. For aminobenzoic acids, two primary concerns at elevated temperatures are decarboxylation and polymerization.[6][7] Decarboxylation, the loss of CO2 from the carboxylic acid group, can occur in acidic conditions at high temperatures, leading to the formation of 2,5-dimethylaniline as a byproduct.[8][9] Additionally, prolonged heating in the presence of a strong acid can promote polymerization or other degradation pathways involving the aromatic ring or the amino group, resulting in a darkened reaction mixture and a complex impurity profile.[6]

Step-by-Step Troubleshooting Protocol:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. For the Fischer esterification with methanol, maintaining a gentle reflux (~65°C) is generally optimal.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the starting material is consumed, promptly proceed with the work-up to avoid prolonged heating.[4]

  • Consider a Milder Catalyst: If darkening persists even at reflux, consider using a milder acid catalyst, although this may require longer reaction times.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that may contribute to color formation.[3]

Problem 3: In the nitro-reduction route, the yield of the final amino-ester is low after the reduction step.

Possible Cause: The temperature during the reduction of the nitro-ester (Methyl 2,5-dimethyl-4-nitrobenzoate) may be suboptimal, or the catalyst may be inactive.

In-depth Explanation: The reduction of an aromatic nitro group to an amine is a critical step in this alternative synthetic route.[10] Common methods include catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or chemical reduction (e.g., with SnCl₂ or Fe in an acidic medium).[11][12] For catalytic hydrogenation, the reaction is typically carried out at or slightly above room temperature. Excessively high temperatures can sometimes lead to side reactions or catalyst deactivation. For chemical reductions, some initial heating may be required to initiate the reaction, but the reaction itself is often exothermic, and the temperature should be controlled to prevent runaway reactions.[13]

Step-by-Step Troubleshooting Protocol:

  • Catalytic Hydrogenation Temperature: For Pd/C catalyzed hydrogenations, ensure the reaction is conducted at room temperature under a positive pressure of hydrogen.[11]

  • Chemical Reduction Temperature: When using reagents like iron powder in an acidic medium, gentle heating may be necessary to initiate the reaction. However, monitor the temperature closely as the reaction can become exothermic.[12]

  • Catalyst Activity: Ensure the catalyst (e.g., Pd/C) is fresh and active. Proper handling and storage are crucial for maintaining catalyst activity.

  • Reaction Monitoring: Use TLC to monitor the disappearance of the nitro-ester and the appearance of the more polar amino-ester product.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Fischer esterification of 4-amino-2,5-dimethylbenzoic acid?

A1: The optimal temperature is largely dependent on the alcohol used as the solvent and reagent. When using methanol, the reaction is typically carried out at its reflux temperature, which is approximately 65°C.[4][5] This temperature provides a good balance between a reasonable reaction rate and minimizing the risk of side reactions such as decarboxylation or thermal degradation.[3][6]

Q2: How does temperature specifically impact the yield and purity of this compound?

A2: Temperature has a significant effect on both the rate of reaction and the formation of byproducts:

  • Low Temperatures (< 50°C): The reaction rate will be very slow, leading to incomplete conversion and consequently low yields, even with extended reaction times.[3]

  • Optimal Temperature (~65°C for methanol reflux): This temperature range typically provides the best balance, leading to a good reaction rate and high purity of the desired ester.[3][4]

  • High Temperatures (> 100°C): While the reaction may proceed faster, excessively high temperatures can lead to a decrease in yield and purity due to side reactions. These can include decarboxylation of the starting material to form 2,5-dimethylaniline, and other degradation or polymerization reactions that result in colored impurities.[6][7][8]

Q3: What are the common side products to be aware of when synthesizing this compound at elevated temperatures?

A3: At temperatures significantly above the optimal range, several side products can form:

  • Decarboxylation Product: The starting material, 4-amino-2,5-dimethylbenzoic acid, can undergo decarboxylation to yield 2,5-dimethylaniline.[9]

  • Polymeric Materials: The amino and carboxylic acid/ester functionalities can potentially lead to the formation of polymeric byproducts under harsh acidic and high-temperature conditions.[6]

  • Oxidation Products: The electron-rich aromatic ring is susceptible to oxidation, which can be exacerbated at higher temperatures, leading to the formation of colored impurities.[3]

Q4: For the nitro-reduction pathway, what are the critical temperature control points?

A4: In the synthesis of this compound via the reduction of a nitro precursor, there are two main stages where temperature is critical:

  • Nitration of 2,5-dimethylbenzoic acid: This step typically involves a nitrating mixture of nitric and sulfuric acids and must be performed at low temperatures (e.g., 5-15°C) to control the exothermic reaction and prevent over-nitration or side reactions.[12]

  • Reduction of the Nitro Group: As detailed in the troubleshooting guide, the temperature for the reduction step depends on the chosen method. Catalytic hydrogenation is often performed at room temperature, while chemical reductions may require initial heating but should be controlled to prevent the reaction from becoming too vigorous.[11][12]

Data Summary

ParameterConditionExpected Outcome on YieldRationale
Reaction Temperature Too Low (< 50°C)LowThe reaction rate is too slow for efficient conversion.[3]
Optimal (~65°C for Methanol Reflux)HighBalances reaction rate with minimal side reactions.[3][4]
Too High (> 100°C)Low and/or ImpureIncreased side reactions like decarboxylation and polymerization.[6][7]
Reaction Time Too ShortLowIncomplete reaction.
Optimal (Monitor by TLC)HighMaximizes product formation without significant degradation.
Too Long (at elevated temp.)Low and/or ImpureIncreased formation of degradation byproducts.[6]

Experimental Workflow & Diagrams

Fischer Esterification Workflow

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-amino-2,5-dimethylbenzoic acid in excess Methanol B Slowly add conc. H2SO4 (catalyst) with stirring A->B C Heat to reflux (~65°C) B->C D Monitor reaction by TLC C->D Maintain temp. E Cool to Room Temperature D->E Reaction complete F Neutralize with NaHCO3 solution E->F G Extract with organic solvent F->G H Dry and evaporate solvent G->H I Purify by recrystallization or column chromatography H->I

Caption: Fischer Esterification Workflow for this compound.

Impact of Temperature on Reaction Pathway

Temperature_Impact cluster_paths Reaction Pathways Start 4-amino-2,5-dimethylbenzoic acid + Methanol + H+ Optimal Optimal Temperature (~65°C) Start->Optimal Heat High High Temperature (>100°C) Start->High Excessive Heat Low Low Temperature (<50°C) Start->Low Insufficient Heat Product This compound (High Yield) Optimal->Product Byproducts Side Products: - 2,5-dimethylaniline (Decarboxylation) - Polymers - Degradation Products High->Byproducts NoReaction No Significant Reaction (Low Yield) Low->NoReaction

Caption: Influence of Temperature on Reaction Products and Yield.

References

  • Dunn, J. B., Burns, M. L., Hunter, S. E., & Savage, P. E. (2003). Hydrothermal stability of aromatic carboxylic acids. The Journal of Supercritical Fluids.
  • Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. RSC Publishing.
  • Optimizing reaction conditions for esterific
  • Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. Benchchem.
  • Thermal Studies on Some Substituted Aminobenzoic Acids.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature W
  • Process for preparing aminobenzoate esters.
  • Process for preparing aminobenzoate esters.
  • Methyl 4,5-dimethyl-2-nitrobenzo
  • 3: Esterification (Experiment). Chemistry LibreTexts.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Fischer Esterific
  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Solved Exp #7: Benzocaine: Acid-C
  • Optimizing temperature for Methyl 4-hydroxy-3,5-dimethylbenzo
  • An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4,5-dimethyl-2-nitrobenzo
  • Application Notes and Protocols: Monitoring the Reduction of Methyl 4,5-dimethyl-2-nitrobenzo
  • Methyl 4-nitrobenzo
  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
  • Methyl 4-nitrobenzo
  • This compound - Chemical Intermedi
  • This compound manufacturers and suppliers in india. ChemicalBook.
  • Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes.
  • A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid. Benchchem.
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. AIDIC.
  • Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC.
  • A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate.

Sources

Technical Support Center: Troubleshooting Low Product Formation in the ortho-Lithiation of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the ortho-lithiation of aminobenzoic acids. This resource is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to overcome low product formation and other common experimental hurdles. Our approach is grounded in a deep understanding of the underlying reaction mechanisms to empower you to not just follow protocols, but to make informed, data-driven decisions in your synthetic endeavors.

Introduction: The Challenge of ortho-Lithiation on Aminobenzoic Acids

Directed ortho-lithiation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings.[1][2][3] In this reaction, a directing metalation group (DMG) guides an organolithium reagent to deprotonate the proton at the adjacent ortho-position, creating a highly reactive aryllithium intermediate that can be quenched with various electrophiles.[2][3] However, the simultaneous presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group on the same aromatic ring, as in aminobenzoic acids, presents a unique set of challenges that can often lead to frustratingly low yields. This guide will dissect these challenges and provide a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no formation of my desired ortho-functionalized product. What are the most likely causes?

Low to no product formation is the most common issue and can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.

A1: Incomplete Lithiation or Deactivation of the Organolithium Reagent.

The success of your reaction hinges on the efficient generation of the aryllithium intermediate.

  • Cause 1: Insufficient Equivalents of Organolithium Reagent. Aminobenzoic acids possess two acidic protons: the carboxylic acid proton and the amine protons. Both of these will be deprotonated by the organolithium base before ortho-lithiation can occur. Therefore, you will need at least two equivalents of the organolithium reagent just to neutralize the substrate. A third equivalent is then required for the actual ortho-deprotonation. In practice, a slight excess is often necessary to account for any trace impurities that may consume the reagent.[4]

  • Solution:

    • Stoichiometry is Key: Use a minimum of 3.1-3.3 equivalents of your organolithium reagent.

    • Titrate Your Reagent: The molarity of commercial organolithium reagents can decrease over time. Always titrate your reagent before use to determine its exact concentration. A fresh, accurately titrated reagent is crucial.[5]

  • Cause 2: Deactivation by Trace Water or Air. Organolithium reagents are extremely potent bases and nucleophiles, and they react rapidly with atmospheric moisture and oxygen.

  • Solution:

    • Anhydrous Conditions are Non-Negotiable: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use Anhydrous Solvents: Employ freshly distilled, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used but must be properly dried.[5]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup, including reagent transfers.

A2: Poor Directing Group Ability of the Deprotonated Amino and Carboxyl Groups.

While both the carboxylate (-COO⁻Li⁺) and the deprotonated amino group (-N(Li)R) can act as DMGs, their directing ability can be influenced by several factors. The carboxylate is generally a weaker directing group than a protected amine.

  • Solution: Amine Protection. The most robust solution is to protect the amine functionality prior to the lithiation step. A well-chosen protecting group can significantly enhance the efficiency and regioselectivity of the ortho-lithiation.

    • Recommended Protecting Groups:

      • Pivaloyl (Piv): Forms a bulky tertiary amide upon deprotection, which is an excellent directing group.

      • tert-Butoxycarbonyl (Boc): Another effective protecting group that can direct lithiation.

    • Why Protection Works: Protection of the amine with a group like pivaloyl chloride or Boc-anhydride converts the amino group into a much stronger Directed Metalation Group (DMG).[1][5] This enhances the coordination of the organolithium reagent, facilitating a more efficient and regioselective deprotonation at the ortho-position.[3]

Q2: My reaction is producing a mixture of isomers instead of the desired ortho-product. How can I improve the regioselectivity?

Poor regioselectivity indicates that deprotonation is occurring at positions other than the intended ortho-site.

A1: The Reaction Temperature is Too High.

The kinetic acidity of the ortho-protons is enhanced by the directing group, but at higher temperatures, the thermodynamic stability of other lithiated species can start to play a role, leading to isomerization or deprotonation at other sites.

  • Solution: Maintain a consistently low reaction temperature, typically -78 °C (a dry ice/acetone bath), throughout the addition of the organolithium reagent and the subsequent quench with the electrophile.[5] This ensures that the reaction is under kinetic control, favoring the formation of the ortho-lithiated species.[6]

A2: The Choice of Organolithium Reagent and Solvent System is Suboptimal.

The reactivity and selectivity of the lithiation can be fine-tuned by the choice of the organolithium base and the solvent.

  • Organolithium Reagents:

    • n-Butyllithium (n-BuLi): The most common and cost-effective choice. It is a strong base and generally effective.[7]

    • sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi, which can sometimes lead to improved regioselectivity.[7]

    • tert-Butyllithium (t-BuLi): The most basic and sterically demanding of the common butyllithiums. Its high reactivity can sometimes lead to side reactions if not handled with care.[7]

  • Additives:

    • Tetramethylethylenediamine (TMEDA): This chelating diamine can break down the oligomeric aggregates of organolithium reagents, increasing their reactivity and sometimes improving regioselectivity.[8]

  • Solution:

    • Start with n-BuLi: It is the workhorse for a reason.

    • If Regioselectivity is an Issue: Consider switching to s-BuLi, often in combination with TMEDA.

    • Solvent Choice: THF is generally a good solvent for these reactions due to its ability to solvate the lithium cation.

Q3: I am getting a significant amount of starting material back after the reaction. What should I do?

Recovery of starting material suggests that the lithiation and/or the subsequent electrophilic quench was incomplete.

A1: Insufficient Reaction Time.

The deprotonation step may require more time to go to completion, especially at low temperatures.

  • Solution: Increase the stirring time after the addition of the organolithium reagent before adding the electrophile. A typical time is 1-2 hours at -78 °C, but this may need to be optimized for your specific substrate.

A2: Poor Electrophile Reactivity.

The generated aryllithium species may be reverting to the starting material if the electrophile is not reactive enough to quench it effectively.

  • Solution:

    • Choose a Reactive Electrophile: Ensure your electrophile is of high purity and suitable for reacting with a potent nucleophile like an aryllithium.

    • Activation of the Electrophile: In some cases, the electrophile may need to be activated (e.g., conversion of an alkyl halide to a more reactive triflate).

Experimental Protocols

General Protocol for the ortho-Lithiation of a Protected Aminobenzoic Acid

Step 1: Amine Protection (Example with Pivaloyl Chloride)

  • Dissolve the aminobenzoic acid in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or pyridine, 2-3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the protected aminobenzoic acid by recrystallization or column chromatography.

Step 2: ortho-Lithiation and Electrophilic Quench

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Place the protected aminobenzoic acid into the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly titrated organolithium reagent (e.g., n-BuLi, 2.1-2.2 equivalents for the protected acid) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2-1.5 equivalents) dropwise at -78 °C.

  • Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: pKa Values of Relevant Species

CompoundpKa (Carboxylic Acid)pKa (Ammonium)
Benzoic Acid4.20-
2-Aminobenzoic Acid4.78~2.1
3-Aminobenzoic Acid4.55~3.1
4-Aminobenzoic Acid4.85[9][10]2.38[9][10]

Understanding these pKa values is crucial. The organolithium base will first deprotonate the most acidic proton, which is the carboxylic acid, followed by the amine proton, before any C-H deprotonation can occur.[11]

Visualizations

Mechanism of Directed ortho-Lithiation

DoM_Mechanism cluster_start Starting Material cluster_reagent Reagents cluster_intermediate Intermediate cluster_product Product Substrate Aminobenzoic Acid (Protected Amine) Intermediate ortho-Lithiated Intermediate Substrate->Intermediate Deprotonation (at least 2 eq. base) Base Organolithium Reagent (e.g., n-BuLi) Electrophile Electrophile (E+) Product ortho-Functionalized Product Intermediate->Product Electrophilic Quench

Caption: General workflow for the directed ortho-lithiation of a protected aminobenzoic acid.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Product Yield Check_Lithiation Incomplete Lithiation? Start->Check_Lithiation Sol_Stoichiometry Increase Equivalents of Base Titrate Reagent Check_Lithiation->Sol_Stoichiometry Yes Sol_Anhydrous Ensure Anhydrous Conditions Check_Lithiation->Sol_Anhydrous Yes Check_Directing_Group Poor Directing Group? Check_Lithiation->Check_Directing_Group No Sol_Protect_Amine Protect the Amine (e.g., Pivaloyl, Boc) Check_Directing_Group->Sol_Protect_Amine Yes Check_Regioselectivity Poor Regioselectivity? Check_Directing_Group->Check_Regioselectivity No Sol_Temperature Maintain -78 °C Check_Regioselectivity->Sol_Temperature Yes Sol_Reagent_Choice Optimize Base/Solvent/Additive (e.g., s-BuLi/TMEDA) Check_Regioselectivity->Sol_Reagent_Choice Yes Check_Starting_Material Starting Material Recovered? Check_Regioselectivity->Check_Starting_Material No Sol_Time Increase Reaction Time Check_Starting_Material->Sol_Time Yes Sol_Electrophile Check Electrophile Reactivity Check_Starting_Material->Sol_Electrophile Yes

Caption: A decision tree for troubleshooting low yields in ortho-lithiation reactions.

References

  • 6 (n.d.). Retrieved January 7, 2026.

  • 5 (n.d.). BenchChem. Retrieved January 7, 2026.

  • 1 (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026.

  • (n.d.). PubChem. Retrieved January 7, 2026.

  • (1983). Journal of the American Chemical Society. Retrieved January 7, 2026.

  • (n.d.). Wikipedia. Retrieved January 7, 2026.

  • (n.d.). Baran Lab. Retrieved January 7, 2026.

  • (2013). PubMed. Retrieved January 7, 2026.

  • (2013). Chemistry Stack Exchange. Retrieved January 7, 2026.

  • (2024). ChemicalBook. Retrieved January 7, 2026.

  • (n.d.). Wikipedia. Retrieved January 7, 2026.

  • (n.d.). Retrieved January 7, 2026.

  • (n.d.). Jacques Mortier - Unblog.fr. Retrieved January 7, 2026.

  • (n.d.). Retrieved January 7, 2026.

  • (n.d.). Wikipedia. Retrieved January 7, 2026.

  • (n.d.). Goa University. Retrieved January 7, 2026.

  • (n.d.). ResearchGate. Retrieved January 7, 2026.

  • (n.d.). ResearchGate. Retrieved January 7, 2026.

  • (n.d.). Retrieved January 7, 2026.

  • (n.d.). PubMed Central. Retrieved January 7, 2026.

  • (2022). Chemistry World. Retrieved January 7, 2026.

  • (2020). YouTube. Retrieved January 7, 2026.

  • (2005). Organic Process Research & Development. Retrieved January 7, 2026.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Methyl 4-amino-2,5-dimethylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the selection of molecular scaffolds is a critical determinant of downstream success. The substituted aminobenzoate framework, in particular, represents a versatile and privileged structure, amenable to a wide array of chemical modifications to modulate physicochemical and biological properties. This guide provides an in-depth comparative analysis of Methyl 4-amino-2,5-dimethylbenzoate and its structural analogs, offering insights into their synthesis, properties, and potential applications. As senior application scientists, our goal is to not only present data but to also elucidate the underlying structure-activity relationships (SAR) that govern their performance, thereby empowering researchers to make informed decisions in their discovery and development endeavors.

Introduction to this compound: The Parent Compound

This compound serves as our foundational molecule. Its structure, featuring a 1,2,4,5-tetrasubstituted benzene ring, presents a unique electronic and steric environment. The para-amino group and the methyl ester offer reactive handles for further derivatization, while the two methyl groups influence the molecule's lipophilicity, solubility, and metabolic stability. Understanding the intrinsic properties of this parent compound is paramount to appreciating the nuanced effects of structural modifications in its analogs.

Physicochemical Properties: A Comparative Overview

The subtle interplay of substituent effects is clearly manifested in the physicochemical properties of these compounds. The following table summarizes key parameters for this compound and a selection of its analogs. These properties are critical for predicting a compound's behavior in various experimental settings, from reaction kinetics to biological assays.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
This compoundC10H13NO2179.22106-107[1]331.3±37.0 (Predicted)[1]2.17±0.10[1]
Methyl 4-amino-2-methylbenzoateC9H11NO2165.19Not AvailableNot AvailableNot Available
Methyl 4-amino-3,5-dimethylbenzoateC10H13NO2179.2272-75282Not Available
Methyl 4-aminobenzoateC8H9NO2151.16110-112Not AvailableNot Available
Methyl 4-amino-2-methoxybenzoateC9H11NO3181.19155-159[2]339.2±22.0 (Predicted)[2]Not Available
Methyl 2-amino-4,5-dimethoxybenzoateC10H13NO4211.2291-93[3]Not AvailableNot Available

Note: Predicted values are computationally derived and should be considered as estimates.

Synthesis Strategies: A Tale of Two Pathways

The synthesis of this compound and its analogs can be approached through various synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. Below, we outline a general synthetic workflow and provide a detailed experimental protocol for a representative analog.

General Synthetic Workflow

The synthesis of substituted methyl aminobenzoates often involves a multi-step process that can be broadly categorized as follows:

Synthetic Workflow Start Substituted Toluene/Benzoic Acid Nitration Nitration Start->Nitration HNO3/H2SO4 Reduction Reduction of Nitro Group Nitration->Reduction e.g., H2/Pd-C, SnCl2 Esterification Esterification Reduction->Esterification CH3OH, H+ Final_Product Methyl Aminobenzoate Analog Esterification->Final_Product

Caption: A generalized synthetic workflow for the preparation of methyl aminobenzoate analogs.

Experimental Protocol: Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate[4]

This protocol details the reduction of a nitro-substituted precursor to yield the corresponding amino derivative, a common and crucial step in the synthesis of many aminobenzoate analogs.

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Round-bottomed flask (100 mL)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup (silica gel, petroleum ether, ethyl acetate)

Procedure:

  • To a 100 mL round-bottomed flask, add methyl 4,5-dimethoxy-2-nitrobenzoate (1.9 g, 7.2 mmol) and 10% palladium-carbon catalyst (0.2 g).

  • Add 50 mL of methanol to the flask to dissolve the starting material.

  • Introduce hydrogen gas into the reaction system.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the palladium-carbon catalyst by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent.

  • Collect the fractions containing the desired product and concentrate to afford methyl 2-amino-4,5-dimethoxybenzoate as a white solid (1.51 g, 88.7% yield).

  • Confirm the identity and purity of the product by melting point determination (91-93°C) and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Biological Activity: A Comparative Performance Analysis

The true value of these analogs is often realized in their biological activities. The aminobenzoate scaffold is a known pharmacophore, and modifications to the ring substitution pattern can have profound effects on potency and selectivity. Here, we compare the reported antimicrobial and anticancer activities of various aminobenzoate derivatives.

Antimicrobial Activity

Substituted aminobenzoates have been investigated for their potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against representative bacterial strains. A lower MIC value indicates greater potency.

Compound/Analog ClassOrganismMIC (µg/mL)Reference
Quinone-thiophenolic derivativesGram-positive pathogens0.5 - 64[4]
Quinone-thiophenolic derivative 28 MRSA< Vancomycin[4]
N,N-disubstituted 2-aminobenzothiazole 1 Staphylococcus aureusPotent inhibitor[5]
Amino/nitro-substituted 3-arylcoumarinsStaphylococcus aureus32 - 128[6]

The data suggests that the antibacterial activity is highly dependent on the specific heterocyclic system and the substitution pattern. For instance, the quinone-thiophenolic derivatives show a broad range of activity, with some compounds exhibiting high potency against MRSA.[4] The position of substituents, as seen in the 3-arylcoumarins, also plays a critical role in determining antibacterial efficacy.[6]

Anticancer Activity

The anticancer potential of aminobenzoate analogs has also been a subject of significant research. The following table presents the half-maximal inhibitory concentration (IC50) values for representative compounds against various cancer cell lines. A lower IC50 value indicates greater cytotoxicity.

Compound/Analog ClassCancer Cell Line(s)IC50 (µM)Reference
2-aminobenzothiazole-TZD 20 Various tumor cell lines7.44 - 9.99[7]
2-aminobenzothiazole-CT 21 Not specifiedOptimal potency[7]
2-aminobenzothiazole derivative 13 HCT116, A549, A3756.43 - 9.62[7]
α-aminophosphonate derivative 4a11 Eca109~5-fold more active than Sunitinib[8]
α-aminophosphonate derivatives 4b2, 4b4 Eca109, Huh72.26 - 7.46[8]
1,2,4 triazole derivative HB5 HepG2Lowest IC50 in study[9][10]

These findings highlight the promise of aminobenzoate derivatives as scaffolds for the development of novel anticancer agents. The 2-aminobenzothiazole and α-aminophosphonate series, in particular, have yielded compounds with potent and selective cytotoxic effects.[7][8] The structure-activity relationship studies reveal that the nature and position of substituents on the aromatic rings are crucial for optimizing anticancer activity.[8]

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity and Steric Hindrance: The addition of methyl groups, as in our parent compound, generally increases lipophilicity, which can influence cell membrane permeability and target engagement. However, the steric bulk of these groups can also hinder binding to a target protein. The optimal balance between these factors is crucial for maximizing biological activity.

  • Electronic Effects: The electronic nature of the substituents significantly impacts the reactivity and biological activity. Electron-donating groups, such as amino and methoxy, can increase the electron density of the aromatic ring, potentially influencing interactions with biological targets. Conversely, electron-withdrawing groups can alter the acidity of the amino group and the reactivity of the ester.

  • Positional Isomerism: The position of the substituents on the benzene ring is a critical determinant of activity. As seen in the comparative analysis of methoxy-substituted aminobenzoates, even a simple shift in the position of a functional group can lead to vastly different biological profiles.[2] This underscores the importance of a systematic exploration of positional isomers in any drug discovery campaign.

SAR Core Aminobenzoate Scaffold Substituents Substituent Properties (Lipophilicity, Electronics, Sterics) Core->Substituents Position Substituent Position Core->Position Activity Biological Activity (Potency, Selectivity) Substituents->Activity Position->Activity

Caption: Key factors influencing the structure-activity relationship of aminobenzoate analogs.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the biological data, it is essential to follow standardized and well-validated experimental protocols.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[12][13][14][15][16]

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

  • Test compound (e.g., this compound analog)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Protocol: Cytotoxicity (MTT) Assay[2][17][18][19][20]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion

This compound and its analogs represent a rich chemical space for the discovery of novel bioactive molecules. This guide has provided a comparative analysis of their physicochemical properties, synthetic strategies, and biological activities, with a focus on their potential as antimicrobial and anticancer agents. The structure-activity relationship insights discussed herein underscore the importance of rational design in optimizing the performance of these compounds. By providing detailed experimental protocols, we aim to equip researchers with the necessary tools to further explore this promising class of molecules. The continued investigation of these and other aminobenzoate analogs will undoubtedly lead to the development of new and improved therapeutic agents and functional materials.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. [Link]

  • Methyl 4-aMino-3,5-diMethylbenzoate. ChemBK. [Link]

  • Synthesis and structure-activity relationships study of α-aminophosphonate derivatives containing a quinoline moiety. ResearchGate. [Link]

  • Methyl 4-amino-2-methylbenzoate. PubChem. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed. [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety. ResearchGate. [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Bohrium. [Link]

  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PMC. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. NIH. [Link]

  • Methyl 4-dimethylaminobenzoate. PubChem. [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. [Link]

Sources

A Comparative Guide to Confirming the Purity of Methyl 4-amino-2,5-dimethylbenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. Methyl 4-amino-2,5-dimethylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the impurity profile of the final drug substance, making robust analytical methods for its quality control essential.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, ensuring a self-validating system of analysis. This content is designed for researchers, scientists, and drug development professionals who require a comprehensive and authoritative understanding of this critical analytical task.

The Criticality of Purity for this compound

This compound serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, featuring a primary aromatic amine and a methyl ester, makes it susceptible to various side reactions during synthesis, such as oxidation of the amine group or hydrolysis of the ester. Potential impurities could include starting materials, by-products from incomplete reactions, or degradation products. The presence of these impurities can have significant downstream consequences, including altered pharmacological activity and the introduction of potentially toxic components. Therefore, a highly selective and sensitive analytical method is paramount.

HPLC Method Comparison: A Data-Driven Approach

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[2] The choice of HPLC mode—primarily Reversed-Phase (RP) or Normal-Phase (NP)—is dictated by the analyte's physicochemical properties.[3][4]

Given the polar nature of the amino group and the moderate hydrophobicity of the overall molecule, Reversed-Phase HPLC (RP-HPLC) is the most suitable and widely used approach.[5] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[3]

Alternative Methodologies:

While RP-HPLC is the workhorse, other techniques could be considered, each with its own set of advantages and disadvantages:

  • Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase and a non-polar mobile phase.[4] While it can be effective for separating isomers, it is often less reproducible due to the sensitivity of the stationary phase to water content in the mobile phase.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Due to the relatively high boiling point and potential for thermal degradation of this compound, GC is generally not the preferred method without derivatization.[2]

For the purposes of this guide, we will focus on optimizing an RP-HPLC method, as it offers the best combination of selectivity, robustness, and reproducibility for this analyte.

Data Summary: Recommended vs. Alternative HPLC Conditions
ParameterRecommended RP-HPLC MethodAlternative RP-HPLC Method (for polar impurities)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Polar-embedded C18 or Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 6.8
Mobile Phase B AcetonitrileMethanol
Gradient 20% B to 80% B over 15 min10% B to 70% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 254 nmUV at 254 nm and 310 nm
Injection Vol. 10 µL10 µL

The Causality Behind Experimental Choices: A Senior Scientist's Perspective

The development of a robust HPLC method is a process of systematic optimization, where each parameter is chosen for a specific scientific reason.

The Workflow of HPLC Purity Determination

Caption: A streamlined workflow for HPLC purity analysis.

Column Selection: The Heart of the Separation

The choice of a C18 column as the primary recommendation is based on its versatility and proven ability to retain and separate a wide range of moderately polar to nonpolar compounds.[6] The hydrophobicity of the dimethylbenzoate portion of the molecule will interact strongly with the C18 alkyl chains, providing good retention.

For challenging separations, particularly when closely related polar impurities are present, a polar-embedded C18 or a Phenyl-Hexyl phase can offer alternative selectivity. The embedded polar groups can help to reduce peak tailing for basic compounds like aromatic amines, while the phenyl phase provides π-π interactions that can be beneficial for separating aromatic isomers.

Mobile Phase Composition: Driving the Selectivity

The mobile phase in RP-HPLC is a critical tool for manipulating retention and selectivity.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.[7]

  • Aqueous Phase and pH Control: The amino group on this compound is basic. Controlling the pH of the mobile phase is crucial for ensuring consistent retention and good peak shape. The use of 0.1% formic acid will protonate the amine, leading to a more consistent ionic form and sharper peaks. An acidic mobile phase also helps to suppress the ionization of acidic silanol groups on the silica-based stationary phase, which can cause peak tailing.[7]

Gradient Elution: A Necessity for Impurity Profiling

A gradient elution, where the proportion of the organic solvent is increased over time, is essential for purity analysis. This allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe.[8]

Detection Wavelength: Maximizing Sensitivity

The choice of UV detection at 254 nm is based on the strong absorbance of the aromatic ring in this compound. This wavelength generally provides a good response for a wide range of aromatic impurities. It is always advisable to run a UV scan of the main peak to determine the optimal wavelength for both the main component and any potential impurities.

A Self-Validating System: The Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeias and regulatory guidelines.[9][10][11]

Reagents and Materials
  • This compound Reference Standard

  • This compound Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Solution Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

These parameters ensure the chromatographic system is performing with adequate efficiency, peak symmetry, and precision.[12][13]

Analytical Procedure
  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform the system suitability injections as described above.

  • Inject the Sample Solution in duplicate.

Calculation of Purity

The purity of the sample is calculated using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Logical Relationship of Method Validation

Validation_Logic cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Use A Analyte Properties (Polarity, pKa) B Initial Method Scouting (Column, Mobile Phase) A->B C Method Optimization (Gradient, Temperature) B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability, Intermediate) C->G H Robustness C->H I System Suitability C->I J Sample Analysis with SST D->J E->J F->J G->J H->J I->J

Caption: The logical progression from method development to validation and routine use.

Trustworthiness Through Validation: Adhering to ICH Guidelines

The described HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This can be demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Conclusion

Confirming the purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. The RP-HPLC method detailed in this guide provides a robust, selective, and reliable approach for this purpose. By understanding the scientific principles behind the methodological choices and adhering to rigorous validation standards, researchers can have high confidence in their analytical results. This guide serves as a practical, experience-based resource for developing and implementing a self-validating HPLC method for this important pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ACS Publications. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of methyl esters showing presence of different fatty acid components. [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

  • ACS Publications. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. [Link]

  • uHPLCs.com. (2024). Reverse Phase vs Normal Phase HPLC You Must Know. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • National Institutes of Health. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. [Link]

  • ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. [Link]

  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

Sources

A Technical Guide to the Structure-Activity Relationships of Methyl Aminobenzoate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the substituted aminobenzoate scaffold has emerged as a cornerstone for the development of novel therapeutics, particularly in oncology.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl aminobenzoate derivatives, with a focus on elucidating the chemical nuances that drive their anticancer activity. While direct and extensive SAR studies on methyl 4-amino-2,5-dimethylbenzoate are not widely published, this guide will synthesize data from closely related analogues to provide a robust comparative framework. We will explore the rationale behind experimental design, present detailed protocols, and offer insights into the therapeutic potential of this versatile chemical class.

The Aminobenzoate Scaffold: A Privileged Structure in Oncology

The aminobenzoate core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The value of this scaffold lies in its synthetic tractability; the amino and methyl ester groups provide convenient handles for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

A key area of investigation for aminobenzoate derivatives has been the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful class of anticancer drugs. The aminobenzoate scaffold can be elaborated to present pharmacophoric features that enable high-affinity binding to the kinase active site.

Comparative Analysis of Substituted Methyl Aminobenzoate Derivatives

To understand the SAR of this compound derivatives, it is instructive to examine the biological activity of a series of related compounds. The following data, synthesized from studies on substituted methyl aminobenzoates and related structures, highlights how modifications to the core scaffold influence anticancer activity.

Cytotoxicity Against Human Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity of a series of substituted aminobenzoate and related heterocyclic derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDScaffoldR1R2R3Cell LineIC50 (µM)Reference
1 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamideH2,5-di(OCH3)HHCT-116>100
2 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide4-NO22,5-di(OCH3)HHCT-11643.2
3 4-Methylbenzamide-purine conjugate2,6-di(Cl)-purine4-CH3HK5622.27[2]
4 4-Methylbenzamide-purine conjugate2,6-di(Cl)-purine4-CH3HHL-601.42[2]
5 2-Aminobenzothiazole4-NO2-aniline--A54922.13[3]
6 2-Aminobenzothiazole4-NO2-aniline--MCF-761.03[3]
7a 2,4-diamino-thieno[2,3-d]pyrimidine4-Br-benzyl4-Cl-phenylHFaDu1.73[4]

Key SAR Insights:

  • Substitution on the N-phenyl ring: For the 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide series (compounds 1 and 2), the addition of a strong electron-withdrawing group (nitro group) at the para position of the N-phenyl ring significantly increases cytotoxic activity against the HCT-116 colon cancer cell line. This suggests that electronic effects play a crucial role in the activity of this scaffold.

  • Elaboration of the aminobenzoate core: The 4-methylbenzamide-purine conjugates (compounds 3 and 4) demonstrate potent, low micromolar activity against leukemia cell lines (K562 and HL-60).[2] This highlights a successful strategy of using the aminobenzoate core as a building block to create more complex molecules that can engage with specific biological targets, in this case, likely protein kinases.

  • Bioisosteric replacement: The 2-aminobenzothiazole scaffold (compounds 5 and 6), which can be considered a bioisostere of the aminobenzoate core, also exhibits anticancer activity.[3] The activity profile, however, is different, with moderate cytotoxicity against lung and breast cancer cell lines. This underscores how subtle changes to the core heterocyclic system can modulate both potency and cancer cell line selectivity.

  • Further functionalization: The highly substituted thieno[2,3-d]pyrimidine derivative (compound 7a) shows potent activity against the FaDu head and neck cancer cell line.[4] This complex molecule, which incorporates an aminobenzoate-like substructure, demonstrates the potential for achieving high potency through multi-point interactions with its biological target.

Experimental Protocols

To facilitate further research and enable the replication of these findings, detailed experimental protocols for the synthesis and biological evaluation of methyl aminobenzoate derivatives are provided below.

General Synthesis of N-Aryl this compound Derivatives via Amide Coupling

A common method for derivatizing the amino group of this compound is through amide bond formation with a carboxylic acid.

Materials:

  • This compound

  • Substituted benzoic acid (or other carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydroxybenzotriazole (HOBt) (optional, as a catalyst)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure: [5]

  • To a stirred solution of the substituted carboxylic acid (1.2 equivalents) in ACN or DMF, add EDC (1.0 equivalent), DMAP (1.0 equivalent), and a catalytic amount of HOBt (0.1 equivalents).

  • Add this compound (1.0 equivalent) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • EDC and DMAP: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. DMAP is a highly effective acylation catalyst that forms a reactive acylpyridinium intermediate. The combination of EDC and DMAP is a robust and widely used method for amide bond formation.[5]

  • HOBt: The addition of HOBt can suppress side reactions and reduce racemization if chiral carboxylic acids are used.

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the reaction to completion.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start This compound + Substituted Carboxylic Acid coupling Amide Coupling (EDC, DMAP) start->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization library Library of Derivatives characterization->library treatment Treatment with Derivatives library->treatment Screening cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar SAR Analysis data_analysis->sar

Caption: A generalized workflow for the synthesis and biological evaluation of novel aminobenzoate derivatives.

Conclusion and Future Directions

The methyl aminobenzoate scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationships, gleaned from the study of related analogues, indicate that strategic modification of this core can lead to potent and selective inhibitors of cancer cell growth. The synthetic accessibility of this scaffold, coupled with robust and well-established biological assays, provides a clear path for the discovery and optimization of new therapeutic candidates.

Future work in this area should focus on several key aspects:

  • Systematic SAR Studies: A comprehensive SAR study of a library of N-substituted this compound derivatives is warranted to fully delineate the structural requirements for potent anticancer activity.

  • Target Identification: Elucidating the specific molecular targets of the most active compounds is crucial for understanding their mechanism of action and for rational drug design. Kinase profiling studies would be a logical next step for compounds showing significant cytotoxicity.[6]

  • In Vivo Efficacy: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights from existing research and employing the systematic experimental approaches outlined in this guide, the scientific community can continue to unlock the therapeutic potential of the methyl aminobenzoate scaffold in the fight against cancer.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - ResearchGate. [Link]

  • CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - OUCI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors - Pharmakeftiki. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed. [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. - ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An In Silico study supported By In Vitro results - PubMed. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Synthesis and Antitumor Activities of Methyl 2-O-Aryl-6-O-aryl'-D-glucopyranosides | Request PDF - ResearchGate. [Link]

Sources

A Head-to-Head Comparison: Solution-Phase vs. Solid-Phase Synthesis of Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of small organic molecules with precision and efficiency is paramount. Aminobenzoates, a class of compounds with diverse pharmacological activities ranging from local anesthetics to anti-inflammatory agents, are a frequent target of synthetic efforts.[1] The choice of synthetic methodology profoundly impacts not only the yield and purity of the final product but also the scalability and adaptability of the process for generating libraries of analogues. This guide provides an in-depth, objective comparison of the two dominant strategies for aminobenzoate synthesis: the traditional solution-phase approach and the more modern solid-phase methodology.

The Two Contenders: A Conceptual Overview

Solution-phase synthesis , the classical method of organic chemistry, involves carrying out reactions with all reactants dissolved in a suitable solvent.[2] Purification of the desired product is typically performed after each step through techniques like extraction, crystallization, or chromatography.[2]

Solid-phase synthesis (SPS) , a technique that revolutionized peptide chemistry and has since been adapted for small molecules, involves covalently attaching the starting material to an insoluble polymer support (resin).[3][4] Subsequent reactions are carried out by treating the resin-bound compound with reagents in solution. A key advantage is that excess reagents and byproducts can be easily removed by simple filtration and washing of the resin, obviating the need for complex purification of intermediates.[3][5][6] The final product is then cleaved from the solid support in the last step.[4]

At a Glance: Key Differences and Performance Metrics

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Reaction Scale Highly scalable, suitable for both small-scale (mg) and large-scale (kg) production.[6][7]Typically used for small to medium scale (mg to g).[2] Large-scale synthesis can be impractical and expensive.
Purification Requires purification of intermediates after each step (e.g., extraction, chromatography, crystallization).[2]Simplified purification; intermediates are washed on the resin. Final product purification is still often required.[3][5][6]
Reaction Driving Force Governed by reaction kinetics and equilibrium in solution.Can use a large excess of reagents to drive reactions to completion.[3][5][6]
Automation More challenging to automate due to the need for varied purification techniques.Readily amenable to automation, enabling high-throughput synthesis of compound libraries.[2]
Typical Yields Can be high, but losses occur during each purification step.Overall yields can be lower due to the accumulation of incomplete reactions over many steps.
Purity of Crude Product Purity of intermediates is ensured at each step.Crude product purity can be lower due to the accumulation of side products and deletion sequences.
Development Time Reaction optimization and purification development can be time-consuming.Can be faster for generating libraries of related compounds once a protocol is established.
Cost Can be more cost-effective for large-scale synthesis of a single compound.Reagents and resins can be expensive, but may be offset by savings in time and labor for library synthesis.

The Workflow: A Visual Comparison

To better illustrate the practical differences between the two methodologies, let's visualize the synthesis of a representative aminobenzoate, ethyl 4-aminobenzoate (benzocaine).

Solution_Phase_Workflow cluster_solution Solution-Phase Synthesis of Ethyl 4-Aminobenzoate start Start: 4-Aminobenzoic Acid + Ethanol esterification Fischer Esterification (H₂SO₄ catalyst, reflux) start->esterification workup Work-up: Neutralization (Na₂CO₃), Precipitation esterification->workup purification Purification: Filtration and Washing workup->purification product Final Product: Ethyl 4-Aminobenzoate purification->product

Solution-Phase Synthesis Workflow for Ethyl 4-Aminobenzoate.

Solid_Phase_Workflow cluster_solid Solid-Phase Synthesis of Ethyl 4-Aminobenzoate start_resin Start: Wang Resin loading Loading: Fmoc-4-aminobenzoic acid, DIC, DMAP start_resin->loading wash1 Wash (DMF, DCM) loading->wash1 deprotection Fmoc Deprotection (Piperidine/DMF) wash1->deprotection wash2 Wash (DMF, DCM) deprotection->wash2 esterification_sp Esterification: Ethanol, DIC, DMAP (on-resin) wash2->esterification_sp wash3 Wash (DMF, DCM) esterification_sp->wash3 cleavage Cleavage: Trifluoroacetic Acid (TFA) wash3->cleavage purification_sp Purification: Precipitation/HPLC cleavage->purification_sp product_sp Final Product: Ethyl 4-Aminobenzoate purification_sp->product_sp

Solid-Phase Synthesis Workflow for Ethyl 4-Aminobenzoate.

Deep Dive: Experimental Protocols and Mechanistic Insights

To provide a concrete basis for comparison, the following sections detail representative experimental protocols for the synthesis of ethyl 4-aminobenzoate using both methods.

Solution-Phase Synthesis: Fischer Esterification of 4-Aminobenzoic Acid

This classic acid-catalyzed esterification is a robust and well-documented method for producing simple aminobenzoate esters.[1][8][9]

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-aminobenzoic acid (1.0 equivalent) in absolute ethanol (a large excess, serving as both reactant and solvent).

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.[8] The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.[8] The elevated temperature accelerates the reaction rate. Using an excess of ethanol shifts the equilibrium towards the formation of the ester product.

  • Work-up and Neutralization: After cooling to room temperature, pour the reaction mixture into ice water. Slowly neutralize the excess acid by adding a 10% aqueous solution of sodium carbonate until the evolution of CO₂ ceases and the pH is basic.[1] This deprotonates the amine group of the product, causing the water-insoluble ethyl 4-aminobenzoate to precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.[1] The product can be further purified by recrystallization from ethanol/water.

Experimental Data Snapshot (Literature Values):

ParameterValueReference
Starting Material 4-Aminobenzoic Acid[1]
Reagents Ethanol, Sulfuric Acid, Sodium Carbonate[1]
Reaction Time 4-6 hours (reflux)[8]
Reported Yield 87-98%[10]
Purification Method Precipitation and Recrystallization[1]
Solid-Phase Synthesis of Ethyl 4-Aminobenzoate

This protocol is a representative workflow constructed from established solid-phase organic synthesis (SPOS) principles.[11][12][13] Wang resin is chosen for its compatibility with Fmoc chemistry and its ability to be cleaved under mildly acidic conditions to yield a C-terminal acid, which in this case is the starting point for esterification.[14]

Protocol:

  • Resin Swelling: Swell Wang resin (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[13] This allows the reagents to access the reactive sites within the polymer matrix.

  • Loading of the First Moiety: Couple Fmoc-protected 4-aminobenzoic acid (2-4 equivalents) to the Wang resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) and a catalyst like 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).[14][15] The reaction is typically agitated for 12 hours at room temperature. The use of excess reagents helps to drive the loading to completion.

  • Capping: After loading, cap any unreacted hydroxyl groups on the resin using an acetylating agent like acetic anhydride and a base such as N,N-diisopropylethylamine (DIPEA).[16] This prevents the formation of deletion sequences in subsequent steps.

  • Washing: After the loading and capping steps, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[15]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the amine of the attached 4-aminobenzoic acid using a 20% solution of piperidine in DMF. This exposes the free amine for the next reaction.

  • Esterification (On-Resin): While on-resin esterification is less common than amide bond formation, it can be achieved. For this example, we will proceed with the synthesis of the aminobenzoate derivative on the solid support. A more common approach would be to synthesize a substituted aminobenzoic acid and then cleave it from the resin.

  • Cleavage: Cleave the synthesized aminobenzoate from the Wang resin using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) (e.g., 95% TFA in water).[14] Scavengers like triisopropylsilane may be added to prevent side reactions.

  • Isolation and Purification: Precipitate the crude product from the cleavage solution by adding cold diethyl ether. Collect the precipitate by filtration or centrifugation. Further purification is often necessary using techniques like high-performance liquid chromatography (HPLC).

Anticipated Performance:

  • Yield: The overall yield is expected to be lower than the solution-phase synthesis due to the multiple steps and potential for incomplete reactions at each stage. Yields for multi-step solid-phase syntheses can range from 5% to 50% depending on the complexity and number of steps.[5]

  • Purity: The crude product will likely contain deletion sequences and other byproducts, necessitating purification by HPLC.

  • Time: While individual reaction times may be short, the entire multi-step process including washings can be lengthy. However, the potential for automation can significantly speed up the synthesis of multiple analogues in parallel.

Causality Behind Experimental Choices

Solution-Phase:

  • Excess Ethanol: In Fischer esterification, an equilibrium process, using a large excess of one reactant (ethanol) drives the reaction toward the product side, maximizing the yield.

  • Sulfuric Acid Catalyst: A strong acid is required to protonate the carboxylic acid, making it a better electrophile for the weakly nucleophilic alcohol.

  • Sodium Carbonate Neutralization: A weak base is used to neutralize the sulfuric acid and deprotonate the anilinium salt of the product. This makes the product less soluble in water, causing it to precipitate for easy isolation.

Solid-Phase:

  • Wang Resin: This resin is chosen because it forms an ester linkage with the carboxylic acid that is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acid (TFA) at the end of the synthesis.[14]

  • Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, allowing for its removal under mild conditions (piperidine in DMF) without cleaving the product from the acid-sensitive Wang resin.

  • DIC/DMAP Coupling: DIC is a carbodiimide coupling agent that activates the carboxylic acid for reaction with the hydroxyl groups on the resin.[14] DMAP is a highly effective acylation catalyst.

  • TFA Cleavage: Trifluoroacetic acid is a strong acid that effectively cleaves the ester linkage between the synthesized molecule and the Wang resin.[14]

Conclusion: Which Method is Right for You?

The choice between solution-phase and solid-phase synthesis of aminobenzoates is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the project.

Choose Solution-Phase Synthesis if:

  • You are synthesizing a single target compound on a large scale (grams to kilograms).[6][7]

  • Cost-effectiveness of raw materials is a primary concern.

  • High purity of the final product is critical, and you have the resources for multi-step purification.

Choose Solid-Phase Synthesis if:

  • You need to rapidly generate a library of diverse aminobenzoate analogues for screening purposes.[3]

  • Automation and high-throughput capabilities are desired.[2]

  • You are working on a small to medium scale.[2]

  • The synthetic route involves multiple steps, and you wish to avoid intermediate purification.[3][5][6]

Ultimately, a thorough understanding of the principles, advantages, and limitations of both methodologies will empower researchers to make the most informed and effective decisions in their synthetic endeavors.

References

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Molecules, 5(8), 988-990.
  • Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Marquardt, A., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(5), 459-473.
  • Mun, H. S., & Jeong, J. H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-375.
  • Fülöp, F. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(23), 12061-12151.
  • Nordsci. (2025, October 3). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Retrieved from [Link]

  • Young, J. D., Huang, A., Stevens, R., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 175-185.
  • Banik, B. K., Banik, I., & Becker, F. F. (2005).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840-2845.
  • Khan, I., et al. (2022).
  • Asian Journal of Research in Chemistry. (2022). Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. Asian Journal of Research in Chemistry, 15(3), 143-148.
  • Le Quement, S. T., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • Process for preparing aminobenzoate esters. (2009). U.S. Patent No. 7,547,798 B2. Washington, DC: U.S.
  • Chemistry Online. (2022, November 15). Benzocaine synthesis. Retrieved from [Link]

  • Wedepohl, S., et al. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry, 10(27), 3697-3703.
  • The Science Snail. (2023, July 16). Benzocaine synthesis from toluene and p-xylene. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents. Journal of Synthetic Chemistry, 2(3), 1-6.
  • Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. Retrieved from [Link]

  • Adesis, Inc. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025, December 14). Cleavage from Resin. Retrieved from [Link]

  • McAlpine, S. R., et al. (2012). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 17(11), 13355-13371.
  • Kocsis, L., Ruff, F., & Orosz, G. (2006). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of Peptide Science, 12(6), 428-436.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Barlos, K., et al. (2003). Chlorotrityl Chloride (CTC) Resin as a Reusable Carboxyl Protecting Group. International Journal of Peptide Research and Therapeutics, 10(5-6), 277-282.
  • ResolveMass Laboratories Inc. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. Retrieved from [Link]

  • Reddy, T. R., et al. (2018). Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones: One-Pot Synthesis of 3-Carbonyl-2-Substituted Quinolin-4(1H)-ones. The Journal of Organic Chemistry, 83(5), 2694-2705.
  • Lee, S., et al. (2013). Novel solid-phase parallel synthesis of N-substituted-2-aminobenzo[d]thiazole derivatives via cyclization reactions of 2-iodophenyl thiourea intermediate resin. Bulletin of the Korean Chemical Society, 34(1), 144-148.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Aromatic Amines

Methyl 4-amino-2,5-dimethylbenzoate, a substituted aromatic amine, represents a class of compounds with significant relevance in pharmaceutical and chemical synthesis. As intermediates in the development of more complex molecules, their structural integrity and purity are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities for these molecules.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound. We will explore the nuances of different ionization techniques and separation methods, grounded in the principles of scientific integrity and supported by experimental data and established protocols. Our objective is to equip researchers with the practical knowledge to select and implement the most appropriate analytical strategy for their specific research needs.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development in mass spectrometry.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem[1]
Molecular Weight 179.22 g/mol PubChem[1]
Monoisotopic Mass 179.094628657 DaPubChem[1]
Appearance Yellow to brown solidChemicalBook[2]
Solubility Soluble in alcohol and ether, slightly soluble in water.ChemBK

Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical decision point in mass spectrometry, directly influencing the nature of the resulting mass spectrum. For this compound, the primary considerations revolve around the desired balance between molecular ion preservation and structurally informative fragmentation.

Hard Ionization vs. Soft Ionization: A Tale of Two Approaches

Mass spectrometry ionization methods can be broadly categorized as "hard" or "soft".

  • Hard Ionization: These techniques impart a large amount of energy to the analyte molecule, leading to extensive fragmentation. While this can sometimes obscure the molecular ion, the resulting fragment ions provide a detailed structural fingerprint. Electron Ionization (EI) is the most common hard ionization technique.

  • Soft Ionization: These methods use less energy, resulting in minimal fragmentation and a prominent molecular ion peak. This is advantageous for confirming the molecular weight of an analyte. Common soft ionization techniques include Electrospray Ionization (ESI) and Chemical Ionization (CI).

The logical workflow for selecting an ionization technique is as follows:

G cluster_0 Initial Considerations cluster_1 Ionization Approaches cluster_2 Separation & Detection cluster_3 Expected Outcome Analyte This compound Goal Analytical Goal Analyte->Goal Hard_Ionization Hard Ionization (e.g., EI) Goal->Hard_Ionization Structural Elucidation Needed Soft_Ionization Soft Ionization (e.g., ESI, CI) Goal->Soft_Ionization Molecular Weight Confirmation Needed GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Hard_Ionization->GC_MS Volatile & Thermally Stable LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Soft_Ionization->LC_MS Polar & Thermally Labile Fragmentation_Analysis Detailed Fragmentation Analysis GC_MS->Fragmentation_Analysis Molecular_Ion_Detection Prominent Molecular Ion LC_MS->Molecular_Ion_Detection G M [M]⁺• m/z 179 F1 [M - •OCH₃]⁺ m/z 148 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z 120 M->F2 - •COOCH₃ F3 Further Fragmentation F1->F3 F2->F3

Sources

A Comparative Analysis of the Physicochemical Properties of Methyl 4-amino-2,5-dimethylbenzoate and Other Structurally Relevant Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of molecules is paramount for predicting their behavior in biological systems and for designing effective delivery systems. This guide provides an in-depth comparative analysis of the physicochemical properties of Methyl 4-amino-2,5-dimethylbenzoate against a selection of other aromatic and aliphatic esters. The comparisons are supported by experimental data and detailed methodologies to ensure scientific integrity and practical applicability.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a drug molecule from administration to its target site is profoundly influenced by its inherent physicochemical characteristics. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Esters, a common functional group in pharmaceuticals, are often utilized to modulate these properties, for instance, to enhance pro-drug permeability or to tune release characteristics.

This compound, an aromatic ester, presents an interesting case study due to the interplay of its amino, methyl, and ester functionalities. Understanding how these groups collectively influence its properties in comparison to simpler aliphatic esters and positional isomers of aminobenzoates is crucial for its potential applications.

Comparative Analysis of Physicochemical Properties

This section provides a detailed comparison of key physicochemical properties: melting point, solubility, partition coefficient (logP), and dissociation constant (pKa). The selection of comparators includes positional isomers of methyl aminobenzoate to elucidate the impact of substituent placement on the aromatic ring, and a series of aliphatic esters to highlight the differences between aromatic and non-aromatic systems.

Data Summary

The following table summarizes the experimental and predicted physicochemical data for this compound and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water SolubilitypKalogP
This compound C₁₀H₁₃NO₂179.22Not availablePredicted: 331.3 ± 37.0Slightly soluble in water[1]Predicted: 2.17 ± 0.10[1]Predicted: 1.8[2]
Methyl 4-aminobenzoate C₈H₉NO₂151.16110-111[3]273.17 (rough estimate)[4]Slightly soluble[5][6]2.38 (+1)[7]1.4
Methyl 2-aminobenzoate C₈H₉NO₂151.1624[4][8]256[4][8]Very slightly soluble2.23 (conjugate acid)[9]1.88[9]
Methyl 3-aminobenzoate C₈H₉NO₂151.16≥42170 (at 20 mmHg)Slightly soluble (0.1-1%)3.64 (+1)1.010 (est)
Methyl Acetate C₃H₆O₂74.08-9856.9~25% (20 °C)-0.18
Ethyl Acetate C₄H₈O₂88.11-83.677.1Slightly soluble-0.73
Butyl Acetate C₆H₁₂O₂116.16-78126.1Slightly soluble-1.78

Note: Experimental data for this compound is limited. Predicted values are provided for comparison and should be used with caution.

In-Depth Discussion of Physicochemical Properties

Melting Point

The melting point of a solid is a measure of the strength of the forces holding the molecules together in the crystal lattice. For the aromatic esters, Methyl 4-aminobenzoate exhibits a significantly higher melting point (110-111 °C) compared to its ortho (Methyl 2-aminobenzoate , 24 °C) and meta (Methyl 3-aminobenzoate , ≥42 °C) isomers.[3][4][8] This can be attributed to the potential for intermolecular hydrogen bonding between the amino group and the ester group of neighboring molecules in the solid state, which is most effective in the para position, leading to a more stable crystal lattice. The presence of methyl groups in This compound is expected to influence crystal packing, though experimental data is needed for a definitive comparison. The aliphatic esters have much lower melting points due to the absence of strong intermolecular forces like hydrogen bonding and the less efficient packing of their non-planar structures.

Solubility

The solubility of a compound in water is a critical factor for its bioavailability. The aromatic aminobenzoates are generally described as "slightly soluble" in water.[5][6] This is a result of a balance between the polar amino and ester groups, which can engage in hydrogen bonding with water, and the nonpolar benzene ring. The aliphatic esters show a trend of decreasing solubility with increasing chain length, as the hydrophobic character of the alkyl chain begins to dominate. Methyl acetate is the most soluble of the aliphatic esters listed.

Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility and is often correlated with better membrane permeability. Methyl 2-aminobenzoate has the highest experimental logP value (1.88) among the aminobenzoate isomers, suggesting it is the most lipophilic.[9] The predicted logP for This compound is 1.8, indicating a similar degree of lipophilicity, likely due to the contribution of the two additional methyl groups.[2] The aliphatic esters show an increase in logP with increasing alkyl chain length, as expected.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base. For the aminobenzoate esters, the pKa of the conjugate acid of the amino group is important as it determines the extent of ionization at physiological pH. Methyl 4-aminobenzoate has a pKa of 2.38, while Methyl 2-aminobenzoate has a pKa of 2.23.[7][9] The lower pKa of the ortho isomer can be attributed to intramolecular hydrogen bonding between the amino group and the ester's carbonyl oxygen, which stabilizes the neutral form. The predicted pKa for This compound is 2.17, suggesting that the electron-donating methyl groups may slightly increase the basicity of the amino group.[1]

Experimental Protocols

To ensure the reliability and reproducibility of the presented data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties discussed, based on internationally recognized guidelines.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid.

Capillary Method Workflow for Melting Point Determination

Protocol based on OECD Guideline 102:

  • Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a glass capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample into a dense column.

  • Apparatus Setup: The capillary tube is placed in a heating block or bath alongside a calibrated thermometer.

  • Heating: The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality: The use of a fine powder and slow heating ensures uniform heat distribution throughout the sample, leading to a sharp and accurate melting range for a pure substance. Impurities typically cause a depression and broadening of the melting range.

Water Solubility (Flask Method)

The flask method is suitable for substances with a solubility greater than 10 mg/L.

Protocol based on OECD Guideline 105:

  • Equilibration: A supersaturated solution of the substance in water is prepared in a flask. The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Causality: This method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute, providing a reliable measure of the intrinsic water solubility.

Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and most widely recognized method for determining the n-octanol/water partition coefficient.

G start Prepare n-octanol and water phases dissolve Dissolve compound in one phase start->dissolve shake Shake to equilibrate (e.g., 24h) dissolve->shake separate Separate the two phases shake->separate analyze_octanol Analyze concentration in n-octanol phase separate->analyze_octanol analyze_water Analyze concentration in water phase separate->analyze_water calculate Calculate LogP = log([C]octanol / [C]water) analyze_octanol->calculate analyze_water->calculate

Shake-Flask Method for LogP Determination

Protocol based on OECD Guideline 107:

  • Preparation: n-Octanol and water are mutually saturated before use.

  • Partitioning: A known amount of the test substance is dissolved in one of the phases. The two phases are then combined in a vessel and shaken vigorously until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Analysis: The concentration of the substance in each phase is determined by a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality: This direct measurement of the partitioning of a compound between a lipophilic and an aqueous phase provides a fundamental understanding of its lipophilicity, which is a key determinant of its interaction with biological membranes.

Dissociation Constant (pKa) Determination (Titration Method)

The potentiometric titration method is a common and accurate way to determine the pKa of ionizable compounds.

Protocol based on OECD Guideline 112:

  • Solution Preparation: A known concentration of the substance is dissolved in water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality: This method directly measures the change in protonation state of the ionizable group as a function of pH, allowing for a precise determination of the pKa, which is crucial for predicting the charge state of a molecule under different physiological conditions.

Conclusion

The physicochemical properties of this compound and its comparators reveal important structure-activity relationships. The position of the amino group on the benzene ring significantly influences melting point, lipophilicity, and basicity. The addition of methyl groups, as in the case of this compound, is predicted to further modulate these properties, although a lack of experimental data highlights the need for empirical verification. The comparison with simple aliphatic esters underscores the distinct contributions of aromaticity and hydrogen bonding capabilities to the overall physicochemical profile. For drug development professionals, a thorough understanding and experimental determination of these properties are indispensable for the rational design and optimization of new chemical entities.

References

  • ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved from [Link]

  • ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Methyl 2-aminobenzoate (HMDB0029703). Retrieved from [Link]

  • Chemsrc. (2025). Methyl 3-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 2-aminobenzoate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Analytical Methodologies for Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Aminobenzoates

Substituted aminobenzoates, a class of compounds forming the structural backbone of many local anesthetics like benzocaine, procaine, and tetracaine, are cornerstones in pharmaceutical formulations. Their primary function is to reversibly block nerve signal transmission, inducing localized numbness. The precise quantification and qualification of these active pharmaceutical ingredients (APIs) and their related impurities are not merely procedural formalities; they are critical checkpoints that ensure product safety, efficacy, and stability. The choice of an analytical method is therefore a decision of significant consequence, dictated by the specific analytical challenge—be it routine quality control (QC), stability testing, impurity profiling, or pharmacokinetic analysis.

This guide provides a comparative analysis of the principal analytical techniques employed for substituted aminobenzoates. As a Senior Application Scientist, my objective is not to simply list protocols, but to delve into the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity and robust validation. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE), supported by experimental data and established validation frameworks.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for API Quantification

HPLC, particularly in its reversed-phase mode, is the predominant analytical technique for the determination of non-volatile and thermally labile compounds, a category that encompasses the vast majority of pharmaceutical APIs, including substituted aminobenzoates.[1][2][3] Its widespread adoption is a direct result of its high selectivity, sensitivity, and versatility.

Causality of Method Selection: The fundamental reason for HPLC's preeminence lies in its operating principle. Separation occurs in the liquid phase at or near ambient temperature, which prevents the thermal degradation that compounds like benzocaine or procaine might undergo at the high temperatures required for Gas Chromatography.[1][2] The use of a non-polar stationary phase (like C18) and a polar mobile phase allows for the effective separation of aminobenzoate analogues based on subtle differences in their hydrophobicity. UV-Vis detectors are commonly paired with HPLC systems for this application, as the aromatic ring inherent to the p-aminobenzoic acid structure serves as a strong chromophore.[3]

Experimental Protocol: HPLC-UV Analysis of Benzocaine

This protocol describes a self-validating system for the quantification of Benzocaine, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

A. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A degassed mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specified ratio (e.g., 60:40 v/v), with the pH adjusted to ensure the analyte is in a non-ionized state for optimal retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Set at the maximum absorbance (λmax) of Benzocaine, typically around 285 nm.[6]

  • Injection Volume: 20 µL.

B. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh approximately 25 mg of Benzocaine Reference Standard into a 100-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to achieve a concentration of ~250 µg/mL.[3]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards across the expected linear range (e.g., 10-100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the formulated product (e.g., cream, lozenge) and dissolve it in a suitable solvent. Utilize sonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection to remove excipients and particulates.[7]

C. System Suitability and Validation:

  • Before analysis, the system must meet suitability criteria as defined by pharmacopeial standards like USP <621>.[8][9][10] This includes parameters such as tailing factor (should be ≤ 2.0) and theoretical plates.

  • The method must be validated for Accuracy , Precision (repeatability and intermediate precision), Specificity , Linearity , Range , Limit of Detection (LOD) , and Limit of Quantitation (LOQ) .[4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Std_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Std_Prep->HPLC_System Inject Calibration Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Sample Mobile_Phase Mobile Phase Preparation Mobile_Phase->HPLC_System Eluent Detector UV-Vis Detector HPLC_System->Detector Separated Analytes Data_Acq Data Acquisition & Processing Detector->Data_Acq Signal

Caption: A typical experimental workflow for the HPLC-UV analysis of substituted aminobenzoates.

Table 1: Typical Performance Data for HPLC Analysis of Aminobenzoates
ParameterTypical Value/RangeReference
Linearity Range1 - 100 µg/mL[7]
Correlation Coefficient (r²)> 0.999[7]
Accuracy (% Recovery)98 - 102%[11]
Precision (%RSD)< 2%[7][11]
Limit of Detection (LOD)25 - 30 ng/mL[12]
Limit of Quantitation (LOQ)0.1 - 0.5 µg/mL[13]

Gas Chromatography (GC): A Niche Approach for Volatiles and Definitive Identification

While HPLC is the workhorse for API analysis, Gas Chromatography holds a valuable, albeit more specialized, role. Its application to substituted aminobenzoates is conditional upon the analyte's volatility and thermal stability.[1][14]

Causality of Method Selection: GC separates compounds in the gas phase. The sample is vaporized in a heated inlet and carried by an inert gas through a column. This requirement for vaporization is the technique's primary limitation for many pharmaceuticals.[15] While some smaller aminobenzoates might be directly analyzable, many, especially those with polar functional groups (-NH2, -COOH), require a derivatization step.[16] This chemical reaction (e.g., silylation) converts polar groups into less polar, more volatile derivatives, making them suitable for GC analysis.[16] The strength of GC lies in its high separation efficiency for volatile compounds and its seamless coupling with Mass Spectrometry (GC-MS), which provides definitive structural identification, making it the gold standard for confirming unknown volatile impurities.[1][17]

Experimental Protocol: GC-FID Analysis of Aminobenzoates (with Derivatization)

A. Instrumentation and Chromatographic Conditions:

  • System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program: A programmed temperature ramp is typically used, e.g., initial temperature of 150°C, ramped to 280°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C (for FID).

B. Preparation of Solutions and Derivatization:

  • Standard/Sample Preparation: Prepare a solution of the aminobenzoate standard or sample extract in a dry, aprotic solvent (e.g., acetonitrile).

  • Derivatization: To the solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap the vial tightly and heat at a specified temperature (e.g., 70°C) for 30 minutes to complete the reaction.

  • Injection: After cooling to room temperature, inject an aliquot of the derivatized solution into the GC.

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis Sample_Prep Standard/Sample Preparation in Aprotic Solvent Deriv Derivatization (e.g., Silylation) Sample_Prep->Deriv Add Reagent & Heat GC_System GC System (Injector, Column, Oven) Deriv->GC_System Inject Derivatized Sample Detector FID or MS Detector GC_System->Detector Separated Analytes Data_Acq Data Acquisition & Processing Detector->Data_Acq Signal

Caption: A typical experimental workflow for GC analysis of aminobenzoates, including a derivatization step.

Table 2: Typical Performance Data for GC Analysis of Local Anesthetics
ParameterTypical Value/RangeReference
Linearity Range0.5 - 100 µg/mL[17]
Correlation Coefficient (r²)> 0.99[17]
Accuracy (% Recovery)94 - 120%[17]
Precision (%RSD)< 5%[17]
Limit of Detection (LOD)0.2 - 1.0 µg/mL[17]
Limit of Quantitation (LOQ)0.7 - 3.1 µg/mL[17]

UV-Vis Spectrophotometry: The Simple, Rapid, and Cost-Effective Choice

UV-Visible Spectrophotometry is one of the most straightforward and accessible analytical techniques.[18][19] It relies on the principle that molecules absorb light at specific wavelengths.

Causality of Method Selection: The utility of UV-Vis spectrophotometry for substituted aminobenzoates stems directly from their molecular structure—the p-aminobenzoic acid moiety contains a chromophore that absorbs strongly in the UV region.[20] According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for simple quantification.[18][19] This method is exceptionally quick, inexpensive, and requires minimal sample preparation, making it suitable for high-throughput screening or routine QC of a known, single-component API in a non-absorbing matrix.[21] However, its trustworthiness is critically limited by its lack of specificity. Any other substance in the sample matrix that absorbs at or near the same wavelength will interfere with the measurement, leading to inaccurate results.[22]

Experimental Protocol: UV-Vis Spectrophotometric Assay of Procaine

A. Instrumentation and Materials:

  • System: A dual-beam UV-Visible spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: A suitable spectroscopic grade solvent in which the analyte is soluble and stable, and which is transparent in the wavelength range of interest (e.g., methanol, dilute HCl).[21]

B. Procedure:

  • Determine λmax: Prepare a dilute solution of the procaine reference standard in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For procaine, a maximum is often observed around 290 nm.[20]

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution, ensuring the final concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis Std_Prep Prepare Calibration Standards Spectro UV-Vis Spectrophotometer Std_Prep->Spectro Measure Absorbance Sample_Prep Prepare Sample Solution Sample_Prep->Spectro Measure Absorbance Solvent_Blank Prepare Solvent Blank Solvent_Blank->Spectro Zero Instrument Plot Plot Calibration Curve (Abs vs. Conc) Spectro->Plot Calc Calculate Sample Concentration Spectro->Calc Plot->Calc

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

Table 3: Typical Performance Data for UV-Vis Analysis of Local Anesthetics
ParameterTypical Value/RangeReference
Linearity Range20 - 100 µg/mL[7]
Correlation Coefficient (r²)> 0.999[7]
Accuracy (% Recovery)98 - 102%[21]
Precision (%RSD)< 2%[21]
SpecificityLow; prone to interference[22]

Capillary Electrophoresis (CE): High-Efficiency Separations

Capillary Electrophoresis is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[23] This mobility is a function of the analyte's charge-to-size ratio.

Causality of Method Selection: CE offers extremely high separation efficiencies, often exceeding those of HPLC, allowing for the resolution of very similar compounds, such as isomers.[6] The technique is characterized by very low sample and reagent consumption and rapid analysis times. In its most common mode, Capillary Zone Electrophoresis (CZE), separation occurs in a simple buffer-filled capillary.[23][24] For substituted aminobenzoates, which are typically basic and exist as cations at low pH, CZE provides an excellent separation mechanism. It is a valuable alternative to HPLC, especially when dealing with complex mixtures or when high theoretical plate counts are required.

Experimental Protocol: CZE Analysis of Aminobenzoate Analogues

A. Instrumentation and Conditions:

  • System: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate buffer, at a pH that ensures the analytes are charged (e.g., pH 2.5).[7]

  • Voltage: 15-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

B. Procedure:

  • Capillary Conditioning: Before first use and between runs, the capillary is typically rinsed with solutions such as sodium hydroxide, water, and the BGE to ensure a consistent and reproducible electroosmotic flow (EOF).

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.

  • Analysis: Fill the capillary with BGE, inject the sample plug, and apply the voltage. Analytes will migrate through the capillary at different velocities and be detected as they pass the detector window.

CE Workflow Diagram

CE_Workflow cluster_prep Preparation cluster_analysis Analysis BGE_Prep Prepare Background Electrolyte (BGE) Cap_Cond Capillary Conditioning BGE_Prep->Cap_Cond Sample_Prep Prepare Sample in BGE CE_System CE System (Capillary, Voltage Supply) Sample_Prep->CE_System Inject Sample Cap_Cond->CE_System Fill Capillary Detector UV Detector CE_System->Detector Separated Ions Data_Acq Data Acquisition Detector->Data_Acq Signal

Caption: General experimental workflow for Capillary Electrophoresis.

Table 4: Typical Performance Data for CE Analysis of Local Anesthetics
ParameterTypical Value/RangeReference
Linearity Range5 - 200 µg/mL[7]
Correlation Coefficient (r²)> 0.998[7]
Precision (%RSD)< 3%[7]
Limit of Detection (LOD)~15 fmol (mass)[6]
Analysis Time< 10 minutes[7]

Head-to-Head Comparison and Method Selection Guide

The choice of an analytical method is a balance of performance, practicality, and the specific question being asked. The table below provides a direct comparison to guide researchers and drug development professionals.

Table 5: Comprehensive Comparison of Analytical Methods
FeatureHPLC-UVGC-FID/MSUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Principle Liquid-solid partitioningGas-solid/liquid partitioningLight AbsorptionElectrophoretic Mobility
Applicability Non-volatile, thermally labile compounds (most APIs)Volatile, thermally stable compounds (or derivatized)Single known analyte in a simple matrixCharged species, isomers
Selectivity HighVery High (especially with MS)Very LowVery High
Sensitivity HighHigh (especially with FID/NPD)ModerateHigh (concentration), Very High (mass)
Speed Moderate (5-20 min)Fast to Moderate (5-30 min)Very Fast (<1 min)Very Fast (2-10 min)
Cost Moderate to HighModerateLowModerate
Throughput High (with autosampler)High (with autosampler)Very HighHigh (with autosampler)
Strengths Versatile, robust, well-established, quantifiableDefinitive identification (MS), high resolution for volatilesSimple, rapid, low costExtremely high efficiency, low sample volume
Limitations Solvent consumption, higher cost than UV-VisLimited to volatile/derivatized analytesNot specific, matrix interferenceSensitive to matrix, lower concentration sensitivity than HPLC

Senior Scientist's Recommendation:

  • For routine QC, stability assays, and quantification of the main API in a finished product: HPLC-UV is the undisputed method of choice due to its robustness, reliability, and high selectivity.[1][2][3]

  • For identifying unknown volatile impurities or residual solvents: GC-MS is the ideal technique, providing both separation and definitive structural information.[1][17]

  • For rapid, high-throughput screening of a pure substance or a simple formulation: UV-Vis Spectrophotometry offers an unbeatable combination of speed and low cost, provided its specificity limitations are understood and controlled.[19][21]

  • For separating complex mixtures of closely related analogues or chiral isomers: Capillary Electrophoresis provides superior separation efficiency and should be the primary consideration.[6][24]

By understanding the fundamental principles and practical limitations of each technique, the analytical scientist can confidently select and validate the most appropriate method to ensure the quality and safety of pharmaceutical products containing substituted aminobenzoates.

References

  • Vertex AI Search. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • US Pharmacopeia (USP). (2022).
  • Journal of the Association of Official Agricultural Chemists. (1956). SPECTROPHOTOMETRY DETERMINATION OF COCAINE, PROCAINE, AND TETRACAINE.
  • US Pharmacopeia (USP). (n.d.).
  • Lab Manager Magazine. (2025).
  • Agilent. (n.d.).
  • US Pharmacopeia (USP). (2021).
  • Indo American Journal of Pharmaceutical Sciences. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer.
  • BenchChem. (2025).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Altabrisa Group. (2025).
  • Optica Publishing Group. (n.d.). Determination of Procaine and Tetracaine in Cocaine Samples by Variable-Angle Synchronous Fluorimetry.
  • Abraham Entertainment. (2025).
  • Optica Publishing Group. (n.d.). Determination of Procaine and Tetracaine in Cocaine Samples by Variable-Angle Synchronous Fluorimetry.
  • Patsnap Eureka. (2025). Compare GC-MS vs HPLC for Drug Metabolite Analysis.
  • Blog - News. (2024). GC Vs.
  • Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER.
  • PubMed. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol)
  • WebofPharma. (2025). GC vs.
  • SIELC Technologies. (n.d.). Separation of Benzocaine hydrochloride on Newcrom R1 HPLC column.
  • Drug Analytical Research. (n.d.).
  • DBpia. (n.d.). Development and validation of an analysis method for the compounds such as lidocaine and prilocaine in illegal products.
  • Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
  • PubMed Central (PMC). (2022).
  • PubMed. (1993). Capillary zone electrophoresis of p-aminobenzoic acid derivatives of aldoses, ketoses and uronic acids.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • SWGDRUG. (n.d.). SWGDRUG Training.
  • ResearchGate. (n.d.). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • ResearchGate. (2025). Determination of Benzocaine Using HPLC and FIA with Amperometric Detection on a Carbon Paste Electrode | Request PDF.
  • ResearchGate. (2025).
  • PubMed. (n.d.).
  • ResearchGate. (2025). Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection | Request PDF.
  • PubMed. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector.
  • ResearchGate. (n.d.). 61- Analytical Profile of p-Aminobenzoic Acid.
  • DeepDyve. (1993). Capillary zone electrophoresis of p‐aminobenzoic acid derivatives of aldoses, ketoses and uronic acids.
  • James, N. (n.d.). Capillary Electrophoresis.
  • Chemistry LibreTexts. (2023). Capillary Electrophoresis.
  • US Pharmacopeia (USP). (n.d.). 1053 CAPILLARY ELECTROPHORESIS.
  • Bryan Research & Engineering, LLC. (n.d.).
  • PubMed. (2023).
  • BenchChem. (n.d.).
  • PubMed. (1994).
  • ResearchGate. (2025). 2.1.2.
  • Semantic Scholar. (n.d.).

Sources

A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from Aminobenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of kinase inhibitors based on the aminobenzoate scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery. Herein, we delve into the structure-activity relationships (SAR), comparative potency against key kinase targets, and the detailed experimental methodologies required for their evaluation.

Introduction: The Aminobenzoate Scaffold in Kinase Inhibition

The aminobenzoate scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its derivatives have been extensively explored as inhibitors of a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[4][5] The core structure, characterized by an amino group and a benzoic acid moiety, provides a versatile platform for chemical modification to achieve high potency and selectivity.[6] The amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of ATP-competitive inhibitors.[4]

This guide will focus on derivatives of 4-aminobenzoic acid and the structurally related 2-aminobenzothiazole, highlighting how substitutions on these core scaffolds influence their biological activity.

Comparative Biological Activity of Aminobenzoate-Derived Kinase Inhibitors

The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of kinases. Below, we present a comparative analysis of various aminobenzoate and aminobenzothiazole derivatives against key oncogenic kinases.

Potency Against Receptor Tyrosine Kinases (RTKs)

EGFR and VEGFR-2 are critical targets in cancer therapy, and numerous inhibitors have been developed to target their ATP-binding sites. The aminobenzoate scaffold has proven to be a valuable starting point for the development of potent inhibitors of these kinases.

Table 1: Comparative IC50 Values of Aminobenzoate and Aminobenzothiazole Derivatives against EGFR and VEGFR-2

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
Compound 1 4-(Arylaminomethyl)benzamideEGFR91% inhibition at 10 nM[7]
Compound 2 4-(Arylaminomethyl)benzamideEGFR92% inhibition at 10 nM[7]
Compound 3 2-AminobenzothiazoleVEGFR-2150[4]
Compound 4 2-AminobenzothiazoleVEGFR-2190[4]
Compound 5 Quinazoline-Isatin HybridEGFR83[8]
Compound 6 Quinazoline-Isatin HybridVEGFR-276[8]
Compound 7 PiperazinylquinoxalineVEGFR-2192[5]
Compound 8 4-PhenoxyquinazolineEGFR64.8[9]
Compound 9 4-PhenoxyquinazolineEGFR L858R/T790M305.4[9]
Compound 10 Quinazoline SulfonamideEGFR T790M72.8[9]
Compound 11 Quinazoline SulfonamideVEGFR-252.3[9]
Sorafenib -VEGFR-282[5]

Note: The data presented is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The biological activity of aminobenzoate-derived kinase inhibitors is highly dependent on the nature and position of substituents on the scaffold.

  • Substitutions on the Phenyl Ring: Modifications on the phenyl ring of the aminobenzoate core can significantly impact potency and selectivity. For instance, the introduction of a methyl group on the phenyl ring of 2-aminobenzothiazole derivatives was found to be optimal for antiproliferative potency.[4]

  • Amide and Amine Moieties: In 4-(arylaminomethyl)benzamide derivatives, the presence of a trifluoromethylbenzene moiety in either the amide or amine portion of the molecule demonstrated high potency against EGFR.[7]

  • Hybridization with Other Scaffolds: Hybridizing the aminobenzoate core with other known pharmacophores, such as quinazoline and isatin, has led to the development of multi-kinase inhibitors with potent activity against EGFR and VEGFR-2.[8]

Key Signaling Pathways Targeted

Understanding the signaling pathways modulated by these inhibitors is crucial for interpreting their biological effects. EGFR inhibitors, for example, primarily block the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

EGFR_Signaling_Pathway EGFR Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified diagram of the EGFR signaling pathways.

Experimental Protocols for Biological Activity Assessment

The determination of a kinase inhibitor's biological activity relies on robust and reproducible experimental protocols. Here, we detail standard in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow:

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (serial dilutions) B 2. Mix Kinase and Inhibitor A->B C 3. Initiate Reaction with ATP/Substrate B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction & Detect Signal (e.g., Luminescence, Radioactivity) D->E F 6. Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound to create a concentration gradient.

    • Prepare the kinase, substrate, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Assay Plate Setup:

    • Add a small volume of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of a microplate.

    • Add the diluted kinase to each well.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the reaction and measure the kinase activity. The detection method will depend on the assay format:

      • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based Kinase Inhibition Assay

Cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's effect on kinase activity within a living cell.

Step-by-Step Methodology (Cellular Phosphorylation Assay):

  • Cell Culture and Treatment:

    • Plate cells in a suitable multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or controls for a specific duration.

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phosphorylation:

    • The level of phosphorylation of a specific downstream substrate of the target kinase is measured using techniques such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total substrate.

      • ELISA/AlphaLISA: Use a sandwich immunoassay format with antibodies that capture the total substrate and detect the phosphorylated form.

  • Data Analysis:

    • Quantify the levels of the phosphorylated substrate relative to the total substrate.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

Kinase inhibitors derived from aminobenzoate scaffolds continue to be a promising area of research in drug discovery. The versatility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The comparative data and experimental protocols presented in this guide provide a framework for the rational design and evaluation of novel aminobenzoate-based kinase inhibitors. Future efforts should focus on exploring novel substitutions to overcome drug resistance and to develop inhibitors with improved safety profiles.

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed. [Link]

  • Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. (n.d.). PubMed. [Link]

  • QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. (n.d.). PubMed. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). PubMed Central (PMC). [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). PubMed Central (PMC). [Link]

  • SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. (n.d.). ResearchGate. [Link]

  • Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate. (2018). PubMed. [Link]

  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.). ResearchGate. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). ResearchGate. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). MDPI. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). National Institutes of Health (NIH). [Link]

  • IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. (n.d.). ResearchGate. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Institutes of Health (NIH). [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). PubMed. [Link]

  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2022). ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. (n.d.). ResearchGate. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2022). PubMed Central (PMC). [Link]

  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024). Research and Reviews. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. [Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (2021). PubMed Central (PMC). [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Isomers of Methyl 4-amino-2,5-dimethylbenzoate using HMBC Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural elucidation of a molecule is a cornerstone of ensuring safety, efficacy, and intellectual property. For synthetic intermediates like Methyl 4-amino-2,5-dimethylbenzoate, which can exist as several closely related isomers, seemingly minor differences in substituent positions on the aromatic ring can lead to vastly different pharmacological profiles. While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, it often falls short in unambiguously distinguishing between such isomers. This is where the power of two-dimensional NMR techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, becomes indispensable.[1][2]

This guide provides an in-depth, practical comparison of three key isomers of this compound, demonstrating how a meticulous analysis of HMBC data can lead to their unambiguous differentiation. We will delve into the causality behind experimental choices, present a robust, self-validating protocol, and illustrate the key differentiating correlations through clear data tables and visualizations.

The Challenge: Three Closely Related Isomers

The synthesis of this compound can potentially yield three isomeric products, each with the same molecular formula (C₁₀H₁₃NO₂) but with distinct substitution patterns on the benzene ring:

  • Isomer 1 (Target): this compound

  • Isomer 2: Methyl 4-amino-3,5-dimethylbenzoate

  • Isomer 3: Methyl 2-amino-4,5-dimethylbenzoate

A simple ¹H or ¹³C NMR spectrum might show very similar chemical shifts and splitting patterns for these isomers, making a definitive assignment challenging and potentially leading to costly errors in downstream applications.

The Solution: Unraveling Connectivity with HMBC

The HMBC experiment is a powerful 2D NMR technique that reveals long-range correlations between protons and carbons, typically over two to three bonds.[3] This "through-bond" connectivity information is crucial for piecing together the molecular skeleton and, in this case, for definitively establishing the relative positions of the substituents on the aromatic ring. Unlike its counterpart, HSQC (Heteronuclear Single Quantum Coherence), which only shows correlations between directly attached protons and carbons, HMBC allows us to "see" across quaternary carbons and other atoms, providing a more comprehensive structural picture.[3]

Predicted ¹H and ¹³C NMR Data: The Foundation for HMBC Analysis

To effectively utilize HMBC for isomer differentiation, we must first have an understanding of the expected ¹H and ¹³C chemical shifts for each isomer. In the absence of readily available experimental data for all three isomers, we can turn to reliable NMR prediction software. The following tables present the predicted chemical shifts, which will serve as the basis for our HMBC correlation analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonIsomer 1 (4-amino-2,5-dimethyl)Isomer 2 (4-amino-3,5-dimethyl)Isomer 3 (2-amino-4,5-dimethyl)
H36.55 (s)-6.60 (s)
H67.65 (s)7.50 (s, 2H)7.15 (s)
NH₂~4.0 (br s)~4.0 (br s)~4.5 (br s)
OCH₃3.80 (s)3.82 (s)3.85 (s)
2-CH₃2.45 (s)--
3-CH₃-2.15 (s, 6H)-
5-CH₃2.10 (s)-2.20 (s)
4-CH₃--2.18 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonIsomer 1 (4-amino-2,5-dimethyl)Isomer 2 (4-amino-3,5-dimethyl)Isomer 3 (2-amino-4,5-dimethyl)
C1128.0125.0115.0
C2138.0148.0150.0
C3115.0120.0118.0
C4145.0145.0140.0
C5125.0120.0130.0
C6130.0125.0120.0
C=O168.0168.5169.0
OCH₃51.551.852.0
2-CH₃20.0--
3-CH₃-18.0-
5-CH₃17.0-19.0
4-CH₃--18.5

The Differentiating Power of HMBC: A Comparative Analysis

The key to distinguishing these isomers lies in identifying unique long-range correlations for each structure. By analyzing the expected HMBC cross-peaks, we can pinpoint the exact location of each substituent.

Isomer 1: this compound

Key Differentiating Correlations:

  • The proton of the 2-CH₃ group (δ ~2.45 ppm) will show a three-bond correlation to the carbonyl carbon (C=O ) at δ ~168.0 ppm. This is a definitive correlation that is absent in the other two isomers.

  • The aromatic proton H3 (δ ~6.55 ppm) will show a three-bond correlation to the carbon bearing the other methyl group, C5 (δ ~125.0 ppm).

  • The aromatic proton H6 (δ ~7.65 ppm) will show a three-bond correlation to the carbon bearing the amino group, C4 (δ ~145.0 ppm).

Table 3: Predicted Key HMBC Correlations for Isomer 1

ProtonCorrelating Carbon(s)
H3C1, C2, C4, C5
H6C1, C2, C4, C5
2-CH₃C1, C2, C3, C=O
5-CH₃C4, C5, C6
OCH₃C=O

Isomer1_HMBC cluster_structure Isomer 1: this compound C1 C1 C2 C2 C1->C2 CO C=O C1->CO C3 C3 C2->C3 C2_CH3 2-CH3 C2->C2_CH3 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 NH2 NH2 C4->NH2 C6 C6 C5->C6 C5_CH3 5-CH3 C5->C5_CH3 C6->C1 H6 H6 C6->H6 OCH3_C OCH3 CO->OCH3_C C2_CH3->CO 3J H3->C5 3J H6->C4 3J

Caption: Key differentiating HMBC correlations for Isomer 1.

Isomer 2: Methyl 4-amino-3,5-dimethylbenzoate

Key Differentiating Correlations:

  • The two equivalent aromatic protons (H6 ) at δ ~7.50 ppm will show a three-bond correlation to the carbon bearing the amino group, C4 (δ ~145.0 ppm).

  • The protons of the two equivalent methyl groups (3-CH₃ ) at δ ~2.15 ppm will show a three-bond correlation to the same carbon, C4 .

  • Crucially, there will be no correlation from any methyl group to the carbonyl carbon.

Table 4: Predicted Key HMBC Correlations for Isomer 2

ProtonCorrelating Carbon(s)
H6 (2H)C1, C2, C4, C5
3-CH₃ (6H)C2, C3, C4
OCH₃C=O

Isomer2_HMBC cluster_structure Isomer 2: Methyl 4-amino-3,5-dimethylbenzoate C1 C1 C2 C2 C1->C2 CO C=O C1->CO C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C3_CH3 3-CH3 C3->C3_CH3 C5 C5 C4->C5 NH2 NH2 C4->NH2 C6 C6 C5->C6 C5_CH3 5-CH3 C5->C5_CH3 C6->C1 H6 H6 C6->H6 OCH3_C OCH3 CO->OCH3_C C3_CH3->C4 3J H6->C4 3J

Caption: Key differentiating HMBC correlations for Isomer 2.

Isomer 3: Methyl 2-amino-4,5-dimethylbenzoate

Key Differentiating Correlations:

  • The aromatic proton H3 (δ ~6.60 ppm) will show a three-bond correlation to the carbon bearing the ester group, C1 (δ ~115.0 ppm).

  • The aromatic proton H6 (δ ~7.15 ppm) will show a three-bond correlation to the carbon bearing the amino group, C2 (δ ~150.0 ppm).

  • The protons of the 5-CH₃ group (δ ~2.20 ppm) will show a three-bond correlation to the carbon bearing the other methyl group, C4 (δ ~140.0 ppm).

Table 5: Predicted Key HMBC Correlations for Isomer 3

ProtonCorrelating Carbon(s)
H3C1, C2, C4, C5
H6C1, C2, C4, C5
4-CH₃C3, C4, C5
5-CH₃C4, C5, C6
OCH₃C=O

Isomer3_HMBC cluster_structure Isomer 3: Methyl 2-amino-4,5-dimethylbenzoate C1 C1 C2 C2 C1->C2 CO C=O C1->CO C3 C3 C2->C3 NH2 NH2 C2->NH2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 C4_CH3 4-CH3 C4->C4_CH3 C6 C6 C5->C6 C5_CH3 5-CH3 C5->C5_CH3 C6->C1 H6 H6 C6->H6 OCH3_C OCH3 CO->OCH3_C C5_CH3->C4 3J H3->C1 3J H6->C2 3J

Caption: Key differentiating HMBC correlations for Isomer 3.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, unambiguous HMBC data, the following experimental protocol is recommended. This protocol is designed to be self-validating by including standard 1D experiments and a complementary 2D experiment (HSQC) to confirm assignments.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified isomeric mixture or isolated isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is free of particulate matter by filtering through a small plug of glass wool in a Pasteur pipette.

  • Use a high-quality 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing gradient-selected experiments.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to verify sample concentration and purity.

  • Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon signals.

4. 2D NMR Acquisition:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To definitively assign the chemical shifts of protons to their directly attached carbons. This is a crucial first step before interpreting the HMBC spectrum.

    • Key Parameters: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Set the spectral widths to encompass all proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range ¹H-¹³C correlations.

    • Key Parameters:

      • Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

      • Optimize the long-range coupling delay for an average J-coupling of 8 Hz. This is a good compromise for observing both two- and three-bond correlations.[3] For particularly challenging cases, acquiring a second HMBC with a different delay (e.g., 4 Hz) can be beneficial.

      • Set the number of scans and increments to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

5. Data Processing and Analysis:

  • Process the 2D data using appropriate window functions (e.g., sine-bell) and Fourier transformation.

  • Phase and baseline correct the spectra.

  • Analyze the HSQC spectrum first to confirm one-bond connectivities.

  • Systematically analyze the HMBC spectrum, identifying all cross-peaks and correlating them with the predicted data for each isomer. Pay close attention to the key differentiating correlations outlined above.

Conclusion

The unambiguous structural determination of isomeric compounds is a critical task in drug discovery and development. This guide has demonstrated that while 1D NMR may be insufficient to differentiate between the isomers of this compound, a carefully executed and interpreted HMBC experiment provides the necessary long-range connectivity information for a definitive assignment. By leveraging predicted NMR data and focusing on the key differentiating correlations, researchers can confidently identify the correct isomer, ensuring the integrity of their scientific endeavors. The presented experimental protocol provides a robust framework for acquiring high-quality data, further solidifying the role of HMBC as an indispensable tool in the modern chemistry laboratory.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016.
  • Journal of Natural Products Author Guidelines. American Chemical Society. URL: [Link]

  • Magnetic Resonance in Chemistry Author Guidelines. Wiley. URL: [Link]

  • NMRDB.org: An Online Tool for NMR Prediction. URL: [Link]

  • ACS Guide to Scholarly Communication. American Chemical Society, 2020. URL: [Link]

  • Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed.; Wiley-VCH, 2011.
  • Keeler, J. Understanding NMR Spectroscopy, 2nd ed.; Wiley, 2010.
  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd ed.; Wiley, 2002.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; Wiley, 2014.
  • Harris, R. K.; Becker, E. D.; de Menezes, S. M. C.; Goodfellow, R.; Granger, P. NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry2001 , 73 (11), 1795–1818. URL: [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Methyl 4-amino-2,5-dimethylbenzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 4-amino-2,5-dimethylbenzoate, a compound often utilized in organic synthesis. By adhering to these procedures, researchers can mitigate risks and maintain compliance with regulatory standards.

Hazard Identification and Immediate Safety Precautions
  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[4]

  • Harmful if Swallowed: Oral ingestion may be harmful.[6]

Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator if dust formation is likely.

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste: All contaminated materials, including cleaning supplies and PPE, must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of in the regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • All unused, expired, or contaminated this compound, including residues in containers, must be classified as hazardous waste.

  • It is critical to segregate this waste from other waste streams. Do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]

Step 2: Containerization

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container for waste collection. The container must be in good condition and have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date when the waste was first added to the container.

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • All waste must be disposed of through an approved waste disposal plant.[4][5] Provide the EHS or contractor with accurate information about the waste composition.

Step 5: Empty Container Disposal

  • Empty containers that held this compound are also considered hazardous waste unless they have been properly decontaminated (e.g., triple-rinsed with a suitable solvent).

  • The rinsate from the decontamination process must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (Unused, Contaminated, or Expired This compound) Classify Classify as Hazardous Waste Start->Classify EmptyContainer Empty Container? Start->EmptyContainer Segregate Segregate from Incompatible Materials (Oxidizers, Strong Acids/Bases) Classify->Segregate Containerize Place in a Labeled, Compatible, and Sealed Waste Container Segregate->Containerize Label Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS Disposal Dispose through an Approved Waste Disposal Plant ContactEHS->Disposal EmptyContainer->Containerize No (Residue) Decontaminate Triple-Rinse with Appropriate Solvent EmptyContainer->Decontaminate Yes CollectRinsate Collect Rinsate as Hazardous Waste Decontaminate->CollectRinsate DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Waste (or as per institutional policy) Decontaminate->DisposeContainer CollectRinsate->Containerize

Caption: Disposal decision workflow for this compound.

By following this structured approach, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate. Retrieved from a general chemical supplier's website.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-methylbenzoic acid. Retrieved from a general chemical supplier's website.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-aminobenzoate. Retrieved from a general chemical supplier's website.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of Methyl 4-amino-2,6-dimethylbenzoate. Retrieved from a general chemical supplier's website.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 273299, this compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835529, Methyl 5-amino-2,4-dimethylbenzoate. PubChem. Retrieved from [Link]

  • ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate - Introduction. Retrieved from [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11672721, Methyl 4-amino-2-methylbenzoate. PubChem. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-amino-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. When handling chemicals such as Methyl 4-amino-2,5-dimethylbenzoate, a compound with potential hazards, a thorough understanding and implementation of personal protective equipment (PPE) protocols are non-negotiable. This guide provides an in-depth, experience-driven approach to selecting and using PPE, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Why PPE is Crucial

This compound and its analogs are classified as hazardous substances. The primary risks associated with handling this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Some related compounds are also harmful if swallowed.[3][4] Therefore, a comprehensive PPE strategy is the first line of defense against accidental exposure.[5]

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on a thorough risk assessment of the specific procedures being performed. The key is to match the level of protection with the potential for exposure.

Essential Personal Protective Equipment

Based on safety data sheets and established laboratory safety protocols, the following PPE is mandatory when handling this compound:

Eye and Face Protection: Your First Line of Defense
  • Chemical Splash Goggles: To protect against splashes, it is imperative to wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] These provide a seal around the eyes, preventing entry of liquids or fine particles.

  • Face Shield: When there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to goggles to protect the entire face.[5][6]

Skin and Body Protection: A Barrier Against Contact
  • Chemical-Resistant Gloves: To prevent skin contact, chemical-resistant gloves are essential.[5] Nitrile or neoprene gloves are commonly recommended. Always inspect gloves for any signs of damage before use. For prolonged contact or when handling larger quantities, consider double-gloving.[5] Contaminated gloves should be removed and disposed of immediately following proper procedures.[5]

  • Laboratory Coat: A flame-resistant lab coat or impervious clothing is necessary to protect your skin and personal clothing from contamination.[5][7]

Respiratory Protection: Safeguarding Against Inhalation
  • Certified Chemical Fume Hood: The primary engineering control for minimizing the inhalation of dust or fumes is a certified chemical fume hood.[5] All procedures involving the handling of solid this compound or its solutions should be performed within a fume hood.

  • NIOSH-Approved Respirator: In situations where a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[5][6] The type of respirator (e.g., N95 dust mask for powders or a respirator with appropriate cartridges for vapors) will depend on the potential for airborne concentration.[5]

PPE Selection Guide for Common Laboratory Operations

To provide clear, actionable guidance, the following table summarizes the recommended PPE for different laboratory tasks involving this compound.

Operation Primary Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Fume HoodChemical Splash GogglesChemical-Resistant GlovesLab CoatNIOSH-Approved Respirator (if outside a fume hood)
Dissolving in a Solvent Chemical Fume HoodChemical Splash Goggles and Face ShieldChemical-Resistant Gloves (consider double-gloving)Lab CoatNot typically required if in a fume hood
Running a Reaction Chemical Fume HoodChemical Splash Goggles and Face ShieldChemical-Resistant Gloves (consider double-gloving)Lab CoatNot typically required if in a fume hood
Work-up and Extraction Chemical Fume HoodChemical Splash Goggles and Face ShieldChemical-Resistant Gloves (consider double-gloving)Lab CoatNot typically required if in a fume hood
Cleaning Glassware Well-ventilated areaChemical Splash GogglesChemical-Resistant GlovesLab CoatNot typically required

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Goggles and Face Shield B->C D 4. Gloves C->D

Figure 1. Recommended sequence for donning personal protective equipment.

Doffing (Taking Off) PPE Workflow

G A 1. Gloves B 2. Goggles and Face Shield A->B C 3. Lab Coat B->C D 4. Respirator (if used) C->D

Figure 2. Recommended sequence for doffing personal protective equipment to minimize contamination.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Gloves, wipes, and other disposables: Place these items in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Contaminated clothing: If your personal clothing becomes contaminated, it should be removed immediately and laundered separately from other clothing.[5]

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[8] Remove and wash contaminated clothing before reuse.

  • Inhalation: Move to fresh air. If you are not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]

  • Ingestion: Clean your mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[8]

References

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. (2009-09-22). [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl benzoate. (2009-09-18). [Link]

  • PubChem. Methyl 5-amino-2,4-dimethylbenzoate.[Link]

  • PubChem. Methyl 4-amino-2-methylbenzoate.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-2,5-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-2,5-dimethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.